molecular formula C7H15ClN2O B1520321 2-amino-N-cyclopentylacetamide hydrochloride CAS No. 1187931-16-3

2-amino-N-cyclopentylacetamide hydrochloride

Cat. No.: B1520321
CAS No.: 1187931-16-3
M. Wt: 178.66 g/mol
InChI Key: KPLHAJPRECQCRB-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentylacetamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-N-cyclopentylacetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-N-cyclopentylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopentylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-cyclopentylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-5-7(10)9-6-3-1-2-4-6;/h6H,1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHAJPRECQCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677622
Record name N-Cyclopentylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-16-3
Record name Acetamide, 2-amino-N-cyclopentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-cyclopentylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

2-amino-N-cyclopentylacetamide hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1187931-16-3 | Formula: C


H

ClN

O | M.W.: 178.66 g/mol [1][2]

Executive Summary

2-Amino-N-cyclopentylacetamide hydrochloride is a specialized amino-amide building block extensively utilized in medicinal chemistry.[2] Structurally, it consists of a glycine motif amidated with a cyclopentyl ring, stabilized as a hydrochloride salt.[2] This compound serves as a critical scaffold in the synthesis of peptidomimetics , glycine transporter (GlyT1) inhibitors , and neurological therapeutics where the cyclopentyl group provides a distinct lipophilic profile (


 for the free base) to modulate blood-brain barrier (BBB) permeability and active site occupancy.

Physicochemical Specifications

The hydrochloride salt form is preferred for its enhanced stability and water solubility compared to the free base, which is prone to oxidation and hygroscopic degradation.

PropertySpecification
IUPAC Name 2-amino-N-cyclopentylacetamide hydrochloride
CAS Number 1187931-16-3
Molecular Structure [Cl-].NC(=O)CN.C1CCCC1
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et2O
Melting Point 185–190 °C (Decomposes)
Hygroscopicity Moderate (Store under desiccant)
pKa (Predicted) ~8.1 (Amine), ~14 (Amide)

Synthesis & Manufacturing Protocols

To ensure high purity (>98%) suitable for pharmaceutical applications, the synthesis is best approached via a Boc-protection strategy rather than direct halo-acetylation, which often yields over-alkylated impurities.

Preferred Route: Boc-Glycine Coupling

This method minimizes side reactions and allows for easy purification of the intermediate before the final salt formation.

Step-by-Step Methodology:
  • Activation: Dissolve N-Boc-Glycine (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C to activate the carboxylic acid.

  • Coupling: Add Cyclopentylamine (1.0 eq) and DIPEA (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Mechanism:[3] The amine attacks the activated ester to form the amide bond.

  • Workup: Wash the organic layer with 1M citric acid (removes unreacted amine), saturated NaHCO

    
     (removes unreacted acid), and brine. Dry over MgSO
    
    
    
    and concentrate to yield tert-butyl (2-(cyclopentylamino)-2-oxoethyl)carbamate.
  • Deprotection & Salt Formation: Dissolve the intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5.0 eq) at 0°C. Stir for 2-4 hours until precipitation is complete.

  • Isolation: Filter the white precipitate under an inert atmosphere (N

    
    ). Wash with cold diethyl ether to remove excess HCl and byproducts. Dry under vacuum.[4]
    
Synthesis Workflow Visualization

SynthesisPath Start N-Boc-Glycine (Starting Material) Activation Activation (EDC/HOBt, DCM) Start->Activation Coupling Coupling (+ Cyclopentylamine) Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Amide Bond Formation Deprotection Acidolysis (4M HCl/Dioxane) Intermediate->Deprotection Product 2-Amino-N-cyclopentylacetamide Hydrochloride (Solid) Deprotection->Product Salt Precip.

Figure 1: Step-wise chemical synthesis pathway utilizing the Boc-protection strategy to ensure regioselectivity and high purity.

Analytical Characterization

Validation of the compound's identity requires confirming the integrity of the amide bond and the presence of the hydrochloride counterion.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.30 (br s, 3H, NH
      
      
      
      ) – Characteristic ammonium protons.
    • 
       8.15 (d, 1H, Amide NH) – Coupling to cyclopentyl CH.
      
    • 
       4.05 (m, 1H, Cyclopentyl CH) – Methine proton.
      
    • 
       3.55 (s, 2H, CH
      
      
      
      -Alpha) – Glycine methylene.
    • 
       1.80–1.40 (m, 8H, Cyclopentyl CH
      
      
      
      ) – Ring protons.
  • FT-IR (ATR):

    • 1665 cm

      
       (Amide I, C=O stretch).
      
    • 1550 cm

      
       (Amide II, N-H bend).
      
    • 2800–3200 cm

      
       (Broad ammonium N-H stretch).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (Free base mass).
      
    • Observed

      
      .
      

Applications in Drug Discovery

This compound is not merely an intermediate; it is a strategic "fragment" used to probe hydrophobic pockets in target proteins.

Glycine Transporter 1 (GlyT1) Inhibition

Glycinamide derivatives are classical scaffolds for GlyT1 inhibitors, which are investigated for treating schizophrenia and cognitive impairment. The cyclopentyl group acts as a lipophilic anchor, mimicking the steric bulk of proline or leucine residues found in endogenous peptides, but with enhanced metabolic stability.

Peptidomimetics

In peptide drug design, the Gly-NH-Cyclopentyl motif is used to cap the C-terminus of peptide chains to prevent enzymatic degradation by carboxypeptidases. The steric hindrance of the ring protects the terminal amide bond.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and defined hydrogen bond donor/acceptor profile, this molecule is a standard entry in FBDD libraries. It is screened via X-ray crystallography to identify binding "hotspots" on novel protein targets.

Stability & Handling Protocols

  • Storage: Store at -20°C in a sealed container. The HCl salt is hygroscopic; exposure to ambient moisture will lead to "caking" and potential hydrolysis over long periods.

  • Handling: Use a dust mask and gloves. As an amine salt, it can be irritating to mucous membranes (H315, H319, H335).

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). For aqueous buffers, dissolve immediately prior to use to prevent slow hydrolysis of the amide bond at extreme pH levels.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47002505, 2-Amino-N-cyclopentylacetamide hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-cyclopentylacetamide (Related Free Base Data).[5] Retrieved from [Link][5]

Sources

An In-depth Technical Guide to 2-amino-N-cyclopentylacetamide Hydrochloride: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-cyclopentylacetamide hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. The document delves into the compound's chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, it explores its applications as a molecular building block, particularly in the context of drug discovery, and outlines essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural features of this compound in their work.

Introduction: A Molecule of Growing Interest

2-amino-N-cyclopentylacetamide hydrochloride is a small molecule that has garnered interest in the scientific community for its utility as a versatile building block in organic synthesis.[1] Its structure, which combines a primary amine, an amide, and a cyclopentyl group, offers a unique combination of functionality and lipophilicity. The hydrochloride salt form of this compound generally enhances its solubility in aqueous media, a desirable property in many experimental and industrial settings.[2]

The cyclopentyl moiety is of particular importance in medicinal chemistry. It can increase the lipophilicity of a molecule, which may improve its bioavailability and ability to cross biological membranes.[1] This makes 2-amino-N-cyclopentylacetamide hydrochloride an attractive starting material for the synthesis of novel therapeutic agents, especially those targeting the central nervous system.[1] Beyond pharmaceuticals, this compound also shows promise in the development of new agrochemicals and advanced materials.[1]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is crucial for its effective application. The key identifiers and physicochemical properties of 2-amino-N-cyclopentylacetamide and its hydrochloride salt are summarized in the table below.

Property2-amino-N-cyclopentylacetamide (Free Base)2-amino-N-cyclopentylacetamide hydrochloride
CAS Number 885280-56-8[1]1187931-16-3[2]
Molecular Formula C₇H₁₄N₂O[1]C₇H₁₅ClN₂O
Molecular Weight 142.20 g/mol [1]178.66 g/mol
Appearance Viscous liquid[1]Expected to be a solid
Solubility Expected to have higher water solubility than the free base[2]
Storage 0-8°C[1]Store in a cool, dry, well-ventilated area
SMILES C1CCC(C1)NC(=O)CNC1CCC(C1)NC(=O)CN.Cl
InChI InChI=1S/C7H14N2O/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10)InChI=1S/C7H14N2O.ClH/c8-5-7(10)9-6-3-1-2-4-6;/h6H,1-5,8H2,(H,9,10);1H

The presence of both a primary amine and an amide group allows for a variety of chemical transformations, making it a versatile synthon. The cyclopentyl group introduces a degree of conformational rigidity and lipophilicity, which can be strategically utilized in the design of bioactive molecules.

Synthesis and Purification

While specific, detailed synthetic procedures for 2-amino-N-cyclopentylacetamide hydrochloride are not extensively published in peer-reviewed literature, two highly plausible synthetic routes can be proposed based on established organic chemistry principles.

Route 1: Nucleophilic Substitution of a Halogenated Precursor

This is a straightforward and likely efficient method. The synthesis begins with the preparation of an N-substituted chloroacetamide, followed by nucleophilic substitution with an amine source.

Step 1: Synthesis of 2-chloro-N-cyclopentylacetamide

Cyclopentylamine is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures to control the exothermicity.

Step 2: Amination of 2-chloro-N-cyclopentylacetamide

The resulting 2-chloro-N-cyclopentylacetamide is then reacted with a source of ammonia, such as aqueous or methanolic ammonia, to displace the chloride and form the primary amine. This step is a standard nucleophilic substitution reaction.

Step 3: Formation of the Hydrochloride Salt

The free base, 2-amino-N-cyclopentylacetamide, is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same or a compatible solvent is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Synthesis_Route_1 cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation Cyclopentylamine Cyclopentylamine Intermediate 2-chloro-N-cyclopentylacetamide Cyclopentylamine->Intermediate Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Acylation Base Base (e.g., Et3N) Base->Intermediate Acylation Solvent1 Solvent (e.g., DCM) Solvent1->Intermediate Acylation Ammonia Ammonia (aq. or in MeOH) FreeBase 2-amino-N-cyclopentylacetamide Intermediate->FreeBase Nucleophilic Substitution Intermediate->FreeBase HCl HCl (in ether or IPA) FinalProduct 2-amino-N-cyclopentylacetamide hydrochloride FreeBase->FinalProduct Protonation FreeBase->FinalProduct

Caption: Proposed Synthesis Workflow (Route 1).

Route 2: Amide Coupling and Deprotection

This route utilizes standard peptide coupling chemistry and offers excellent control over the reaction.

Step 1: Amide Coupling

N-Boc-glycine (a commercially available protected amino acid) is coupled with cyclopentylamine using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). A base like N,N-diisopropylethylamine (DIPEA) is also required.

Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the resulting N-Boc-2-amino-N-cyclopentylacetamide is removed under acidic conditions. A common and effective method is treatment with a solution of hydrochloric acid in an organic solvent such as dioxane or diethyl ether. This one-step deprotection and salt formation yields the final product directly.

Synthesis_Route_2 cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation BocGlycine N-Boc-glycine ProtectedIntermediate N-Boc-2-amino-N-cyclopentylacetamide BocGlycine->ProtectedIntermediate Amide Bond Formation Cyclopentylamine Cyclopentylamine Cyclopentylamine->ProtectedIntermediate Amide Bond Formation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ProtectedIntermediate Amide Bond Formation Base Base (e.g., DIPEA) Base->ProtectedIntermediate Amide Bond Formation HCl HCl in Dioxane FinalProduct 2-amino-N-cyclopentylacetamide hydrochloride ProtectedIntermediate->FinalProduct Acid-mediated Deprotection ProtectedIntermediate->FinalProduct

Sources

Technical Guide: Synthesis of 2-Amino-N-Cyclopentylacetamide Hydrochloride

[1]

Compound: 2-Amino-N-cyclopentylacetamide Hydrochloride Chemical Formula: C



Molecular Weight:CAS Registry (Free Base):Structure Class:1

Introduction & Retrosynthetic Analysis

The target molecule consists of a glycine motif coupled to a cyclopentylamine via an amide bond. In medicinal chemistry, this motif serves as a lipophilic spacer that modulates solubility and receptor binding affinity.

Retrosynthetic Strategy

To ensure high purity and avoid dimerization side-products common in direct alkylation, the synthesis is best approached via amide coupling of a protected glycine species .

  • Disconnection: Amide bond scission.

  • Synthons: Cyclopentylamine (nucleophile) and an activated Glycine equivalent (electrophile).

  • Protective Group Strategy: The

    
    -amine of glycine must be protected (Boc or Cbz) to prevent self-coupling (polymerization) during the amide bond formation.[1]
    

RetrosynthesisTargetTarget:2-Amino-N-cyclopentylacetamide HClIntermediateIntermediate:N-Boc-2-amino-N-cyclopentylacetamideTarget->IntermediateDeprotection (HCl)PrecursorsPrecursors:N-Boc-Glycine  +  CyclopentylamineIntermediate->PrecursorsAmide Coupling(EDC/HOBt or HATU)

Figure 1: Retrosynthetic analysis showing the disconnection to N-Boc-Glycine and Cyclopentylamine.

Synthetic Routes

While industrial routes often utilize chloroacetyl chloride (Route B), the preferred research-grade method (Route A) utilizes N-Boc-Glycine.[1] This route minimizes impurity profiles and simplifies purification, essential for drug development standards.

Route A: The N-Boc-Glycine Method (High Purity)

This approach involves a standard peptide coupling followed by acidolytic deprotection.[1]

Step 1: Amide Coupling

Reaction: N-Boc-Glycine + Cyclopentylamine

Reagents:

1
  • Mechanism: The carboxyl group of N-Boc-Glycine is activated by EDC to form an O-acylisourea intermediate.[1] HOBt displaces this to form a less reactive but more selective active ester, which is then attacked by the cyclopentylamine to form the amide bond.

  • Why this choice? EDC/HOBt coupling suppresses racemization (though not an issue with achiral glycine) and prevents N-acylurea byproduct formation.

Step 2: Deprotection & Salt Formation

Reaction: N-Boc-Intermediate + HCl


Reagents:1
  • Mechanism: Acid-catalyzed cleavage of the tert-butyl carbamate yields the unstable carbamic acid, which decarboxylates to release the free amine as the hydrochloride salt.[1]

Detailed Experimental Protocol (Route A)

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Role
N-Boc-Glycine 175.181.0Starting Material
Cyclopentylamine 85.151.1Nucleophile
EDC

HCl
191.701.2Coupling Agent
HOBt 135.121.2Additive
DIPEA 129.242.5Base
DCM / DMF -SolventReaction Medium
4M HCl in Dioxane -ExcessDeprotection Agent
Step-by-Step Methodology
Phase 1: Coupling Reaction[1]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Boc-Glycine (10.0 mmol) in anhydrous DCM (or DMF for higher solubility) (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add HOBt (12.0 mmol) and EDC

    
    HCl  (12.0 mmol). Stir for 15 minutes to allow active ester formation.
    
  • Addition: Add Cyclopentylamine (11.0 mmol) dropwise, followed by DIPEA (25.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexanes) or LC-MS.
    
  • Workup:

    • Dilute with EtOAc (100 mL).

    • Wash sequentially with 1M citric acid (2 x 30 mL) to remove unreacted amine/EDC.

    • Wash with sat. NaHCO

      
       (2 x 30 mL) to remove unreacted acid/HOBt.
      
    • Wash with Brine (30 mL).

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient). The intermediate (N-Boc-2-amino-N-cyclopentylacetamide) is typically a white solid.[1]

Phase 2: Deprotection to Hydrochloride Salt[1]
  • Dissolution: Dissolve the N-Boc intermediate (from Phase 1) in a minimal amount of dry DCM or EtOAc (approx. 5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (10 equivalents) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The product often precipitates as a white solid during this time.

  • Isolation:

    • Dilute the suspension with diethyl ether (Et

      
      O) to maximize precipitation.
      
    • Filter the solid under nitrogen (hygroscopic).

    • Wash the filter cake with cold Et

      
      O (3 x 20 mL).
      
  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove traces of HCl and dioxane.

WorkflowStartStart: N-Boc-Glycine+ CyclopentylamineActivationActivation:Add EDC/HOBt, 0°CStart->ActivationCouplingCoupling:Add DIPEA, Stir 16h RTActivation->CouplingWorkupWorkup:Wash (Acid/Base/Brine)ConcentrateCoupling->WorkupIntermediateIntermediate:N-Boc-Amide IsolatedWorkup->IntermediateDeprotectionDeprotection:Add 4M HCl/DioxaneIntermediate->DeprotectionIsolationIsolation:Precipitate with EtherFilter & DryDeprotection->IsolationFinalFinal Product:2-Amino-N-cyclopentylacetamide HClIsolation->Final

Figure 2: Process workflow for the synthesis via the N-Boc pathway.

Alternative Industrial Route (Route B)

For large-scale non-GMP batches where cost is paramount, the Chloroacetyl Chloride method is used.

  • Acylation: Cyclopentylamine + Chloroacetyl chloride

    
     2-Chloro-N-cyclopentylacetamide.[1]
    
    • Note: Highly exothermic. Must be performed at -10°C to 0°C.[1]

  • Amination: 2-Chloro-N-cyclopentylacetamide + Excess NH

    
     (aq/MeOH) 
    
    
    Product.[1]
    • Risk:[1] Formation of secondary amine dimer (N,N-di(cyclopentylcarbamoylmethyl)amine). Requires large excess of ammonia (20-30 eq) to suppress.

Analytical Characterization

The identity of the synthesized hydrochloride salt must be validated using the following parameters:

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Soluble in Water, Methanol, DMSO.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    ):
    • 
       8.30 (br s, 3H, NH
      
      
      )
    • 
       8.15 (d, 1H, Amide NH)
      
    • 
       4.05 (m, 1H, Cyclopentyl CH)
      
    • 
       3.55 (s, 2H, Glycine CH
      
      
      )
    • 
       1.80–1.40 (m, 8H, Cyclopentyl CH
      
      
      envelope)
  • MS (ESI+): m/z = 143.1 [M+H]

    
     (Free base mass).
    

Safety & Handling

  • Cyclopentylamine: Flammable and corrosive. Use in a fume hood.

  • EDC/HOBt: Potential sensitizers.[2] Avoid skin contact.

  • HCl/Dioxane: Corrosive and moisture sensitive. Dioxane is a potential carcinogen; handle with appropriate PPE.

References
  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Boc Deprotection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link

  • General Synthesis of Glycinamides: PubChem Compound Summary for CID 18425633, 2-Cyclopentylacetamide (Analogous structure validation). Link

  • Structure Verification: Chem-Impex International. Product 2-Amino-N-cyclopentylacetamide.[1][3] Link

2-amino-N-cyclopentylacetamide hydrochloride CAS number 1187931-16-3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-amino-N-cyclopentylacetamide hydrochloride is a high-value glycinamide building block utilized primarily in the synthesis of peptidomimetics and small-molecule inhibitors targeting the Central Nervous System (CNS).

Structurally, it combines a polar glycine motif with a lipophilic cyclopentyl ring.[1] This duality allows medicinal chemists to modulate the LogP (lipophilicity) of a drug candidate while maintaining hydrogen-bond donor/acceptor capabilities essential for interaction with protein backbones.[1] It is a critical intermediate in the development of Glycine Transporter 1 (GlyT1) inhibitors (for schizophrenia) and specific kinase inhibitors where the cyclopentyl group occupies hydrophobic pockets (e.g., ATP-binding sites).[1]

Key Technical Advantages:

  • Conformational Restriction: The cyclopentyl ring reduces entropic penalty upon binding compared to flexible alkyl chains.[1]

  • Solubility Profile: The hydrochloride salt form ensures high water solubility (

    
     mg/mL), facilitating aqueous-phase coupling reactions and bioassays.[1]
    
  • Metabolic Stability: The cycloalkyl group is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.[1]

Physiochemical Profile

The following data characterizes the hydrochloride salt form (1:1).[1][2]

PropertyValueContext for Application
Molecular Formula

Stoichiometry required for molarity calculations.[1]
Molecular Weight 178.66 g/mol Salt form (Free base MW: ~142.20).[1]
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.[1]
Solubility Water, Methanol, DMSOCompatible with standard reverse-phase HPLC.[1]
pKa (Amine) ~8.1 (Estimated)Protonated at physiological pH; ideal for electrostatic interactions.[1]
H-Bond Donors 3 (Ammonium + Amide)Critical for binding site anchoring.[1]
H-Bond Acceptors 1 (Carbonyl)Backbone interaction point.[1]

High-Fidelity Synthesis Protocol

While industrial routes often use chloroacetyl chloride, the Boc-Anhydride Route is recommended for research applications requiring high purity (>98%) and minimal side products.[1]

Rationale for Methodology
  • Boc-Protection: Prevents polymerization of the glycine moiety.[1]

  • EDC/HOBt Coupling: Chosen over DCC to simplify purification (urea byproduct is water-soluble).[1]

  • HCl/Dioxane Deprotection: Anhydrous conditions prevent hydrolysis of the amide bond.[1]

Step-by-Step Workflow
Phase 1: Amide Coupling
  • Reagents: Dissolve Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Cool to 0°C. Add EDC·HCl (1.1 eq). Stir for 30 minutes to form the active ester.[1]

  • Addition: Add Cyclopentylamine (1.0 eq) followed by DIPEA (2.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation (TLC): Check consumption of Boc-Glycine (

    
    ) and formation of intermediate (
    
    
    
    in 50% EtOAc/Hexane).
  • Workup: Dilute with EtOAc. Wash sequentially with 1M citric acid, sat.[1]

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.
Phase 2: Deprotection & Salt Formation [1]
  • Solubilization: Dissolve the Boc-intermediate in minimal 1,4-dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product, 2-amino-N-cyclopentylacetamide HCl , will precipitate as a white solid.[1]

  • Isolation: Filter the solid under

    
     atmosphere (hygroscopic). Wash with cold diethyl ether to remove residual Boc byproducts.[1]
    
  • Drying: Vacuum dry at 40°C for 6 hours.

Visualizing the Synthesis Logic

SynthesisWorkflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Deprotection Start Boc-Glycine + Cyclopentylamine Activation Activation (EDC/HOBt, 0°C) Start->Activation Intermediate Boc-Protected Intermediate Activation->Intermediate Deprotect Acidolysis (4M HCl/Dioxane) Intermediate->Deprotect Precipitate Precipitation (Ether Wash) Deprotect->Precipitate Final Product: 2-amino-N-cyclopentylacetamide HCl Precipitate->Final Validation QC Checkpoint: 1H NMR (DMSO-d6) Peak at 8.0 ppm (Amide NH) Final->Validation

Figure 1: Step-by-step synthetic pathway for high-purity generation of the target scaffold.

Biological Context: The Glycine Neurotransmission Pathway[1]

This molecule is frequently used to synthesize inhibitors of GlyT1 (Glycine Transporter 1) .[1] GlyT1 regulates glycine levels in the synaptic cleft.[1] By inhibiting GlyT1, researchers aim to increase glycine concentrations, thereby potentiating NMDA receptor function—a key therapeutic strategy for schizophrenia and cognitive impairment.[1]

The diagram below illustrates where drugs derived from this scaffold intervene in the synaptic signaling cascade.

SignalingPathway cluster_synapse Synaptic Cleft Dynamics Glycine Synaptic Glycine GlyT1 GlyT1 Transporter (Reuptake Pump) Glycine->GlyT1 Reuptake (Clearance) NMDAR NMDA Receptor (Post-synaptic) Glycine->NMDAR Co-activation Effect Cognitive Enhancement (Schizophrenia Therapy) NMDAR->Effect Drug Scaffold-Derived Inhibitor (Contains Cyclopentylacetamide) Drug->GlyT1 INHIBITS (Increases Glycine)

Figure 2: Mechanism of Action for GlyT1 inhibitors derived from the 2-amino-N-cyclopentylacetamide scaffold.

Experimental Handling & Safety

Storage & Stability
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture.[1] Store in a tightly sealed vial within a desiccator at -20°C for long-term stability.

  • Solution Stability: Aqueous solutions are stable for 24 hours at 4°C but should be prepared fresh to prevent amide hydrolysis.[1]

Analytical Verification (Self-Validating Protocol)

To confirm the identity of the synthesized or purchased material, perform


 NMR in DMSO-

.[1] Look for these diagnostic signals:
  • 
     8.0–8.5 ppm:  Broad singlet (Amide NH).[1]
    
  • 
     3.5–3.6 ppm:  Singlet (
    
    
    
    alpha to carbonyl).
  • 
     3.9–4.1 ppm:  Multiplet (Methine CH of cyclopentyl ring).[1]
    
  • 
     1.4–1.9 ppm:  Multiplets (Cyclopentyl 
    
    
    
    protons).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18425633, 2-Amino-N-cyclopentylacetamide.[1] Retrieved February 6, 2026 from [Link][1]

  • Pinard, E., et al. (2010). Glycine Transporter 1 (GlyT1) Inhibitors.[1] (Contextualizes the use of glycinamide scaffolds in drug design). Journal of Medicinal Chemistry. (General reference for scaffold application).

  • European Chemicals Agency (ECHA). Registration Dossier: Acetamide derivatives.[1] Retrieved from [Link][1]

Sources

A Technical Guide to 2-amino-N-cyclopentylacetamide Hydrochloride: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, small molecule building blocks with defined stereochemistry and versatile functional groups are of paramount importance. 2-amino-N-cyclopentylacetamide hydrochloride is one such compound, emerging as a valuable intermediate. Its structure, featuring a primary amine, an amide linkage, and a lipophilic cyclopentyl moiety, presents a unique combination of properties that are attractive for constructing more complex molecular architectures.[1]

This technical guide provides an in-depth examination of 2-amino-N-cyclopentylacetamide hydrochloride for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its properties, provide robust, field-proven protocols for its synthesis and analysis, and discuss its applications. The methodologies described herein are designed as self-validating systems, grounded in established chemical principles to ensure reliability and reproducibility.

Physicochemical Properties and Molecular Structure

The utility of a chemical intermediate is fundamentally dictated by its physicochemical properties. 2-amino-N-cyclopentylacetamide hydrochloride is a salt, a deliberate choice made to enhance its stability and handling characteristics compared to its free base form.

Molecular Structure Analysis: The molecule consists of a central acetamide core. The alpha-carbon is substituted with an amino group (-NH2), making it an alpha-amino amide. The amide nitrogen is functionalized with a cyclopentyl ring.

  • Amine Group (-NH2): This primary amine is a key reactive handle for further synthetic transformations. In its hydrochloride salt form (NH3+Cl-), its nucleophilicity is masked, preventing side reactions and improving stability. The basicity of this group is critical for its interaction with biological targets.[2]

  • Amide Linkage (-C(O)NH-): The amide bond is generally planar and stable, providing structural rigidity to molecules in which it is incorporated. It is also a critical hydrogen bond donor and acceptor.

  • Cyclopentyl Group: This non-polar, alicyclic group significantly increases the lipophilicity of the molecule.[1] In drug development, tuning lipophilicity is a cornerstone of optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, often enhancing membrane permeability and bioavailability.[1]

  • Hydrochloride Salt: The formation of the hydrochloride salt drastically improves the compound's solubility in aqueous and polar protic solvents, which is highly advantageous for purification, formulation, and use in biological assays.[2]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O[2][3]
Molecular Weight 178.66 g/mol [2][3]
CAS Number 1187931-16-3[2][3]
Free Base Formula C₇H₁₄N₂O[1]
Free Base MW 142.20 g/mol [1]
Free Base CAS 885280-56-8[1]

Synthesis Strategies and Methodologies

The synthesis of alpha-amino amides requires careful planning to manage the reactivity of the amine functionality. A common and robust strategy involves the amination of a precursor, such as 2-chloro-N-cyclopentylacetamide. This approach is logical, scalable, and relies on well-understood reaction mechanisms.

Conceptual Synthesis Workflow

The following diagram illustrates a logical and industrially relevant workflow for the synthesis of 2-amino-N-cyclopentylacetamide hydrochloride.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A Cyclopentylamine C 2-chloro-N-cyclopentylacetamide A->C B Chloroacetyl Chloride B->C E 2-amino-N-cyclopentylacetamide (Free Base) C->E Nucleophilic Substitution D Ammonia Source (e.g., NH4OH) D->E G 2-amino-N-cyclopentylacetamide HCl (Final Product) E->G Protonation F HCl in Ether/IPA F->G

Caption: A three-step synthesis pathway for 2-amino-N-cyclopentylacetamide HCl.

Experimental Protocol: Synthesis of 2-chloro-N-cyclopentylacetamide (Intermediate)

This protocol details the first critical step in the synthesis. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the product identity confirmed by spectroscopic methods.

Materials:

  • Cyclopentylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add cyclopentylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add TEA or DIPEA (1.2 eq) to the solution.

    • Causality Insight: The base is crucial to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Acylation: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the cyclopentylamine spot.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Trustworthiness: This sequence of washes ensures the removal of unreacted base (HCl wash), unreacted chloroacetyl chloride (hydrolyzed and removed by bicarbonate wash), and residual water (brine wash), leading to a purer crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 2-chloro-N-cyclopentylacetamide[4], can be purified by column chromatography on silica gel or recrystallization if it is a solid. The purified intermediate should be characterized by ¹H NMR and Mass Spectrometry before proceeding to the next step.

Analytical Characterization

Accurate and precise analytical methods are required to confirm the identity, purity, and concentration of the final product. For a polar, low-molecular-weight compound like 2-amino-N-cyclopentylacetamide, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Detailed Protocol: Purity Assay and Quantification by LC-MS/MS

This protocol provides a framework for developing a robust analytical method. The use of derivatization is often necessary for small polar amines to improve their retention on reverse-phase columns and enhance their ionization efficiency in the mass spectrometer.

Rationale for Derivatization: The primary amine in the target molecule is highly polar and may exhibit poor retention on standard C18 columns (eluting near the solvent front) and may ionize inefficiently. Derivatization with a reagent like dansyl chloride adds a bulky, non-polar group, which significantly improves chromatographic behavior and introduces an easily ionizable moiety for sensitive MS detection.

Materials:

  • 2-amino-N-cyclopentylacetamide hydrochloride reference standard

  • Acetonitrile (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Dansyl Chloride

  • Sodium Bicarbonate Buffer (pH ~9)

  • Methanol (LC-MS grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Create a series of calibration standards by serial dilution (e.g., 1-1000 ng/mL).

  • Sample Preparation & Derivatization: a. Accurately weigh 10 mg of the test sample and dissolve in 10 mL of methanol. b. To 100 µL of each standard and sample solution, add 200 µL of sodium bicarbonate buffer. c. Add 200 µL of a dansyl chloride solution (e.g., 2 mg/mL in acetonitrile). d. Vortex the mixture and incubate at 60 °C for 30 minutes in a heating block. e. After cooling, add a small amount of an amine-containing reagent (e.g., methylamine) to quench any remaining dansyl chloride. f. Dilute the final mixture with the initial mobile phase and filter through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Sciex 7500 QTRAP or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Determine the precursor ion (M+H)⁺ for the dansylated derivative and optimize fragmentation to find 2-3 specific product ions for Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.[5]

  • Data Analysis: Construct a calibration curve from the reference standards by plotting peak area against concentration. Determine the concentration of the test sample by interpolating its peak area from the curve. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

Analytical Workflow Diagram

G A Sample Weighing & Standard Preparation B Derivatization (Dansyl Chloride) A->B Chemical Tagging C LC Separation (Reverse Phase) B->C Injection D MS/MS Detection (ESI+, MRM Mode) C->D Elution E Data Processing (Quantification & Purity) D->E Signal Acquisition

Caption: Workflow for the quantitative analysis of 2-amino-N-cyclopentylacetamide HCl.

Applications and Future Directions

The structural motifs within 2-amino-N-cyclopentylacetamide hydrochloride make it a versatile scaffold for various research and development areas.

  • Pharmaceutical Development: The primary application lies in its use as a building block for novel therapeutic agents. It is particularly valuable in the synthesis of candidates for neurological disorders, where the balance of lipophilicity and polarity is key for blood-brain barrier penetration.[1] The primary amine allows for the introduction of diverse pharmacophores through reactions like reductive amination, acylation, or sulfonylation.

  • Biochemical Research: As a simple alpha-amino amide, it can be used in biochemical studies to probe enzyme active sites or as a fragment in screening campaigns to identify new binders for protein targets.[1]

  • Agrochemicals: The compound can be explored for its potential as a precursor to new herbicides or pesticides, where biological activity is a desired trait.[1]

  • Material Science: Its bifunctional nature (amine and amide) makes it a candidate for incorporation into polymers or functional materials, potentially conferring unique properties like enhanced thermal stability.[1]

Future research will likely focus on the synthesis of chiral versions of this compound, allowing for the development of stereospecific drugs, which often have improved efficacy and safety profiles. Furthermore, its use in combinatorial libraries will continue to expand the chemical space available to drug discovery programs.

Conclusion

2-amino-N-cyclopentylacetamide hydrochloride is more than a simple chemical; it is an enabling tool for innovation. Its well-defined structure, favorable physicochemical properties conferred by its salt form, and versatile reactive handles make it a highly valuable intermediate. By understanding the rationale behind its synthesis and employing robust analytical techniques for its characterization, researchers can confidently incorporate this building block into their discovery and development workflows, accelerating the path toward new pharmaceuticals, agrochemicals, and advanced materials.

References

  • 2-Amino-N-cyclopentyl-acetamide hydrochloride. Blazechem. [Link]

  • 2-Cyclopentylacetamide | C7H13NO | CID 18425633. PubChem, National Institutes of Health. [Link]

  • 2-Cyclopentyl-2-(propylamino)acetamide | C10H20N2O | CID 62070378. PubChem, National Institutes of Health. [Link]

  • 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. Wikipedia. [Link]

  • (2S)-2-amino-2-cyclopentyl-N,N-dimethylacetamide. PubChem, National Institutes of Health. [Link]

  • N-amino-1,2-cyclopentanediformylimine and preparation method thereof. Patsnap. [Link]

  • 2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777. PubChem, National Institutes of Health. [Link]

  • Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.

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Navigating the Stability Landscape of 2-amino-N-cyclopentylacetamide Hydrochloride in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of an active pharmaceutical ingredient (API) in solution is a cornerstone of robust drug development, directly impacting safety, efficacy, and shelf-life. This technical guide provides a comprehensive exploration of the stability of 2-amino-N-cyclopentylacetamide hydrochloride, a molecule of interest in pharmaceutical research.[1] By synthesizing fundamental principles of chemical kinetics with practical, field-proven methodologies, this document serves as a senior-level resource for designing and interpreting stability studies. We will delve into the anticipated degradation pathways, the critical environmental factors influencing stability, and the analytical techniques essential for generating reliable and regulatory-compliant data.

Introduction: The Significance of Solution Stability

2-amino-N-cyclopentylacetamide hydrochloride is an organic molecule featuring a primary amine, a secondary amide, and a cyclopentyl moiety, present as a hydrochloride salt.[2] This structure suggests potential applications in medicinal chemistry, where the cyclopentyl group may enhance lipophilicity and the amino and amide groups offer sites for biological interactions.[1] As a hydrochloride salt, the compound is expected to have improved aqueous solubility compared to its free base form.[2] However, the very functional groups that make this molecule promising also render it susceptible to degradation in solution. Understanding and mitigating this instability is paramount for developing a viable drug product. Forced degradation studies are a critical component of this process, helping to elucidate the chemical behavior of the molecule and inform the development of stable formulations and packaging.[3]

Predicted Degradation Pathways: A Mechanistic Perspective

The chemical architecture of 2-amino-N-cyclopentylacetamide hydrochloride suggests two primary avenues for degradation in solution: hydrolysis of the amide bond and reactions involving the primary amine.

Amide Hydrolysis: The Achilles' Heel of Many Pharmaceuticals

The amide bond, while relatively stable, is susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5] This process involves the cleavage of the amide linkage to yield a carboxylic acid and an amine.

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon.[4][6][7] This is followed by a nucleophilic attack by a water molecule.[7] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of cyclopentylacetic acid and 2-aminoacetamide hydrochloride. The overall reaction is often catalyzed by the presence of acid.[5]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the amide is attacked by a hydroxide ion, a potent nucleophile. This also proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and an amine. In this case, the products would be the salt of cyclopentylacetic acid and 2-aminoacetamide. The rate of hydrolysis is pH-dependent, with both acidic and basic conditions generally accelerating the degradation.[8]

cluster_hydrolysis Amide Hydrolysis 2-amino-N-cyclopentylacetamide_HCl 2-amino-N-cyclopentylacetamide HCl Products Cyclopentylacetic Acid + 2-aminoacetamide HCl 2-amino-N-cyclopentylacetamide_HCl->Products H₂O, H⁺ or OH⁻

Caption: General scheme of amide hydrolysis.

The Reactivity of the Primary Amine

The primary amino group is another potential site for degradation, primarily through oxidation and photodegradation.

  • Oxidative Degradation: Primary amines can be susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and hydroxylamines.[3] The presence of transition metal ions or exposure to oxidative agents can catalyze these reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of amine-containing compounds.[9][10] The mechanism of photodegradation can be complex, involving the formation of reactive species such as hydroxyl radicals in the presence of photosensitizers.[11][12]

Key Factors Influencing Stability in Solution

The stability of 2-amino-N-cyclopentylacetamide hydrochloride in solution is not intrinsic but is heavily influenced by its chemical environment. A thorough understanding of these factors is crucial for developing robust formulations.

  • pH: As discussed, pH is a critical determinant of the rate of amide hydrolysis.[13] A comprehensive pH-rate profile should be established to identify the pH of maximum stability.

  • Temperature: Temperature significantly impacts reaction kinetics, with higher temperatures generally accelerating degradation rates. The effect of temperature on stability should be quantified to determine appropriate storage conditions.

  • Light: Photodegradation can be a significant issue for light-sensitive compounds.[14] Stability studies should be conducted under controlled lighting conditions to assess photosensitivity.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the amine functionality.

A Framework for Stability Assessment: Experimental Design

A well-designed stability study is a self-validating system, providing clear and actionable data. The following protocols outline a comprehensive approach to evaluating the stability of 2-amino-N-cyclopentylacetamide hydrochloride.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[15][16]

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of 2-amino-N-cyclopentylacetamide hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals.

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.[17] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[18][19]

Experimental Protocol: HPLC Method Development

  • Column Selection: Choose a suitable reversed-phase HPLC column (e.g., C18).

  • Mobile Phase Optimization: Develop a mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution) that provides good separation between the parent compound and its degradation products.

  • Detector Wavelength Selection: Determine the optimal UV wavelength for the detection of 2-amino-N-cyclopentylacetamide hydrochloride and its degradation products.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

cluster_workflow Stability Study Workflow Start Start: Prepare Stock Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Time_Point_Sampling Time-Point Sampling Forced_Degradation->Time_Point_Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Time_Point_Sampling->HPLC_Analysis Data_Analysis Data Analysis: Degradation Profile & Pathways HPLC_Analysis->Data_Analysis End End: Stability Assessment Data_Analysis->End

Caption: Workflow for stability analysis.

Data Presentation and Interpretation

The quantitative data generated from the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C24 h
0.1 M NaOH, 60°C24 h
3% H₂O₂, RT24 h
80°C24 h
PhotostabilityICH Guideline

Data in this table is hypothetical and should be replaced with experimental results.

Strategies for Enhancing Solution Stability

The insights gained from stability studies are instrumental in developing formulation strategies to mitigate degradation.

  • pH and Buffer Selection: The pH of the formulation should be adjusted to the pH of maximum stability as determined from the pH-rate profile. The choice of buffer is also critical, as some buffer species can catalyze degradation.[20]

  • Excipient Selection: The use of antioxidants can help to prevent oxidative degradation. Chelating agents can be added to sequester metal ions that may catalyze degradation.

  • Packaging: For photosensitive compounds, the use of light-protective packaging (e.g., amber vials) is essential.

  • Co-crystal Formation: Crystal engineering approaches, such as the formation of co-crystals with organic acids, can potentially enhance the stability of amine hydrochlorides.[21]

Conclusion: A Proactive Approach to Stability

A thorough understanding of the stability of 2-amino-N-cyclopentylacetamide hydrochloride in solution is not merely a regulatory requirement but a fundamental aspect of sound scientific drug development. By proactively investigating potential degradation pathways, identifying critical stability-influencing factors, and employing robust analytical methodologies, researchers can develop stable and effective pharmaceutical formulations. This in-depth guide provides a framework for this critical endeavor, empowering scientists to navigate the complexities of drug stability with confidence and precision.

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  • Eide-Haugmo, I. et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(26), 8847-8855.
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  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Amine. [Online] Available at: [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Online] Available at: [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Online] Available at: [Link]

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An In-Depth Technical Guide to the Biological Activity of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the scientific landscape of 2-amino-N-cyclopentylacetamide hydrochloride, a compound of interest for its potential therapeutic applications. It is important to acknowledge at the outset that the biological activities of this specific molecule are not yet extensively documented in publicly available literature. Therefore, this document serves as both a summary of what can be inferred from related chemical structures and a forward-looking guide to a structured investigation of its potential. Our approach is to provide a robust framework for inquiry, grounded in established principles of medicinal chemistry and pharmacology.

Introduction to 2-amino-N-cyclopentylacetamide hydrochloride: A Structural Perspective

2-amino-N-cyclopentylacetamide hydrochloride is a small molecule characterized by a central acetamide core, an amino group, and a cyclopentyl moiety. The hydrochloride salt form generally enhances water solubility, a desirable property for pharmaceutical development.[1][2][3] The presence of the cyclopentyl group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier, potentially enhancing bioavailability for neurological applications.[4] This structural feature makes it an intriguing candidate for investigation in the context of central nervous system (CNS) disorders.

Derivatives of N-substituted acetamides and compounds containing a cyclopentyl ring have been shown to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects.[5][6][7][8][9] While direct evidence for 2-amino-N-cyclopentylacetamide hydrochloride is lacking, these related compounds provide a logical starting point for hypothesizing its potential biological roles.

Hypothesized Biological Activity and Mechanism of Action

Based on the activities of structurally analogous compounds, we can propose several avenues for the investigation of 2-amino-N-cyclopentylacetamide hydrochloride's biological effects. A primary area of interest is its potential as a neuroprotective agent.[10][11][12][13]

Potential Neuroprotective Effects

Many neurological disorders are characterized by oxidative stress and neuroinflammation.[5] It is plausible that 2-amino-N-cyclopentylacetamide hydrochloride could exert neuroprotective effects through modulation of pathways involved in these processes. For instance, some acetamide derivatives have been shown to attenuate neuroinflammation and oxidative stress.[5]

A hypothetical mechanism of action could involve the inhibition of pro-inflammatory signaling pathways or the enhancement of endogenous antioxidant systems. For example, the compound might interact with key enzymes or receptors within neuronal cells to mitigate damage caused by excitotoxicity, a common feature of ischemic brain injury and other neurodegenerative conditions.

Hypothetical Signaling Pathway for Neuroprotection

G cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 Potential Intervention Point cluster_2 Downstream Effects stress Oxidative Stress Glutamate Excitotoxicity compound 2-amino-N-cyclopentylacetamide hydrochloride stress->compound pathway Inhibition of Pro-inflammatory Pathways compound->pathway antioxidant Upregulation of Antioxidant Defenses compound->antioxidant survival Enhanced Neuronal Survival pathway->survival antioxidant->survival

Caption: Hypothetical neuroprotective mechanism of 2-amino-N-cyclopentylacetamide hydrochloride.

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the biological activity of 2-amino-N-cyclopentylacetamide hydrochloride, a multi-tiered experimental approach is recommended. This workflow is designed to progress from broad phenotypic screening to more specific mechanistic studies.

Tier 1: In Vitro Screening for Bioactivity

The initial phase should focus on establishing whether the compound exhibits any significant biological effects in relevant cell-based models.

Experimental Protocol: Neuronal Cell Viability Assay

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons in appropriate media and conditions.

  • Induction of Cytotoxicity: Induce cellular stress using a well-characterized neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate to model Parkinson's disease or excitotoxicity, respectively.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-amino-N-cyclopentylacetamide hydrochloride for a predetermined duration (e.g., 24-48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) of the compound in protecting against the neurotoxin-induced cell death.

Rationale: This initial screen will provide a quantitative measure of the compound's potential neuroprotective or cytotoxic effects and guide dose selection for subsequent experiments.

Experimental Workflow for In Vitro Screening

G start Start: Compound Synthesis and Purification cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture toxin Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) cell_culture->toxin treatment Treat with 2-amino-N- cyclopentylacetamide HCl (Dose-Response) toxin->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability data Data Analysis: Calculate EC50/IC50 viability->data end End: Identify Bioactivity and Potency data->end

Caption: A streamlined workflow for the initial in vitro screening of 2-amino-N-cyclopentylacetamide hydrochloride.

Tier 2: Mechanistic Assays

Once bioactivity is confirmed, the next step is to elucidate the underlying mechanism of action.

Experimental Protocol: Receptor Binding Assay

  • Target Selection: Based on computational docking studies or literature precedents for similar compounds, select a panel of potential receptor targets (e.g., adrenergic, dopaminergic, or serotonergic receptors).[14]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Competitive Binding: Perform a competitive binding assay using a radiolabeled or fluorescently labeled ligand known to bind to the target receptor.[15][16] Incubate the membranes with the labeled ligand in the presence of increasing concentrations of 2-amino-N-cyclopentylacetamide hydrochloride.

  • Detection: Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of the test compound.

Rationale: This assay will identify if the compound directly interacts with specific receptors, providing crucial information about its molecular target.

Experimental Protocol: Assessment of Oxidative Stress Markers

  • Cell Culture and Treatment: Use a relevant cell line and induce oxidative stress as described in the viability assay protocol, followed by treatment with the compound.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as DCFDA.

  • Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase.[17]

  • Glutathione Levels: Determine the levels of reduced and oxidized glutathione (GSH/GSSG ratio) as an indicator of cellular redox state.[10][13]

Rationale: These experiments will clarify whether the neuroprotective effects are mediated through the modulation of oxidative stress pathways.

Physicochemical Characterization and Formulation Considerations

The hydrochloride salt form of an active pharmaceutical ingredient (API) is often chosen to improve solubility and stability.[1][2][3] A thorough characterization of the salt is crucial for drug development.

PropertyMethodRationale
Solubility Equilibrium solubility studies in various buffers (pH 1.2, 4.5, 6.8)To assess solubility in physiologically relevant conditions.[1][2]
Hygroscopicity Dynamic Vapor Sorption (DVS)To determine the compound's tendency to absorb moisture from the air, which can affect stability and handling.
Crystal Form Powder X-ray Diffraction (PXRD)To identify the crystalline form and detect any polymorphism, which can impact bioavailability.[1][2]
Thermal Properties Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)To determine the melting point, thermal stability, and any potential phase transitions.[1][2]

Future Directions and In Vivo Studies

Should in vitro studies yield promising results, the logical progression is to in vivo models of neurological disease. Rodent models of Parkinson's disease (e.g., MPTP-induced) or stroke (e.g., middle cerebral artery occlusion) would be appropriate to evaluate the compound's efficacy in a whole-organism context.[10][11][12][13] Key endpoints would include behavioral assessments, histological analysis of brain tissue, and measurement of relevant biomarkers.

Conclusion

While the biological profile of 2-amino-N-cyclopentylacetamide hydrochloride remains to be fully elucidated, its chemical structure suggests a promising starting point for the development of novel therapeutics, particularly in the realm of neurological disorders. The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to systematically investigate its biological activity, from initial screening to mechanistic studies and preclinical evaluation. The insights gained from such a program will be invaluable in determining the true therapeutic potential of this intriguing molecule.

References

  • Chem-Impex. 2-Amino-N-cyclopentylacetamide. [Link]

  • Hosseinzadeh, L., et al. (2021).
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  • Vacek, J., et al. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Current medicinal chemistry, 21(16), 1845–1859.
  • Guan, L. P., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.
  • MDPI. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

  • Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 845–853.
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  • Whissell, M., et al. (2018). Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. Toxins, 10(7), 282.
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  • Tandfonline. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

  • PubMed. The biological activity of selected cyclic dipeptides. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. [Link]

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2-amino-N-cyclopentylacetamide hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 2-amino-N-cyclopentylacetamide hydrochloride

Foreword for the Researcher

This document provides a detailed guide on the safe handling, storage, and disposal of 2-amino-N-cyclopentylacetamide hydrochloride (CAS No. 1187931-16-3). As a research chemical, comprehensive toxicological and physical data for this specific compound are not fully available in public literature or regulatory databases.[1] Therefore, the guidance herein is predicated on established principles of chemical safety, risk assessment for novel compounds, and hazard information extrapolated from structurally similar molecules. It is imperative for all personnel to treat this substance as a potentially hazardous material of unknown toxicity and to adhere strictly to the protocols outlined below. This guide is intended to supplement, not replace, institutional safety policies and direct consultation with your organization's Environmental Health and Safety (EHS) department.

Compound Identification and Profile

2-amino-N-cyclopentylacetamide hydrochloride is an organic compound that serves as a building block in medicinal chemistry and pharmaceutical research.[2] The presence of an amino group, an amide linkage, and a cyclopentyl moiety suggests its potential for biological activity, while the hydrochloride salt form typically enhances aqueous solubility.[1][2]

PropertyValueSource
IUPAC Name 2-amino-N-cyclopentylacetamide;hydrochlorideN/A
CAS Number 1187931-16-3[3]
Molecular Formula C₇H₁₅ClN₂O[3]
Molecular Weight 178.66 g/mol [3]
Structure (Image of 2D chemical structure)N/A
Synonyms Acetamide, 2-amino-N-cyclopentyl-, hydrochloride (1:1)[1]

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for this compound, a conservative risk assessment is required. The potential hazards are inferred from its chemical structure and data from analogous compounds.

2.1 Inferred Potential Hazards: Based on GHS classifications for structurally related compounds like 2-cyclopentylacetamide (CAS 933-04-0) and 2-amino-N-ethylacetamide hydrochloride (CAS 26595-78-8), it is prudent to assume this compound may exhibit the following hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][5] Standard practice dictates avoiding all skin contact.[6][7]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[4][5] Direct eye contact must be prevented.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

2.2 Causality of Hazards:

  • Amine and Amide Groups: These functional groups can interact with biological macromolecules, leading to irritation or allergic reactions in susceptible individuals.

  • Hydrochloride Salt: As a hydrochloride salt, there is a potential for the release of hydrogen chloride gas, a corrosive respiratory irritant, upon strong heating or reaction with strong bases.

  • Particulate Nature: As a solid, the compound can form airborne dust during handling, posing an inhalation risk.[7]

2.3 Risk Assessment Workflow: The following workflow must be followed before commencing any new experimental work with this compound.

cluster_plan Planning & Assessment cluster_control Control Implementation cluster_ops Operation & Review start Identify need for 2-amino-N-cyclopentylacetamide HCl gather_info Gather Safety Info (SDS, Literature) start->gather_info assess_risk Assess Risks: - Quantity Used - Procedure Steps - Potential Exposures gather_info->assess_risk select_controls Select Controls: - Fume Hood - PPE - Spill Kit assess_risk->select_controls write_sop Write Experiment-Specific Standard Operating Procedure (SOP) select_controls->write_sop conduct_work Conduct Work per SOP write_sop->conduct_work end Decontaminate & Dispose of Waste Properly conduct_work->end review Review Process & Report Incidents end->review review->start For next experiment n1 Handling solid or concentrated solution? n2 Potential for splash or aerosol generation? n1->n2 Yes term_base Required: - Lab Coat - Nitrile Gloves - Safety Glasses n1->term_base No (Dilute) n2->term_base No term_goggles Upgrade to Safety Goggles n2->term_goggles Yes n3 Heating or refluxing? n3->term_goggles No term_shield Add Face Shield over Goggles n3->term_shield Yes term_goggles->n3

Caption: Decision tree for selecting appropriate PPE.

Standard Operating Procedures for Safe Handling

4.1 Protocol for Weighing and Dispensing Solid Compound:

  • Preparation: Don appropriate PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the proper working height.

  • Staging: Place a de-activated analytical balance, weigh paper or boat, spatula, and a sealable container for the compound inside the fume hood.

  • Tare: Tare the weigh boat on the balance.

  • Dispensing: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Sealing: Securely close the stock container immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any minor dust from the work surface with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth as hazardous waste.

  • Transport: Place the weighed solid into a sealed, labeled secondary container for transport to the next work area.

4.2 Protocol for Solution Preparation:

  • Preparation: Conduct this entire procedure within a chemical fume hood. Don safety goggles, lab coat, and nitrile gloves.

  • Solvent Addition: Add the chosen solvent to a suitable flask equipped with a magnetic stir bar.

  • Solute Addition: Slowly and carefully add the pre-weighed 2-amino-N-cyclopentylacetamide hydrochloride to the solvent while stirring.

  • Dissolution: If necessary, gently warm the solution to aid dissolution, ensuring the vessel is vented to prevent pressure buildup.

  • Storage: Once dissolved, transfer the solution to a clearly labeled, sealed, and appropriate storage bottle. The label must include the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

5.1 Spill Response: Immediate and correct response to a spill is critical to prevent exposure and contamination.

spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate if large or volatile alert->evacuate Assess size ppe Don appropriate PPE (gloves, goggles, coat) alert->ppe contain Contain spill with absorbent pads/sand ppe->contain neutralize Neutralize (if acidic/basic) - Use appropriate kit contain->neutralize If applicable absorb Absorb liquid with inert material contain->absorb neutralize->absorb collect Collect waste into sealed container absorb->collect decon Decontaminate area with soap & water collect->decon dispose Label and dispose of waste via EHS decon->dispose

Caption: General workflow for chemical spill response.

  • Small Spill (Solid <1g): Gently cover with a dampened paper towel to avoid raising dust. Carefully wipe the area from the outside in, place the towel in a sealed bag, and dispose of it as hazardous waste. Decontaminate the area with soap and water.

  • Small Spill (Liquid <100mL): Absorb with an inert material (vermiculite, sand, or chemical absorbent pads). Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institutional EHS for emergency response.

5.2 Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention. [7]* Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. [7]Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6]

Storage and Disposal

6.1 Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6][7][8]* Keep away from incompatible materials such as strong oxidizing agents. [6]* The storage area should be clearly marked, and access should be restricted to authorized personnel.

6.2 Disposal:

  • All waste containing this compound (solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and non-reactive container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institutional EHS department for specific procedures and to schedule a waste pickup.

References

  • Fisher Scientific. Safety Data Sheet for N-(2-Aminoethyl)acetamide.

  • Fisher Scientific. Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.

  • Sigma-Aldrich. Safety Data Sheet for Cyclopentylamine.

  • PubChem. Laboratory Chemical Safety Summary for 2-Cyclopentylacetamide.

  • Fisher Scientific. Safety Data Sheet for Cyclopentylamine.

  • Thermo Fisher Scientific. Safety Data Sheet for Cyclopentylamine.

  • Fisher Scientific. Safety Data Sheet for cis-2-Amino-1-cyclopentanecarboxamide.

  • CymitQuimica. Product Information for Acetamide, 2-amino-N-cyclopentyl-, hydrochloride (1:1).

  • Chem-Impex International. Product Page for 2-Amino-N-cyclopentylacetamide.

  • BLD Pharm. Product Page for 2-Amino-N-cyclopentyl-acetamide hydrochloride.

  • European Chemicals Agency (ECHA). Substance Information for 2,2-dibromo-2-cyanoacetamide.

  • PubChem. Laboratory Chemical Safety Summary for 2-amino-N-ethylacetamide hydrochloride.

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potential therapeutic targets of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-amino-N-cyclopentylacetamide hydrochloride

Abstract

2-Amino-N-cyclopentylacetamide hydrochloride is a versatile chemical entity with significant potential in the development of novel therapeutics for neurological disorders.[1][2] While direct research on this specific salt is emerging, its structural similarity to the established anti-epileptic drug (AED) Lacosamide provides a strong foundation for exploring its potential therapeutic targets. This guide synthesizes the known mechanisms of Lacosamide to propose and detail the investigation of two primary therapeutic targets for 2-amino-N-cyclopentylacetamide hydrochloride: voltage-gated sodium channels (VGSCs) and collapsin response mediator protein 2 (CRMP-2). We will delve into the scientific rationale for targeting these molecules, provide detailed experimental protocols for their validation, and discuss the broader therapeutic implications.

Introduction: A Structurally-Informed Approach to Target Identification

2-Amino-N-cyclopentylacetamide hydrochloride is a compound characterized by an amino and acetamide functional group, with a cyclopentyl moiety that enhances its lipophilicity, a desirable trait for bioavailability in drug candidates.[1] Its hydrochloride salt form generally improves solubility and stability, making it amenable to pharmaceutical development.[2] While it serves as a valuable building block in the synthesis of various pharmaceuticals, particularly for neurological conditions, its intrinsic biological activity is an area of active investigation.[1]

A critical insight into the therapeutic potential of 2-amino-N-cyclopentylacetamide hydrochloride comes from its structural relationship to Lacosamide, a widely used medication for focal-onset and primary generalized tonic-clonic seizures.[3] Lacosamide has a well-defined dual mechanism of action, which we hypothesize is shared by its structural analogs.[3] This whitepaper will, therefore, explore the potential of 2-amino-N-cyclopentylacetamide hydrochloride by examining the established targets of Lacosamide.

Primary Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)

The Role of VGSCs in Neuronal Hyperexcitability

Voltage-gated sodium channels are integral membrane proteins that are crucial for the initiation and propagation of action potentials in neurons.[4] In pathological states such as epilepsy and neuropathic pain, neurons can become hyperexcitable, leading to uncontrolled firing. Many anti-seizure medications function by modulating VGSCs to reduce this excessive electrical activity.[5]

Lacosamide's unique mechanism involves the selective enhancement of the slow inactivation of VGSCs.[4][6][7][8] Unlike fast inactivation, which occurs within milliseconds, slow inactivation is a more prolonged process that helps to regulate neuronal excitability over longer periods.[4] By stabilizing the slow inactivated state, Lacosamide reduces the number of available sodium channels, thereby dampening neuronal hyperexcitability without affecting normal neuronal function.[3][4] This nuanced approach may contribute to a favorable side-effect profile compared to traditional AEDs that target fast inactivation.[4]

Given its structural similarity, it is plausible that 2-amino-N-cyclopentylacetamide hydrochloride also modulates the slow inactivation of VGSCs.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To investigate the effect of 2-amino-N-cyclopentylacetamide hydrochloride on VGSC slow inactivation, a whole-cell patch-clamp assay on a neuronal cell line (e.g., ND7/23 cells) expressing a relevant sodium channel subtype (e.g., Nav1.7, known to be affected by Lacosamide) is recommended.[9]

Methodology:

  • Cell Culture: Culture ND7/23 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • To induce slow inactivation, apply a 5-second depolarizing pre-pulse to -10 mV.

    • Vary the duration of a recovery interval at -100 mV before a test pulse to +10 mV to measure the recovery from slow inactivation.

    • Record baseline currents in the external solution.

    • Perfuse the cells with increasing concentrations of 2-amino-N-cyclopentylacetamide hydrochloride (e.g., 1 µM, 10 µM, 100 µM) and repeat the recording protocol.

  • Data Analysis: Measure the peak inward sodium current during the test pulse. Plot the normalized current as a function of the recovery interval to determine the time constant of recovery from slow inactivation.

Predicted Quantitative Data

The expected outcome is a dose-dependent increase in the time constant of recovery from slow inactivation, indicating that 2-amino-N-cyclopentylacetamide hydrochloride stabilizes the slow inactivated state of the sodium channel.

Compound ConcentrationTime Constant of Recovery from Slow Inactivation (τ) in ms
Control500 ± 50
1 µM750 ± 60
10 µM1200 ± 80
100 µM2000 ± 100
Visualization of VGSC Modulation

VGSC_Modulation cluster_channel Voltage-Gated Sodium Channel States cluster_drug Drug Interaction Resting Resting Open Open Resting->Open Depolarization Inactivated_Slow Inactivated_Slow Resting->Inactivated_Slow Prolonged Depolarization Inactivated_Fast Inactivated_Fast Open->Inactivated_Fast Fast Inactivation Inactivated_Fast->Resting Repolarization Inactivated_Slow->Resting Slow Recovery Drug 2-amino-N-cyclopentylacetamide hydrochloride Target Slow Inactivated State Drug->Target Stabilizes

Caption: Proposed mechanism of VGSC slow inactivation modulation.

Secondary Therapeutic Target: Collapsin Response Mediator Protein 2 (CRMP-2)

The Role of CRMP-2 in Neuronal Function

Collapsin response mediator protein 2 (CRMP-2) is a phosphoprotein involved in neuronal differentiation, axonal guidance, and synaptic plasticity.[3][4] Dysregulation of CRMP-2 has been implicated in various neurological disorders. Lacosamide has been shown to bind to CRMP-2, although the precise functional consequences of this interaction in its anti-seizure efficacy are still under investigation.[3][4][10][11] It is hypothesized that by modulating CRMP-2, Lacosamide may influence neuronal connectivity and potentially have disease-modifying effects.[3][11]

Specifically, studies have shown that Lacosamide can inhibit the phosphorylation of CRMP-2 by cyclin-dependent kinase 5 (Cdk5).[12] This is significant because the phosphorylation of CRMP-2 can affect its activity and its interaction with other proteins. By preventing this phosphorylation, Lacosamide may restore some of the normal functions of CRMP-2 that are disrupted in disease states.[12]

Experimental Protocol: Co-Immunoprecipitation (Co-IP) and Western Blotting

To determine if 2-amino-N-cyclopentylacetamide hydrochloride binds to CRMP-2, a co-immunoprecipitation assay can be performed using a neuronal cell line, such as SH-SY5Y.

Methodology:

  • Cell Culture and Lysis: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the lysates with an anti-CRMP-2 antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Compound Incubation: In parallel experiments, incubate cell lysates with varying concentrations of 2-amino-N-cyclopentylacetamide hydrochloride before adding the anti-CRMP-2 antibody.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against CRMP-2 and Cdk5.

    • Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the amount of Cdk5 that co-immunoprecipitates with CRMP-2 in the presence and absence of the compound.

Predicted Quantitative Data

A successful experiment would show a dose-dependent decrease in the amount of Cdk5 co-immunoprecipitated with CRMP-2, suggesting that 2-amino-N-cyclopentylacetamide hydrochloride disrupts this protein-protein interaction.

Compound ConcentrationRelative Cdk5 Band Intensity (normalized to CRMP-2)
Control1.00
1 µM0.85
10 µM0.60
100 µM0.35
Visualization of CRMP-2 Pathway Modulation

CRMP2_Pathway cluster_pathway CRMP-2 Phosphorylation Pathway cluster_intervention Therapeutic Intervention Cdk5 Cdk5 CRMP2 CRMP-2 Cdk5->CRMP2 Phosphorylates pCRMP2 Phosphorylated CRMP-2 CRMP2->pCRMP2 Altered Neuronal Function Altered Neuronal Function pCRMP2->Altered Neuronal Function Drug 2-amino-N-cyclopentylacetamide hydrochloride Drug->Cdk5 Inhibits Interaction

Caption: Proposed modulation of the CRMP-2 phosphorylation pathway.

Therapeutic Implications and Future Directions

The dual-targeting potential of 2-amino-N-cyclopentylacetamide hydrochloride on both VGSCs and CRMP-2 suggests a broad range of therapeutic applications. Beyond epilepsy, this compound could be investigated for:

  • Neuropathic Pain: The mechanisms of neuronal hyperexcitability and aberrant neuronal plasticity are central to the development of chronic pain states.

  • Bipolar Disorder and other Mood Disorders: Several AEDs with mechanisms involving ion channel modulation have shown efficacy as mood stabilizers.[3]

  • Neurodegenerative Diseases: The role of CRMP-2 in axonal guidance and neuronal health suggests that its modulation could be beneficial in conditions characterized by neuronal loss.

Future research should focus on in vivo studies using animal models of these diseases to validate the therapeutic potential of 2-amino-N-cyclopentylacetamide hydrochloride. Pharmacokinetic and toxicology studies will also be essential for its development as a clinical candidate.

Conclusion

While direct experimental data on 2-amino-N-cyclopentylacetamide hydrochloride is currently limited, its structural relationship to Lacosamide provides a robust, scientifically-grounded rationale for investigating its potential therapeutic targets. The selective enhancement of VGSC slow inactivation and the modulation of the CRMP-2 pathway represent two highly promising avenues for its mechanism of action. The experimental protocols detailed in this guide offer a clear path forward for researchers to validate these hypotheses and unlock the therapeutic potential of this promising compound for a range of neurological disorders.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lacosamide? Retrieved from [Link]

  • Epilepsy Foundation. (2025, September 22). Lacosamide. Retrieved from [Link]

  • Vossler, D. G., Knake, S., O'Brien, T., et al. (2020). Efficacy and safety of adjunctive lacosamide in the treatment of PGTCS. Journal of Neurology, Neurosurgery & Psychiatry. [Video]. Retrieved from [Link]

  • Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8). [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FULL PRESCRIBING INFORMATION. Retrieved from [Link]

  • RxList. (2022, January 12). Lacosamide: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopentylacetamide. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-cyclopentyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclobutyl-2-(cyclopentylamino)acetamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-2-cyclopentyl-N,N-dimethylacetamide. PubChem. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study to Assess the Safety and Efficacy of Lacosamide Versus Placebo (a Pill Without Active Medication) in Patients With Idiopathic Generalised Epilepsy Who Are Already Taking Anti-epileptic Medications (VALOR). Retrieved from [Link]

  • Wilson, S. M., et al. (2014). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function. Journal of Biological Chemistry, 289(5), 2886-2897. Retrieved from [Link]

  • Beyreuther, B. K., et al. (2007). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Expert Review of Neurotherapeutics, 7(11), 1471-1481. Retrieved from [Link]

  • Wang, J., et al. (2011). Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. Molecular Pharmacology, 80(1), 77-85. Retrieved from [Link]

  • Niespodziany, I., et al. (2013). Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation. Epilepsy Research, 107(3), 233-242. Retrieved from [Link]

  • Zaccara, G., et al. (2017). The efficacy of lacosamide as monotherapy and adjunctive therapy in focal epilepsy and its use in status epilepticus: clinical trial evidence and experience. Therapeutic Advances in Neurological Disorders, 10(6), 247-257. Retrieved from [Link]

  • Mele, M., et al. (2015). (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. Molecular Pharmacology, 87(4), 654-665. Retrieved from [Link]

  • Doty, P., et al. (2007). Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2). Epilepsy Currents, 7(S5), 1-2. Retrieved from [Link]

  • Epilepsy Foundation. (n.d.). Clinical Trial: A Study to Assess the Safety and Efficacy of Lacosamide Versus Placebo (a Pill Without Active Medication) in Patients With Idiopathic Generalised Epilepsy Who Are Already Taking Anti-epileptic Medications (VALOR). Retrieved from [Link]

  • de Lera Ruiz, M., et al. (2019). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in Pharmacology, 10, 133. Retrieved from [Link]

  • Moutal, A., et al. (2017). (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology. Pain, 158(1), 97-112. Retrieved from [Link]

  • UCB. (n.d.). Lacosamide (Vimpat®). Retrieved from [Link]

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In Silico Analysis of 2-amino-N-cyclopentylacetamide Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

In an era where the rapid and cost-effective development of novel therapeutics is paramount, in silico modeling has emerged as an indispensable tool.[1] By harnessing the power of computational chemistry and molecular modeling, we can significantly de-risk and accelerate drug discovery pipelines, moving from thousands of potential compounds to a handful of promising candidates with greater confidence and efficiency. This guide provides an in-depth technical walkthrough of the in silico modeling process for a promising small molecule, 2-amino-N-cyclopentylacetamide hydrochloride. While this compound is noted for its potential applications in pharmaceutical development, particularly for neurological disorders, a comprehensive public record of its specific biological targets and mechanism of action remains to be fully elucidated.[2] This guide, therefore, will not only detail the "how" but also the "why" of our computational strategy, offering a robust framework for the investigation of novel chemical entities.

Introduction to 2-amino-N-cyclopentylacetamide Hydrochloride

2-amino-N-cyclopentylacetamide hydrochloride is a small molecule characterized by a central acetamide scaffold, an amino group, and a cyclopentyl moiety.[3] The hydrochloride salt form generally enhances water solubility, a desirable property for pharmaceutical applications.[3] The presence of the cyclopentyl group increases the molecule's lipophilicity, which can contribute to improved bioavailability.[2]

PropertyValueSource
CAS Number 1187931-16-3CymitQuimica[3]
Molecular Formula C₇H₁₅ClN₂OCymitQuimica[3]
Molecular Weight 178.66 g/mol CymitQuimica[3]
Chemical Structure (Image of the chemical structure of 2-amino-N-cyclopentylacetamide hydrochloride)

Table 1: Physicochemical Properties of 2-amino-N-cyclopentylacetamide hydrochloride.

Target Identification: A Hypothesis-Driven Approach

Given the absence of established biological targets for 2-amino-N-cyclopentylacetamide hydrochloride in the public domain, a rational, hypothesis-driven approach to target identification is necessary. The chemical structure of the molecule provides initial clues. The core structure bears resemblance to agonists of muscarinic acetylcholine receptors, which are known to play crucial roles in regulating various physiological processes. Specifically, the M3 muscarinic acetylcholine receptor (M3R) is a compelling candidate target. M3 receptors are highly expressed in exocrine glands and smooth muscle, and their activation leads to increased secretions and muscle contraction.[4][5] M3R agonists are actively being investigated for the treatment of conditions such as dry eye syndrome and overactive bladder.[4] The structural motifs within 2-amino-N-cyclopentylacetamide hydrochloride are consistent with features that could facilitate binding to the orthosteric site of the M3R.

For the purposes of this technical guide, we will proceed with the hypothesis that 2-amino-N-cyclopentylacetamide hydrochloride is an agonist of the M3 muscarinic acetylcholine receptor. This will serve as a practical example to illustrate the complete in silico workflow.

The In Silico Modeling Workflow: A Comprehensive Overview

Our computational investigation will follow a multi-step process, designed to provide a comprehensive understanding of the potential interaction between our ligand and its hypothesized target.

G cluster_0 Preparation cluster_1 Interaction Analysis cluster_2 Properties Prediction Ligand Ligand Preparation Docking Molecular Docking Ligand->Docking Protein Protein Preparation Protein->Docking MD Molecular Dynamics Docking->MD ADMET ADMET Prediction MD->ADMET G PDB Retrieve PDB Structure (4DAJ) Clean Remove Water, Ions, Ligand PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Protonate Assign Protonation States Hydrogens->Protonate Minimize Restrained Energy Minimization Protonate->Minimize BindingSite Define Binding Site Minimize->BindingSite

Figure 2: Protein Preparation Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding the binding mode and affinity of a small molecule to its target.

Protocol:

  • Grid Generation:

    • Define a docking grid box that encompasses the entire binding site of the M3R. The grid defines the search space for the docking algorithm.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation with the prepared ligand and protein.

  • Pose Analysis and Scoring:

    • The docking program will generate a series of possible binding poses for the ligand, each with an associated binding affinity score (e.g., kcal/mol).

    • Analyze the top-scoring poses to identify the most plausible binding mode. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding pocket.

Docking ParameterRecommended ValueRationale
Grid Box Size 20 x 20 x 20 ÅTo encompass the entire orthosteric binding site.
Exhaustiveness 8A good balance between computational cost and search accuracy.
Number of Poses 10To generate a sufficient number of diverse binding modes for analysis.

Table 2: Recommended Molecular Docking Parameters.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view, allowing us to observe the stability of the complex over time in a simulated physiological environment.

Protocol:

  • System Setup:

    • Take the best-scoring docked pose from the molecular docking step as the starting structure.

    • Place the ligand-protein complex in a periodic box of water molecules to solvate the system.

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

    • Define the simulation parameters, including temperature (310 K), pressure (1 atm), and simulation time (e.g., 100 ns).

  • Equilibration:

    • Perform a series of equilibration steps to allow the system to relax and reach a stable state. This typically involves a short period of energy minimization followed by gradual heating and pressure stabilization.

  • Production Run:

    • Run the production MD simulation for the desired length of time.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to analyze include:

      • Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity more accurately than with docking scores alone.

G SystemSetup System Setup (Solvation, Ionization) Equilibration Equilibration (NVT, NPT) SystemSetup->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Figure 3: Molecular Dynamics Simulation Workflow.
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial to avoid costly late-stage failures.

Protocol:

  • Utilize ADMET Prediction Software:

    • Employ computational tools and web servers (e.g., SwissADME, pkCSM) to predict a range of ADMET properties for 2-amino-N-cyclopentylacetamide.

  • Key Properties to Analyze:

    • Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier permeability.

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

ADMET PropertyPredicted ValueInterpretation
LogP (Example Value)Indicates lipophilicity and potential for membrane permeability.
Aqueous Solubility (Example Value)Crucial for oral bioavailability.
BBB Permeability (Example Value)Important for drugs targeting the central nervous system.
hERG Inhibition (Example Value)A key indicator of potential cardiotoxicity.

Table 3: Example of ADMET Prediction Results.

Conclusion and Future Directions

This technical guide has provided a comprehensive, step-by-step framework for the in silico modeling of 2-amino-N-cyclopentylacetamide hydrochloride, using the M3 muscarinic acetylcholine receptor as a hypothesized target. By following these methodologies, researchers can gain valuable insights into the potential binding mode, stability, and pharmacokinetic properties of this and other novel small molecules. The results of such a study would provide a strong foundation for further experimental validation, including in vitro binding assays and functional assays to confirm the agonistic activity at the M3R. Ultimately, the integration of robust in silico modeling into the drug discovery workflow is essential for making more informed decisions and accelerating the development of new and effective medicines.

References

  • What are M3 receptor agonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Kruse, A. C., Hu, K., Pan, A. C., Arlow, D. H., Rosenbaum, D. M., Rosemond, E., ... & Kobilka, B. K. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552-556. Retrieved from [Link]

  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners - arXiv. (n.d.). Retrieved from [Link]

  • A Guide to In Silico Drug Design - PMC. (n.d.). Retrieved from [Link]

  • In Silico Modeling: Accelerating drug development - Patheon pharma services. (2023, September 27). Retrieved from [Link]

  • Muscarinic Agonists - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Muscarinic acetylcholine receptor M3 - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Technical Monograph: 2-Amino-N-Cyclopentylacetamide Hydrochloride

[1][2]

Executive Summary

2-Amino-N-cyclopentylacetamide hydrochloride (CAS 1187931-16-3) serves as a critical amine building block in the synthesis of peptidomimetics and CNS-active small molecules.[1][2] Structurally, it is the hydrochloride salt of N-cyclopentylglycinamide.[2] While the free base (CAS 885280-56-8) exists as a viscous liquid prone to oxidative degradation, the hydrochloride salt offers enhanced stability and crystallinity, facilitating storage and handling.[1][2] This guide details its physicochemical profile, solid-state management, and protocols for its activation in nucleophilic substitution reactions.[2]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-amino-N-cyclopentylacetamide hydrochloride
Systematic Name Glycinamide, N-cyclopentyl-, monohydrochloride
CAS Number 1187931-16-3 (HCl Salt) / 885280-56-8 (Free Base)
Molecular Formula C₇H₁₄N₂O[1][2][3] · HCl
Molecular Weight 178.66 g/mol (Salt) / 142.20 g/mol (Base)
SMILES C1CCC(C1)NC(=O)CN.Cl
Physicochemical Constants

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) for the compound class.

PropertyValue / DescriptionContext for Application
Appearance White to off-white crystalline solidThe salt form prevents the oxidation seen in the liquid free base.[1][2]
Solubility (Water) High (>50 mg/mL)Ideal for aqueous workups; pH-dependent partitioning required for extraction.[1][2]
Solubility (DMSO) SolubleSuitable for biological assays and stock solutions.[1][2]
pKa (Amine) 8.1 ± 0.2 (Predicted)The primary amine is protonated at physiological pH.[1][2]
LogP 0.25 (Free Base)Low lipophilicity indicates good water solubility but requires specific extraction solvents (e.g., DCM/IPA).[2]
Hygroscopicity Moderate to HighCritical: Like most glycinamide salts, it absorbs atmospheric moisture.[2] Store in desiccators.

Part 2: Solid-State Characterization & Handling[1][2]

Stability & Storage

The hydrochloride salt stabilizes the primary amine, preventing the formation of carbamates (upon exposure to CO₂) and oxidation.[2] However, the amide bond is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.[2]

  • Storage Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity Management: The compound can deliquesce if left exposed.[2] Weighing should be performed quickly, or in a glovebox for precise quantitative applications.

Structural Logic Diagram

The following diagram illustrates the functional groups' reactivity and the stability conferred by the salt formation.

ChemicalProfileHCl_SaltHCl Salt Form(Stable Solid)Free_BaseFree Base Form(Viscous Liquid)HCl_Salt->Free_Base Neutralization (Base wash)DegradationHydrolysis/OxidationHCl_Salt->Degradation Strong Acid/Base High TempReactivityNucleophilic Coupling(Amide Formation)Free_Base->Reactivity R-COOH / HATUFree_Base->Degradation O2 / Moisture

Caption: Transformation pathway from stable storage form (HCl salt) to reactive species (Free Base).[1][2][4][5][6]

Part 3: Synthetic Utility & Solution Chemistry[1]

Reactivity Profile

The primary utility of 2-amino-N-cyclopentylacetamide HCl is as a nucleophile in amide coupling reactions.[1][2] However, because the amine is protonated (ammonium form), it is non-nucleophilic in its supplied state.[2]

  • Activation: Requires an auxiliary base (e.g., DIPEA, TEA) or a formal free-basing step to deprotonate the ammonium group (-NH₃⁺ → -NH₂).[1][2]

  • Selectivity: The secondary amide (N-cyclopentyl) is significantly less nucleophilic than the primary amine, ensuring regioselectivity during coupling reactions.[2]

Workflow: In-Situ Activation vs. Isolation

For most standard couplings (EDC, HATU), in-situ neutralization with 3.0 equivalents of DIPEA is sufficient.[1][2] For sensitive kinetics or transition metal catalysis, isolating the free base is recommended to remove chloride ions which can poison catalysts.[2]

Part 4: Experimental Protocols

Protocol A: Quantitative Free-Basing (Chloride Removal)

Use this protocol when chloride ions interfere with downstream catalysis or when precise stoichiometry is required.[1][2]

  • Dissolution: Dissolve 1.0 g (5.6 mmol) of the HCl salt in 10 mL of minimal water.

  • Basification: Cool to 0°C. Slowly add 10 mL of saturated Na₂CO₃ or 1N NaOH until pH > 10.

    • Note: The solution may become cloudy as the free base (oil) separates.[2]

  • Extraction: Extract immediately with DCM (3 x 15 mL).

    • Tip: If the layers do not separate well due to the amphiphilic nature, use a 3:1 Chloroform:Isopropanol mixture.[2]

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Result: Colorless to pale yellow viscous oil.[2] Use immediately.

Protocol B: Analytical QC (HPLC-MS)

Standardized method for purity assessment.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide absorption) and MS (ESI+).[2]

  • Expected Mass: [M+H]⁺ = 143.2 m/z.[2]

Workflow Diagram: Free-Basing & Coupling

SynthesisWorkflowStartStart: HCl Salt(Solid)DissolveDissolve in Water/DCMStart->DissolveBaseAdd Sat. Na2CO3(pH > 10)Dissolve->Base DeprotonationExtractExtract Organic Layer(Free Base Oil)Base->Extract Phase SeparationCoupleCoupling Reaction(R-COOH + Coupling Agent)Extract->Couple Nucleophilic Attack

Caption: Operational workflow for converting the stable salt into a reactive nucleophile for synthesis.

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 56961448, Acetamide, 2-amino-N-cyclopentyl-, hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Amide Derivatives. (General guidance on amide stability and handling). Retrieved from [Link][1][2]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro assessment of 2-amino-N-cyclopentylacetamide hydrochloride, a compound of interest in pharmaceutical research, particularly for its potential applications in targeting neurological disorders.[1] As a hydrochloride salt, the compound exhibits enhanced solubility and stability, making it suitable for a variety of in vitro assays.[2][3] This guide details protocols for fundamental assays to characterize the cytotoxic and apoptotic potential of the compound, including cell viability, apoptosis, and cell cycle analysis. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid framework for their investigations.

Introduction: The Rationale for In Vitro Screening

In vitro assays are a cornerstone of early-stage drug discovery, offering a controlled environment to elucidate a compound's mechanism of action, toxicity, and pharmacokinetic properties.[4][5] For a novel compound like 2-amino-N-cyclopentylacetamide hydrochloride, a systematic in vitro evaluation is crucial to determine its biological activity and potential as a therapeutic agent.[6] This process allows for the rapid screening of various concentrations to establish a dose-response relationship and identify the most promising candidates for further preclinical development.[7]

This guide will focus on a panel of standard in vitro assays to build a foundational understanding of the compound's cellular effects:

  • Cell Viability Assay (MTT): To quantify the cytotoxic or cytostatic effects of the compound.

  • Apoptosis Assay (Annexin V/PI): To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To assess the impact of the compound on cell cycle progression.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for accurate and reproducible results.

2.1. Properties of 2-amino-N-cyclopentylacetamide hydrochloride:

  • Form: Hydrochloride salt, enhancing water solubility.[3]

  • Molecular Weight: 178.66 g/mol .[3]

  • Storage: Store at 4°C for short-term use and -20°C for long-term storage, protected from light and moisture.

2.2. Preparation of a 10 mM Stock Solution:

  • Accurately weigh out 1.7866 mg of 2-amino-N-cyclopentylacetamide hydrochloride.

  • Dissolve the compound in 1 mL of sterile deionized water or phosphate-buffered saline (PBS).

  • Vortex thoroughly until the compound is completely dissolved.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

ParameterRecommendation
Compound 2-amino-N-cyclopentylacetamide hydrochloride
Solvent Sterile Deionized Water or PBS
Stock Concentration 10 mM
Storage -20°C in light-protected aliquots

General Cell Culture Protocol

For the purpose of this guide, we will use the human neuroblastoma cell line, SH-SY5Y, given the compound's potential relevance to neurological disorders.[1] However, these protocols can be adapted for other cell lines.

3.1. Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

3.2. Cell Seeding for Assays:

The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. It is crucial that the cells are in the exponential growth phase and do not reach confluency during the assay.[8]

AssayPlate FormatSeeding Density (cells/well)
MTT Assay 96-well5,000 - 10,000
Apoptosis Assay 6-well2 x 10^5
Cell Cycle Analysis 6-well2 x 10^5

Detailed In Vitro Assay Protocols

It is imperative to include appropriate controls in each experiment:

  • Untreated Control: Cells cultured in media alone.

  • Vehicle Control: Cells treated with the same volume of the solvent used to dissolve the compound.

  • Positive Control: A known inducer of the specific cellular event being measured (e.g., staurosporine for apoptosis).

Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]

Workflow:

Caption: MTT Assay Experimental Workflow.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere for 24 hours.[8]

  • Prepare serial dilutions of 2-amino-N-cyclopentylacetamide hydrochloride in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Workflow:

Caption: Annexin V/PI Apoptosis Assay Workflow.

Protocol:

  • Seed cells in 6-well plates and treat with the compound for the desired duration.

  • Harvest both adherent and floating cells and pellet them by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[14] The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17]

Workflow:

Caption: Cell Cycle Analysis Workflow.

Protocol:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).[16]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15] The RNase A is crucial to prevent the staining of double-stranded RNA.[15]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Advanced Mechanistic Assays

To further investigate the mechanism of cell death, the following assays can be performed.

Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[18] A colorimetric or luminescent assay can be used to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.[19] These assays utilize a specific peptide substrate that is cleaved by the active caspase, releasing a chromophore or a luminescent signal.[20]

Western Blotting for Apoptosis Markers

Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.[21] This provides a more detailed molecular understanding of the compound's mechanism of action.[22]

Key proteins to probe for:

  • Cleaved Caspase-3/7/9: Appearance of cleaved forms indicates caspase activation.[23]

  • Cleaved PARP: PARP is a substrate for activated caspase-3, and its cleavage is a hallmark of apoptosis.[23]

  • Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak): The ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2) proteins can indicate the induction of the intrinsic apoptotic pathway.

Data Analysis and Presentation

All experiments should be performed in triplicate to ensure statistical significance. Data should be presented as the mean ± standard deviation. Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed effects. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve of the MTT assay.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-amino-N-cyclopentylacetamide hydrochloride. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its biological activity and potential as a therapeutic agent. These foundational assays are critical for making informed decisions in the drug discovery and development pipeline.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopentylacetamide. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

  • Gowda, A., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2561. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Bio-protocol, 5(12), e1493. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wang, L., et al. (2021). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 137, 111333. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • Kumar, S. (2017). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 1537, pp. 1-19). Humana Press. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • IRE Journals. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Research Journal of Engineering and Technology, 6(5), 1-4. Retrieved from [Link]

  • Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]

  • Philchenkov, A., et al. (2012). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 887, pp. 1-10). Humana Press. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Diag2Tec. (n.d.). In Vitro Drug Testing. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentamine. Retrieved from [Link]

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Application Note: Using 2-Amino-N-cyclopentylacetamide Hydrochloride in Cell Culture

[1]

Executive Summary

2-Amino-N-cyclopentylacetamide hydrochloride (CAS: 1187931-16-3) is a low-molecular-weight glycinamide derivative widely utilized as a structural fragment and building block in the synthesis of neuroactive agents (specifically Glycine Transporter-1 [GlyT1] inhibitors) and Targeted Protein Degradation (TPD) ligands.

In cell culture applications, this compound is primarily employed in two contexts:

  • Fragment-Based Drug Discovery (FBDD): As a probe to assess the baseline bioactivity, membrane permeability, and cytotoxicity of the glycinamide-cyclopentyl pharmacophore before it is elaborated into complex drugs.

  • Negative Control: As a structural analog in assays involving complex inhibitors or PROTACs containing this motif, ensuring that observed effects are due to the full drug architecture and not the simple amide fragment.

This guide details the protocols for solubilization, storage, and cytotoxicity profiling of 2-amino-N-cyclopentylacetamide hydrochloride in mammalian cell lines.

Compound Characterization & Preparation

Physicochemical Properties
  • IUPAC Name: 2-amino-N-cyclopentylacetamide hydrochloride

  • Synonyms: Glycine cyclopentylamide HCl; Glycinamide, N-cyclopentyl-, monohydrochloride.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 178.66 g/mol

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO due to the hydrochloride salt form.

  • Stability: Hygroscopic. Store desicated at -20°C.

Stock Solution Protocol

Objective: Prepare a 100 mM Stock Solution (1 mL).

  • Weighing: Accurately weigh 17.87 mg of 2-amino-N-cyclopentylacetamide hydrochloride.

  • Solvent Selection:

    • Preferred:Sterile Water or PBS (pH 7.4). The HCl salt dissociates readily, making it compatible with aqueous buffers.

    • Alternative: DMSO (Dimethyl sulfoxide) if the final application requires co-solvency with other hydrophobic drugs.

  • Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds until completely dissolved.

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter into a sterile cryovial.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Biological Applications & Mechanism

Context: The Glycinamide Pharmacophore

The 2-amino-N-cyclopentylacetamide motif is a core structural element in Glycine Transporter Type 1 (GlyT1) inhibitors . GlyT1 inhibitors increase synaptic glycine levels, potentiating NMDA receptor function, which is a therapeutic strategy for Schizophrenia and Cognitive Impairment .

  • Mechanism: In FBDD, this fragment is tested to verify it does not possess high-affinity binding on its own (preventing off-target effects) or to serve as a "warhead" precursor.

  • TPD/PROTACs: It serves as a linker attachment point or a minimal ligand for E3 ligase recruitment studies.

Pathway Visualization

The following diagram illustrates the role of the glycinamide scaffold in modulating NMDA receptor signaling via GlyT1 inhibition.

GlyT1_PathwayCompound2-Amino-N-cyclopentylacetamide(Fragment/Scaffold)SynthesisChemical Synthesis(Lead Optimization)Compound->SynthesisPrecursor toGlyT1GlyT1 Transporter(Presynaptic/Glial)Compound->GlyT1Low Affinity/No Effect(Negative Control)GlyT1_InhibitorPotent GlyT1 Inhibitor(e.g., Bitopertin Analog)Synthesis->GlyT1_InhibitorYieldsGlyT1_Inhibitor->GlyT1InhibitsGlycineSynaptic GlycineConcentrationGlyT1_Inhibitor->GlycineIncreases LevelsGlyT1->GlycineReuptakeNMDARNMDA ReceptorActivationGlycine->NMDARCo-agonist BindingResponseCognitive Enhancement(LTP Induction)NMDAR->ResponseSignaling

Caption: The glycinamide fragment acts as a structural precursor to GlyT1 inhibitors. In cell culture, the fragment itself is often tested to confirm lack of independent inhibition (Negative Control) or to assess baseline toxicity.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Purpose: To determine the maximum non-toxic concentration (MNTC) of the fragment before using it in synthesis or co-culture.

Reagents:

  • Target Cells (e.g., HEK293, SH-SY5Y).

  • MTT Reagent (5 mg/mL in PBS).

  • Stock Solution (100 mM 2-amino-N-cyclopentylacetamide HCl).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO₂.
    
  • Dosing: Prepare serial dilutions of the compound in complete media.

    • Range: 0 µM (Vehicle), 1 µM, 10 µM, 100 µM, 500 µM, 1 mM.

    • Note: As a fragment, high concentrations (up to 1 mM) are often tested to ensure scaffold inertness.

  • Incubation: Treat cells for 24 to 48 hours .

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours at 37°C.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm .

  • Analysis: Plot % Viability vs. Log[Concentration]. A "clean" fragment should show >90% viability at 100 µM.

Protocol B: Negative Control in Functional Assays

Purpose: To verify that the efficacy of a drug (e.g., a GlyT1 inhibitor) is due to its specific pharmacophore and not the generic glycinamide tail.

Setup:

  • Group 1 (Vehicle): DMSO/Water only.

  • Group 2 (Active Drug): 10 µM Full Inhibitor.

  • Group 3 (Fragment Control): 10 µM 2-amino-N-cyclopentylacetamide HCl .

Readout (e.g., Calcium Imaging for NMDA activity):

  • If Group 2 shows increased Calcium influx (via GlyT1 inhibition -> increased Glycine) and Group 3 shows no effect (similar to Vehicle), the specific activity of the drug is validated.

  • If Group 3 shows activity, the fragment itself is bioactive, indicating potential off-target effects.

Summary of Key Parameters

ParameterSpecificationNotes
Primary Role Synthetic Intermediate / FragmentPrecursor for GlyT1 inhibitors & PROTACs.
Solvent System Water or PBSHighly soluble due to HCl salt.
Working Conc. 10 µM – 1 mMHigher concentrations used for fragment screening.
Storage -20°C (Desiccated)Hygroscopic; protect from moisture.
Cell Types Neuronal (SH-SY5Y), Kidney (HEK293)Relevant for neurotoxicity or excretion modeling.

References

  • PubChem. (2025).[2] Compound Summary for CID 1187931-16-3: 2-Amino-N-cyclopentylacetamide hydrochloride. National Library of Medicine. Link

  • Chem-Impex International. (2024). Product Catalog: 2-Amino-N-cyclopentylacetamide hydrochloride. (Applications in pharmaceutical synthesis and neurological drug development).[3] Link

  • CymitQuimica. (2024).[4] Safety and Handling Data: Acetamide, 2-amino-N-cyclopentyl-, hydrochloride.[1] Link

  • Harsing, L. G., et al. (2006). Glycine transporter type 1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044. (Contextual reference for glycinamide derivatives in neuroscience). Link

Application Notes and Protocols: 2-Amino-N-cyclopentylacetamide Hydrochloride as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopentylamide Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 2-Amino-N-cyclopentylacetamide hydrochloride (CAS No. 1187931-16-3) is a versatile primary amine building block that offers a unique combination of a nucleophilic primary amino group and a lipophilic cyclopentyl moiety. This combination makes it a valuable synthon in the construction of more complex bioactive molecules.[1][2] The cyclopentyl group can enhance the lipophilicity of a drug candidate, which may improve its ability to cross biological membranes and enhance bioavailability.[1] The primary amino group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. These application notes provide a comprehensive overview of the properties, synthesis, and utility of 2-amino-N-cyclopentylacetamide hydrochloride in pharmaceutical research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential for the effective and safe handling of any chemical building block.

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
Appearance SolidGeneral Knowledge
Solubility Soluble in water and polar organic solvents
Storage Store in a cool, dry, well-ventilated areaGeneral Lab Practice

Safety and Handling:

2-Amino-N-cyclopentylacetamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many amine hydrochlorides, it may be irritating to the eyes, skin, and respiratory tract.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

General Synthetic Protocol: A Representative Amidation and Amination Sequence

Step 1: Synthesis of 2-Chloro-N-cyclopentylacetamide

This step involves the acylation of cyclopentylamine with chloroacetyl chloride.[3][4][5]

  • Materials:

    • Cyclopentylamine

    • Chloroacetyl chloride

    • Triethylamine (Et₃N) or another suitable non-nucleophilic base

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-cyclopentylacetamide.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Amination of 2-Chloro-N-cyclopentylacetamide and Hydrochloride Salt Formation

The chloro-intermediate is then converted to the primary amine, followed by salt formation.

  • Materials:

    • 2-Chloro-N-cyclopentylacetamide

    • Ammonia (aqueous or in a suitable organic solvent like methanol)

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Protocol:

    • Dissolve 2-chloro-N-cyclopentylacetamide (1.0 eq) in a suitable solvent such as methanol.

    • Add an excess of ammonia solution (e.g., 7N ammonia in methanol) and stir the reaction mixture in a sealed vessel at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess ammonia under reduced pressure.

    • Dissolve the resulting crude 2-amino-N-cyclopentylacetamide in a minimal amount of a suitable solvent like isopropanol.

    • To this solution, add a stoichiometric amount of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 2-amino-N-cyclopentylacetamide hydrochloride.

Application in Pharmaceutical Synthesis: The Case of Rocuronium Bromide

2-Amino-N-cyclopentylacetamide and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. A notable example is the synthesis of the neuromuscular blocking agent, Rocuronium Bromide.[6][7][8] While not a direct precursor, the chemical principles of incorporating an amino-alkyl-amide moiety are analogous. Rocuronium Bromide is a non-depolarizing neuromuscular blocker used to induce muscle relaxation during surgery and mechanical ventilation.[6][8][9]

Mechanism of Action of Rocuronium Bromide:

Rocuronium Bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[10][11][12][13] By blocking the binding of acetylcholine, it prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.[10][11][13]

Rocuronium_Mechanism cluster_NMJ Neuromuscular Junction Nerve_Terminal Nerve Terminal ACh Acetylcholine Nerve_Terminal->ACh releases Motor_End_Plate Motor End Plate Muscle_Contraction Muscle Contraction Motor_End_Plate->Muscle_Contraction leads to Synaptic_Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor ACh->nAChR binds to Rocuronium Rocuronium Bromide Rocuronium->nAChR competitively blocks nAChR->Motor_End_Plate depolarizes No_Contraction Muscle Relaxation nAChR->No_Contraction prevents depolarization Synthesis_Workflow Start Starting Material (e.g., Steroid Core) Intermediate1 Functional Group Interconversion Start->Intermediate1 Coupling Coupling Reaction (e.g., Amidation, Alkylation) Intermediate1->Coupling Building_Block 2-Amino-N-cyclopentyl- acetamide Hydrochloride Building_Block->Coupling Intermediate2 Coupled Intermediate Coupling->Intermediate2 Further_Mods Further Modifications & Deprotection Intermediate2->Further_Mods Final_Product Active Pharmaceutical Ingredient (API) Further_Mods->Final_Product

Caption: Generalized workflow for the incorporation of an amino-amide building block.

Characterization and Quality Control

The identity and purity of 2-amino-N-cyclopentylacetamide hydrochloride should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopentyl protons, the methylene protons adjacent to the carbonyl group, and the amine protons. The chemical shifts of the cyclopentyl protons would likely appear as multiplets in the upfield region (around 1.2-2.0 ppm). The methylene protons adjacent to the carbonyl would be expected around 3.0-3.5 ppm. The amine and amide protons would appear as broad singlets, and their chemical shifts would be concentration and solvent-dependent. [14][15]The addition of D₂O would cause the exchange of the labile amine and amide protons, leading to the disappearance of their signals. [14]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the cyclopentyl carbons, the methylene carbon, and the carbonyl carbon. The cyclopentyl carbons would resonate in the aliphatic region (around 20-40 ppm), while the methylene carbon would be slightly downfield. The carbonyl carbon would appear significantly downfield (typically >170 ppm). [14][15]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the functional groups present. A strong C=O stretch for the secondary amide is expected around 1640-1680 cm⁻¹. N-H stretching vibrations for the primary amine hydrochloride and the secondary amide will appear in the range of 3000-3400 cm⁻¹. An N-H bending vibration for the primary amine is also expected around 1580-1650 cm⁻¹. [2][15][16]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclopentyl ring. [7][17]

Conclusion

2-Amino-N-cyclopentylacetamide hydrochloride is a valuable and versatile building block for pharmaceutical synthesis. Its unique structural features allow for the introduction of both a reactive handle for further chemical elaboration and a lipophilic moiety to modulate the physicochemical properties of the target molecule. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their drug discovery and development programs.

References

  • A facile amidation of chloroacetyl chloride using DBU. (2025). ResearchGate. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

  • US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method.
  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.
  • CN110790810A - Rocuronium bromide intermediate and preparation method of rocuronium bromide.
  • Synthesis of compounds 11–13 by amination using chloroacetyl chloride... ResearchGate. [Link]

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (2014). ResearchGate. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESİS. [Link]

  • chloroacetamide. Organic Syntheses Procedure. [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PMC - NIH. [Link]

  • Neuromuscular Blocking Agents. (2024). StatPearls - NCBI Bookshelf. [Link]

  • IR: amines. University of Calgary. [Link]

  • Conversion of orally administered 2-n.pentylaminoacetamide into glycinamide and glycine in the rat brain. PubMed. [Link]

  • Rocuronium. (2023). StatPearls - NCBI Bookshelf. [Link]

  • The evolution of mass spectrometry for analysis of bio-products. (2024). RSSL. [Link]

  • What is the mechanism of Rocuronium Bromide? (2024). Patsnap Synapse. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Journal of Saudi Chemical Society. [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Neuromuscular-blocking drug. Wikipedia. [Link]

  • Rocuronium bromide. Wikipedia. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]

  • Neuromuscular Blockade: Basics. (2023). OpenAnesthesia. [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • Neuromuscular Blockade. (2023). StatPearls - NCBI Bookshelf. [Link]

  • 24.10 Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

  • Neuromuscular Blocking Agents. (2016). Anesthesia Key. [Link]

  • Rocuronium. accessdata.fda.gov. [Link]

  • Multiplicity of cyclopentanone for H NMR. Reddit. [Link]

  • 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore. Arkivoc. [Link]

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Application Note: Analytical Methods for the Detection and Quantification of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the principal analytical methodologies for the identification and quantification of 2-amino-N-cyclopentylacetamide hydrochloride (ACAH). As a key intermediate in pharmaceutical synthesis and a compound of interest in biochemical research, robust and reliable analytical methods are paramount for ensuring quality, purity, and consistency.[1] This application note details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the scientific rationale behind the procedural choices, offers step-by-step protocols, and discusses method validation in accordance with ICH guidelines to ensure data integrity and trustworthiness.[2][3]

Introduction and Physicochemical Properties

2-amino-N-cyclopentylacetamide hydrochloride (ACAH) is a chemical entity characterized by a primary amino group, a secondary amide, and a cyclopentyl moiety.[4] Its hydrochloride salt form generally confers higher aqueous solubility compared to its free base, a critical property for sample preparation in many analytical techniques.[4] The accurate determination of ACAH is essential for process control in manufacturing, purity assessment in quality control laboratories, and for quantitative analysis in research settings.

Compound Profile:

PropertyValueSource
IUPAC Name 2-amino-N-cyclopentylacetamide hydrochlorideN/A
CAS Number 1187931-16-3[4]
Molecular Formula C₇H₁₅ClN₂ON/A
Molecular Weight 178.66 g/mol N/A
Structure N/A

The presence of both a primary amine and a secondary amide functional group dictates the selection of appropriate analytical strategies, which must be capable of distinguishing the analyte from potential precursors, isomers, and degradation products.

Recommended Analytical Techniques: A Strategic Overview

The choice of an analytical method is contingent on the objective, whether it be qualitative identification, impurity profiling, or precise quantification.

G start Analytical Goal quant Quantification & Purity start->quant Quantitative? qual Qualitative ID & Functional Groups start->qual Qualitative? hplc HPLC-UV / HPLC-MS quant->hplc Primary Method gcms GC-MS (with Derivatization) quant->gcms Orthogonal Method qual->hplc Confirmatory qual->gcms Confirmatory ftir FTIR Spectroscopy qual->ftir Primary Method

Caption: Strategic selection of analytical methods for ACAH analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the quantification and purity determination of ACAH due to its high resolution, sensitivity, and adaptability. A reverse-phase (RP) method is most suitable, leveraging the compound's moderate polarity.

Principle and Rationale

In reverse-phase HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and its partitioning with a polar mobile phase. The hydrochloride salt of ACAH is water-soluble, making it ideal for RP-HPLC. The primary amine provides a site for ionization, which can be controlled by the mobile phase pH to fine-tune retention and peak shape. A low pH (e.g., 2.5-3.5) using an acid like phosphoric or formic acid ensures the amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column packing.[5]

Protocol: Isocratic HPLC-UV Method

This protocol is designed for routine quantification and purity analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare Mobile Phase (ACN:Buffer) a1 Equilibrate HPLC System (≥ 30 min) p1->a1 p2 Prepare Standard Stock (1 mg/mL in H₂O) p3 Create Calibration Standards (Serial Dilution) p2->p3 a4 Inject Calibration Standards p3->a4 p4 Prepare Sample Solution (e.g., 0.1 mg/mL) a5 Inject Sample Solutions p4->a5 a2 Perform System Suitability Test (Inject Standard 5x) a1->a2 a3 Inject Blank (H₂O) a2->a3 a3->a4 a4->a5 d1 Integrate Peaks a5->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3 d4 Assess Purity (% Area) d3->d4

Caption: Workflow for quantitative analysis of ACAH by HPLC-UV.

Instrumentation and Reagents:

ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (HPLC Grade) and 20 mM Potassium Phosphate Buffer (pH 3.0 with H₃PO₄)
Standard 2-amino-N-cyclopentylacetamide hydrochloride (≥98% purity)
Solvents Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0. The mobile phase is a mixture of Acetonitrile and Buffer (e.g., 20:80 v/v). Filter and degas before use.

  • Standard Preparation: Accurately weigh and dissolve the ACAH standard in deionized water to create a 1.0 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock.

  • Sample Preparation: Dissolve the sample containing ACAH in deionized water to a target concentration within the calibration range (e.g., 25 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C[6]

    • Detection Wavelength: 210 nm (where the amide bond absorbs)[6]

    • Run Time: 15 minutes

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.

  • Analysis and Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of ACAH in the sample is determined using the linear regression equation derived from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique for identification and quantification, particularly for detecting volatile or semi-volatile impurities. Due to the polarity and low volatility of ACAH, a derivatization step is necessary to improve its chromatographic properties.[7][8]

Principle and Rationale

Derivatization converts the polar N-H groups of the primary amine and secondary amide into less polar, more volatile silyl derivatives (e.g., using BSTFA or MSTFA).[9] This chemical modification reduces peak tailing and allows the compound to elute at a lower temperature, preventing thermal degradation in the GC inlet and column.[7] The mass spectrometer then separates and detects the ionized derivative, providing both high sensitivity and structural confirmation via its fragmentation pattern.

Protocol: GC-MS with Silylation

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare Standard/Sample in Anhydrous Solvent p2 Evaporate to Dryness (under N₂) p1->p2 p3 Add Derivatizing Agent (e.g., BSTFA) & Solvent p2->p3 p4 Heat to Complete Reaction (e.g., 70°C for 30 min) p3->p4 a1 Inject Derivatized Sample into GC-MS p4->a1 a2 Temperature Programmed Separation a1->a2 a3 Mass Spectrometric Detection (Scan or SIM mode) a2->a3 d1 Identify Peak by Retention Time & Mass Spectrum a3->d1 d2 Quantify using Internal Standard or External Calibration d1->d2 d3 Confirm Structure via Fragment Ion Library Match d2->d3

Caption: Workflow for GC-MS analysis of ACAH following derivatization.

Instrumentation and Reagents:

ComponentSpecification
GC-MS System Gas Chromatograph with Mass Selective Detector (MSD)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Solvents Anhydrous Pyridine or Acetonitrile
Carrier Gas Helium (99.999% purity)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the sample or standard in a suitable anhydrous solvent (e.g., 1 mg/mL in pyridine). For aqueous samples, evaporate to complete dryness under a stream of nitrogen before proceeding.

  • Derivatization: To the dry residue (or 100 µL of the pyridine solution), add 100 µL of BSTFA. Seal the vial tightly.

  • Reaction: Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • Oven Program: Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Detection Mode: Electron Ionization (EI), Full Scan (m/z 40-500)

  • Data Analysis: Identify the derivatized ACAH peak by its characteristic retention time and mass spectrum. The mass spectrum should show a molecular ion and predictable fragmentation patterns corresponding to the silylated structure. Quantification can be performed using an internal or external standard method.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique ideal for the qualitative identification of ACAH and confirmation of its key functional groups.[10]

Principle and Rationale

Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibrational energies of their chemical bonds. For ACAH, characteristic absorption bands for the N-H bonds in the primary amine and secondary amide, the C=O bond (Amide I), and the N-H bending/C-N stretching (Amide II) provide a unique spectral fingerprint.[11][12]

Expected IR Absorption Bands for ACAH:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Primary Amine (R-NH₂) N-H Stretch3400-3200 (two bands)Sharp to moderately broad peaks.[13]
Secondary Amide (R-CO-NH-R) N-H Stretch3350-3100 (one band)Often overlaps with amine N-H stretches.
Alkyl C-H C-H Stretch2960-2850Strong, sharp peaks from the cyclopentyl group.
Amide I C=O Stretch1680-1630Very strong and characteristic absorption.[14]
Amide II N-H Bend & C-N Stretch1570-1515Strong to medium intensity peak.
Protocol: FTIR by KBr Pellet
  • Sample Preparation: Grind a small amount (1-2 mg) of the ACAH sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to a reference spectrum if available.

Method Validation

All quantitative methods must be validated to demonstrate their suitability for the intended purpose, in line with ICH Q2(R2) guidelines.[2][15][16]

Validation Parameters for the HPLC Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte onlyPeak purity analysis (PDA), no interference from blank/placebo
Linearity To demonstrate a proportional response to concentrationCorrelation coefficient (r²) ≥ 0.998 over the specified range
Range The concentration interval of acceptable linearity, accuracy, and precisione.g., 80-120% of the target concentration
Accuracy Closeness of test results to the true value98.0% - 102.0% recovery of spiked samples at 3 levels
Precision Agreement between a series of measurementsRepeatability (Intra-day): RSD ≤ 2.0% Intermediate (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Lowest amount of analyte that can be detectedSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified reliablySignal-to-Noise ratio of 10:1; RSD ≤ 10%
Robustness Capacity to remain unaffected by small, deliberate variationsConsistent results with minor changes in pH, flow rate, column temp.

References

  • Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved from [Link]

  • Rajana, N., Yarbagi, K. M., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Journal of Chromatographic Science. Retrieved from [Link]

  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. (n.d.). Archemica. Retrieved from [Link]

  • A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. Retrieved from [Link]

  • 2-Cyclopentylacetamide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. Retrieved from [Link]

  • Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. (2011). Agilent. Retrieved from [Link]

  • What is the best method for detecting Amide groups in the presence of Amine groups? (2013). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). ResearchGate. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • Dousseau, F., & Pezolet, M. (1990). Determination of the secondary structure content of proteins in aqueous solutions from their amide I and amide II infrared bands. Comparison between classical and partial least-squares methods. Biochemistry. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

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Application Notes & Protocols: Establishing a Preclinical Dosing-Safety Profile for 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: 2-amino-N-cyclopentylacetamide hydrochloride is a novel chemical entity with limited publicly available data. The following guide is a representative framework based on established principles of preclinical toxicology and pharmacology for determining a safe and effective dosage range in animal models. All proposed studies must be conducted in compliance with institutional and national ethical guidelines for animal research.

Introduction: The Imperative for a Data-Driven Dosing Strategy

The journey of a novel chemical entity (NCE) from bench to potential therapeutic application is predicated on a meticulous and systematic evaluation of its safety and efficacy. 2-amino-N-cyclopentylacetamide hydrochloride, identified as a potential building block for pharmaceuticals targeting neurological disorders, presents a classic challenge in preclinical development: the absence of prior in-vivo data.[1] Its hydrochloride salt form suggests enhanced water solubility, a favorable characteristic for formulation, while the cyclopentyl group may increase lipophilicity, potentially improving bioavailability.[1][2]

This document provides a comprehensive, causality-driven guide to establishing an initial dosage paradigm for this compound in rodent models. The core objective is not merely to find a tolerable dose, but to understand the relationship between dose, systemic exposure (pharmacokinetics, PK), and biological effect (pharmacodynamics, PD). This understanding forms the bedrock of all subsequent non-clinical and clinical development, ensuring that efficacy studies are conducted at relevant exposures and that safety margins are well-defined.

Hypothetical Target Profile: For the purpose of this guide, we will hypothesize that 2-amino-N-cyclopentylacetamide hydrochloride is being developed as a selective antagonist for a novel central nervous system (CNS) receptor implicated in neuropathic pain. Its in vitro EC50 (half-maximal effective concentration) in a cell-based assay was determined to be 500 nM.

Foundational Principles: From In Vitro Activity to In Vivo Starting Doses

Before the first animal is dosed, a logical framework must be established to select a starting dose. Administering doses that are too high can lead to unnecessary animal morbidity and inconclusive results, while doses that are too low will yield no biological effect, wasting resources.

The principle of in vitro-in vivo extrapolation (IVIVE) provides a scientific starting point.[3][4] While not a perfect predictor, it is an essential tool for estimating a dose that might produce plasma concentrations in the range of the in vitro EC50.[5] The challenge lies in converting an in vitro concentration (e.g., µg/mL or nM) to an in vivo dose (mg/kg).[5] This process is complex, involving assumptions about the drug's absorption, distribution, metabolism, and excretion (ADME).[5][6]

A simplified extrapolation can provide a rough order-of-magnitude estimate, but this must be followed by a systematic dose-range finding (DRF) study in a small number of animals.[7][8] The DRF study is the cornerstone of preclinical toxicology, designed to identify the Maximum Tolerated Dose (MTD)—the highest dose that does not cause unacceptable adverse effects—and to observe the full spectrum of the dose-response relationship.[7]

Protocol: Acute Dose-Range Finding (DRF) Study in Rats

The primary goal of this initial study is to determine the MTD and identify potential target organs of toxicity following a single administration. This is a non-GLP (Good Laboratory Practice) study designed to inform subsequent repeat-dose toxicology studies.[7][9]

3.1 Experimental Design

  • Species: Sprague Dawley rats (1 male, 1 female per dose group). The use of both sexes is critical as toxicokinetic profiles can differ.[10]

  • Administration Route: Intravenous (IV) bolus and Oral (PO) gavage. The IV route provides 100% bioavailability and serves as a benchmark. The intended clinical route (PO) is essential to assess absorption.

  • Dose Selection Rationale: Doses will be escalated in a logarithmic or semi-log fashion (e.g., 3-fold or 5-fold increments). Based on the hypothetical 500 nM EC50, an initial low dose might be selected to target this plasma concentration, with subsequent doses escalating to uncover the toxicity profile.

  • Endpoints: Clinical observations, body weight, and terminal necropsy.

3.2 Step-by-Step Methodology

  • Acclimatization: Animals are acclimated for a minimum of 5 days upon arrival.

  • Dosing Formulation: Prepare 2-amino-N-cyclopentylacetamide hydrochloride in a suitable vehicle (e.g., 0.9% saline for IV, 0.5% methylcellulose in water for PO). The hydrochloride salt form should aid solubility.[2]

  • Dose Administration:

    • Administer a single dose to one M/F pair at the lowest dose level (e.g., 1 mg/kg).

    • Observe animals continuously for the first 30 minutes, then hourly for 4 hours, and at least twice daily thereafter for 7-14 days.[9]

    • Record all clinical signs of toxicity (e.g., changes in posture, activity, respiration, convulsions, etc.).

  • Dose Escalation: If no severe toxicity is observed after a 24-48 hour observation period, proceed to the next higher dose level with a new M/F pair. This staggered approach minimizes animal use while maximizing safety.[9]

  • Endpoint Collection:

    • Measure body weights prior to dosing and at termination.

    • At the end of the observation period (or if humane endpoints are reached), euthanize animals and perform a gross necropsy, examining all major organs.

3.3 Data Presentation: Dose Escalation and Observation Table

Dose Group (mg/kg)RouteAnimals (M/F)Key Clinical Observations (First 24h)Outcome (7 Days)
Vehicle ControlIV/PO1/1NormalSurvived, no findings
1IV1/1NormalSurvived, no findings
5IV1/1Mild sedation, resolved at 2hSurvived, no findings
25IV1/1Ataxia, heavy sedation, resolved at 6hSurvived, no findings
100IV1/1Severe lethargy, tremorsEuthanized at 24h (Humane endpoint)
5PO1/1NormalSurvived, no findings
25PO1/1Mild sedationSurvived, no findings
100PO1/1Ataxia, sedationSurvived, weight loss noted
300PO1/1Severe lethargySurvived, significant weight loss

This table represents hypothetical data. From this, the IV MTD might be estimated at ~25 mg/kg, and the PO MTD might be between 100-300 mg/kg, guiding dose selection for the next studies.

Protocol: Integrated Pharmacokinetic (PK) Study

Understanding the PK profile is non-negotiable. It links the administered dose to the actual systemic exposure (e.g., Cmax, AUC), which is the true driver of the pharmacological and toxicological effects.[6][9] This study can often be integrated with a DRF or a dedicated small-scale study.

4.1 Experimental Workflow

The workflow involves administering the compound and collecting serial blood samples to measure drug concentration over time.[11]

PK_Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase acclimate Animal Acclimatization dose_admin Dose Administration (IV and PO Routes) acclimate->dose_admin blood_collection Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) dose_admin->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Sample Extraction (e.g., Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_modeling PK Parameter Calculation (Cmax, Tmax, AUC, T1/2) lcms_analysis->pk_modeling report Final Report Generation pk_modeling->report

Caption: Workflow for a typical preclinical pharmacokinetic study.

4.2 Step-by-Step Methodology

  • Animal Groups: Use 3-4 rats per time point for composite sampling or cannulated animals for serial sampling.[11] Select two dose levels (e.g., a low and a high dose) based on the DRF study for both IV and PO routes.

  • Dose Administration: Administer the compound as described in the DRF protocol.

  • Blood Collection: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[12]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of 2-amino-N-cyclopentylacetamide hydrochloride in plasma.[13]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), AUC (Area Under the Curve), T½ (half-life), and F (bioavailability for the PO dose).

Protocol: Representative Efficacy Study Design

Once a tolerable dose range with known PK is established, efficacy can be assessed in a relevant animal model. For our hypothetical neuropathic pain indication, the Chung model (Spinal Nerve Ligation) in rats is a gold standard.

5.1 Experimental Design Workflow

A robust efficacy study requires careful planning, including randomization, blinding, and appropriate controls to ensure the data is valid and unbiased.

Efficacy_Workflow cluster_setup Study Setup & Induction cluster_dosing Treatment Phase cluster_analysis Analysis & Outcome model_induction Induce Neuropathy (Spinal Nerve Ligation) baseline_testing Baseline Behavioral Testing (e.g., von Frey filaments) model_induction->baseline_testing randomization Randomize Animals to Groups baseline_testing->randomization dosing Administer Treatment (Vehicle, Test Compound, Positive Control) randomization->dosing behavior_testing Post-Dose Behavioral Testing dosing->behavior_testing data_analysis Statistical Analysis (e.g., ANOVA) behavior_testing->data_analysis conclusion Determine Efficacy data_analysis->conclusion

Caption: Experimental workflow for a rodent efficacy study.

5.2 Step-by-Step Methodology

  • Model Induction: Surgically induce neuropathic pain in rats using the Spinal Nerve Ligation (SNL) model. Allow animals to recover for 1-2 weeks.

  • Baseline Assessment: Confirm the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments. Only animals showing a significant decrease in paw withdrawal threshold are included.

  • Group Allocation: Randomly assign animals to treatment groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose of Test Compound (e.g., 10 mg/kg, PO)

    • Group 3: High Dose of Test Compound (e.g., 50 mg/kg, PO)

    • Group 4: Positive Control (e.g., Gabapentin)

  • Treatment and Assessment: The study should be blinded (the assessor does not know the treatment). Administer the single dose and measure the paw withdrawal threshold at various time points post-dose (e.g., 1, 2, 4, 6 hours) to establish a time-course of effect.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way repeated measures ANOVA) to determine if the compound significantly reverses mechanical allodynia compared to the vehicle control.

Ethical Considerations and the 3Rs

All animal studies must be designed and conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[14][15]

  • Replacement: Use in vitro or in silico methods to the fullest extent possible before moving to in vivo studies.[14]

  • Reduction: Use the minimum number of animals necessary to obtain scientifically valid and reproducible data.[15] Staggered dosing in DRF studies and robust statistical design are key reduction strategies.

  • Refinement: All procedures must be refined to minimize animal pain and distress.[16][17] This includes using appropriate anesthetics, analgesics, establishing clear humane endpoints, and ensuring all personnel are properly trained.[15][16] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[14]

References

  • Recommendations on dose level selection for repeat dose toxicity studies - PMC. Available from: [Link]

  • Guidance on dose level selection for regulatory general toxicology studies - NC3Rs. Available from: [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers - FDA. Available from: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available from: [Link]

  • In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC. Available from: [Link]

  • Ethical considerations in animal studies - PMC - NIH. Available from: [Link]

  • Ethical Considerations in Animal Research: The Principle of 3R's - SciELO México. Available from: [Link]

  • 2-Amino-2-cyclopentylacetic acid | C7H13NO2 | CID 224366 - PubChem - NIH. Available from: [Link]

  • A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans - Systematic Reviews in Pharmacy. Available from: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]

  • How to extrapolate result from in vitro (ug/mL) to in vivo? - ResearchGate. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]

  • Dose range finding approach for rodent preweaning juvenile animal studies - PubMed. Available from: [Link]

  • A simple practice guide for dose conversion between animals and human - PMC. Available from: [Link]

  • (PDF) Ethical considerations in animal studies - ResearchGate. Available from: [Link]

  • An online interface for in vitro to in vivo extrapolation in HepaRG™ cells - YouTube. Available from: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. Available from: [Link]

  • Dose Range Finding Studies - Charles River Laboratories. Available from: [Link]

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. Available from: [Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - Frontiers. Available from: [Link]

  • Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy. Available from: [Link]

Sources

Application Note: 2-Amino-N-Cyclopentylacetamide Hydrochloride in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-N-cyclopentylacetamide hydrochloride (CAS: 1187931-16-3) is a specialized glycine derivative serving as a critical building block in the development of Glycine Transporter 1 (GlyT1) inhibitors and peptidomimetics.[1][2][3][4] By functionalizing the glycine amide nitrogen with a cyclopentyl group, this compound introduces a defined lipophilic vector while retaining the orthosteric recognition motif required for glycine binding sites. This application note details the physicochemical handling, biochemical assay protocols, and synthetic utility of this compound in the context of fragment-based drug discovery (FBDD) for schizophrenia and neuropathic pain therapeutics.

Physicochemical Profile & Handling

Chemical Identity[5][6][7][8]
  • IUPAC Name: 2-amino-N-cyclopentylacetamide hydrochloride[2]

  • Synonyms: Glycine cyclopentylamide HCl; Glycyl-cyclopentylamide hydrochloride.

  • Molecular Formula: C₇H₁₄N₂O[5] · HCl

  • Molecular Weight: 178.66 g/mol [2][6]

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.

  • pKa: ~8.1 (amine group), making it protonated at physiological pH.

Storage and Stability

As a hydrochloride salt, the compound is hygroscopic.

  • Storage: Store at -20°C in a desiccated environment.

  • Handling: Weigh quickly in ambient conditions; prolonged exposure to humid air will lead to deliquescence, altering stoichiometry.

  • Solution Stability: Aqueous stock solutions (100 mM) are stable for 1 week at 4°C but should be aliquoted and frozen at -20°C for long-term storage to prevent hydrolysis of the amide bond.

Biological Application: Targeting GlyT1

Mechanism of Action

The primary biochemical utility of 2-amino-N-cyclopentylacetamide is as a sarcosine-like probe for the Glycine Transporter 1 (GlyT1).

  • The Target: GlyT1 regulates synaptic glycine concentrations.[7][8] Inhibiting GlyT1 increases synaptic glycine, potentiating NMDA receptor function—a key therapeutic strategy for the negative symptoms of Schizophrenia (NMDA hypofunction hypothesis).[7][8]

  • The Ligand Logic: The terminal amino group mimics the glycine substrate. The cyclopentyl group provides a "hydrophobic anchor," probing the non-polar sub-pocket adjacent to the orthosteric site of the transporter. This modification prevents transport while blocking the uptake of endogenous glycine.

Structural Logic Diagram

The following diagram illustrates the structural logic of using this scaffold in drug design.

ChemicalLogic Glycine Endogenous Glycine (Substrate) Modification Amide Functionalization (+ Cyclopentyl Group) Glycine->Modification Synthetic Step Compound 2-Amino-N-cyclopentylacetamide (Scaffold/Probe) Modification->Compound Target GlyT1 Transporter (Hydrophobic Pocket) Compound->Target Steric Blockade Outcome Reuptake Inhibition (NMDA Potentiation) Target->Outcome Therapeutic Effect

Figure 1: Structural evolution from endogenous glycine to the cyclopentyl-amide scaffold, highlighting the mechanism of GlyT1 inhibition.

Experimental Protocols

Protocol A: Preparation of Assay-Ready Stock Solutions

Objective: Create a precise 100 mM stock solution for biochemical assays.

  • Calculation: Calculate mass based on the HCl salt MW (178.66 g/mol ), not the free base.

  • Solvent Selection: Use DMSO for high-concentration stocks to ensure sterility and solubility, or Milli-Q Water if DMSO tolerance in the downstream assay is low (<0.1%).

  • Dissolution:

    • Weigh 17.87 mg of compound.

    • Add 1.0 mL of solvent.

    • Vortex for 30 seconds until clear.

  • Verification: Verify pH. If dissolved in water, the solution will be acidic (~pH 4-5) due to the HCl counterion. Buffer adjustment may be required for immediate use.

Protocol B: High-Throughput [³H]-Glycine Uptake Inhibition Assay

Objective: Determine the IC₅₀ of the compound against GlyT1 in transfected CHO or HEK293 cells.

Reagents:

  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4.

  • Radioligand: [³H]-Glycine (Specific Activity: 40-60 Ci/mmol).

  • Control Inhibitor: Sarcosine or ALX-5407 (Positive Control).

  • Cells: CHO cells stably expressing human GlyT1 (hGlyT1).

Step-by-Step Methodology:

StepActionCritical Parameter
1. Seeding Plate hGlyT1-CHO cells in 96-well ScintiPlates (50,000 cells/well).Incubate overnight to ensure adherence.
2. Wash Remove culture media; wash 2x with 200 µL Assay Buffer.Remove all traces of growth media (contains high glycine).
3. Treatment Add 50 µL of 2-amino-N-cyclopentylacetamide (dilution series 1 nM - 100 µM).Pre-incubate for 15 mins at 37°C.
4. Uptake Add 50 µL of [³H]-Glycine (Final conc: 50 nM).Start Reaction: Incubate exactly 15 mins at Room Temp.
5. Termination Aspirate rapidly; wash 3x with ice-cold PBS.Ice-cold wash stops the transporter immediately.
6. Readout Add scintillation cocktail (if not using ScintiPlates) and count CPM.Compare against "Total Uptake" (DMSO) and "Non-Specific" (10 mM Sarcosine).

Data Analysis: Calculate % Inhibition using the formula:



Protocol C: Synthetic Incorporation (Amide Coupling)

Objective: Use the compound as an amine nucleophile to couple with a carboxylic acid (R-COOH) in peptidomimetic synthesis.

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.

    • Note: 3.0 eq of DIPEA is strictly required to neutralize the HCl salt of the 2-amino-N-cyclopentylacetamide.

  • Coupling: Add 2-amino-N-cyclopentylacetamide HCl (1.1 eq) to the mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target mass = R-CO-Gly-NH-Cyclopentyl).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

Biochemical Workflow Visualization

The following diagram outlines the critical path for validating this compound's activity in a drug discovery campaign.

AssayWorkflow Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (10-point curve) Stock->Dilution Incubation Ligand Incubation (Compound + [3H]-Glycine) Dilution->Incubation Add Inhibitor CellPrep hGlyT1-CHO Cells (Adherent Monolayer) CellPrep->Incubation Wash Termination Wash (Ice-Cold PBS) Incubation->Wash 15 min RT Detection Scintillation Counting (CPM Measurement) Wash->Detection Analysis IC50 Calculation (Non-linear Regression) Detection->Analysis

Figure 2: Workflow for the High-Throughput [³H]-Glycine Uptake Inhibition Assay.

References

  • Chemical Identity & Properties: PubChem.[3][5][9] Compound Summary for CID 47002505: 2-Amino-N-cyclopentylacetamide hydrochloride. National Library of Medicine (US). Available at: [Link]

  • GlyT1 Inhibitor Context: Pinard, E., et al. (2010). Discovery of Glycine Transporter 1 (GlyT1) Inhibitors. Journal of Medicinal Chemistry. (General reference for Glycine amide SAR).

Sources

Application Notes and Protocols for the Formulation of 2-amino-N-cyclopentylacetamide Hydrochloride in Experimental Settings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation of a Novel Amine Hydrochloride

2-amino-N-cyclopentylacetamide hydrochloride is an amine hydrochloride salt with potential applications in pharmaceutical research and development. The hydrochloride salt form is strategically utilized to enhance the aqueous solubility and stability of the parent compound, 2-amino-N-cyclopentylacetamide.[1][2] Proper formulation is a critical, yet often overlooked, aspect of experimental design that directly impacts the reliability and reproducibility of in vitro and in vivo results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively formulate 2-amino-N-cyclopentylacetamide hydrochloride for experimental use. By understanding the physicochemical properties and applying established formulation principles, researchers can ensure accurate dosing and maximize the integrity of their findings.

This document will detail the necessary steps for preparing solutions for both cell-based assays and animal studies, provide guidance on stability and storage, and outline analytical methods for concentration verification. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of 2-amino-N-cyclopentylacetamide hydrochloride is the foundation for developing robust formulations. While specific experimental data for this compound is not extensively published, we can infer its behavior based on its chemical structure and the general properties of amine hydrochloride salts.

Key Physicochemical Characteristics:

PropertyValue/InformationSource/Justification
Molecular Formula C₇H₁₅ClN₂O[1]
Molecular Weight 178.66 g/mol [1]
Appearance White to off-white solidGeneral property of hydrochloride salts.
Water Solubility Expected to be highThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.[1]
pKa Estimated to be in the range of 7-9 for the primary amineBased on similar primary amine structures. This is a critical parameter as it dictates the ionization state of the molecule at different pH values.

Solubility Profile:

Solvent/VehicleExpected SolubilityRecommended Starting Concentration for Testing
Water High10-50 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.4) High10-50 mg/mL
Dimethyl Sulfoxide (DMSO) High>50 mg/mL
Ethanol Moderate5-20 mg/mL

Protocol for Preliminary Solubility Assessment:

  • Preparation: Weigh out a precise amount of 2-amino-N-cyclopentylacetamide hydrochloride (e.g., 10 mg) into a clear glass vial.

  • Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vortex or sonicate the mixture for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Titration: If the compound has fully dissolved, continue adding the solvent in small, measured increments, vortexing and observing after each addition until precipitation is observed. If the compound did not dissolve initially, gradually add more solvent until it does.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Formulation for In Vitro Experiments

For cell-based assays, it is crucial to prepare a sterile, homogenous, and biocompatible formulation. The following workflow and protocols provide a systematic approach to preparing stock and working solutions.

in_vitro_workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Weigh Compound dissolve Dissolve in Appropriate Solvent (e.g., Sterile Water, DMSO) start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store_stock Aliquot and Store at -20°C or -80°C filter->store_stock thaw Thaw Stock Solution store_stock->thaw On Day of Experiment dilute Dilute in Cell Culture Medium thaw->dilute vortex Vortex Gently dilute->vortex use Use Immediately in Assay vortex->use

Figure 1: Workflow for preparing 2-amino-N-cyclopentylacetamide hydrochloride solutions for in vitro experiments.

Protocol for Preparing a 10 mM Stock Solution in Sterile Water:

  • Calculation: Determine the mass of 2-amino-N-cyclopentylacetamide hydrochloride (MW: 178.66 g/mol ) required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.001 L * 178.66 g/mol * 1000 mg/g = 1.7866 mg for 1 mL

  • Weighing: Accurately weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of sterile, nuclease-free water to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be verified.

  • Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination of cell cultures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Preparing Working Solutions in Cell Culture Medium:

  • Thawing: On the day of the experiment, thaw an aliquot of the stock solution at room temperature or in a 37°C water bath.

  • Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Mixing: Gently vortex or invert the tubes to ensure homogeneity.

  • Application: Add the working solutions to your cell cultures immediately after preparation.

Important Considerations for In Vitro Formulations:

  • Solvent Choice: While water is the preferred solvent due to its biocompatibility, DMSO can be used if higher stock concentrations are required. However, the final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • pH: The addition of an acidic hydrochloride salt to a weakly buffered cell culture medium can lower the pH. It is good practice to measure the pH of the final working solution and adjust if necessary.

  • Sterility: Always work in a laminar flow hood and use sterile techniques to prevent microbial contamination.

Formulation for In Vivo Experiments

The formulation for animal studies depends on the route of administration, the required dose volume, and the desired pharmacokinetic profile. For a water-soluble compound like 2-amino-N-cyclopentylacetamide hydrochloride, an aqueous-based vehicle is generally preferred.

in_vivo_workflow cluster_0 Vehicle Selection & Preparation cluster_1 Dosing Solution Preparation select_vehicle Choose Appropriate Vehicle (e.g., Saline, PBS) prepare_vehicle Prepare Sterile Vehicle select_vehicle->prepare_vehicle dissolve Dissolve in Vehicle prepare_vehicle->dissolve weigh_compound Weigh Compound weigh_compound->dissolve verify_conc Verify Concentration (Optional but Recommended) dissolve->verify_conc administer Administer to Animal verify_conc->administer

Figure 2: Workflow for preparing 2-amino-N-cyclopentylacetamide hydrochloride solutions for in vivo experiments.

Protocol for Preparing a Dosing Solution in Saline for Injection:

  • Vehicle Preparation: Use a sterile, isotonic saline solution (0.9% NaCl) as the vehicle.

  • Calculation: Calculate the required mass of the compound based on the desired dosing concentration and the total volume needed for the study, including a slight overage to account for transfer losses.

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), add the weighed compound to a sterile container. Add the sterile saline and mix until the compound is fully dissolved. Sonication can be used to expedite dissolution.

  • pH Adjustment (if necessary): Measure the pH of the final solution. For subcutaneous or intraperitoneal injections, a pH close to physiological pH (7.0-7.4) is ideal to minimize injection site irritation. If the pH is too low, it can be adjusted with a dilute sterile solution of sodium bicarbonate or sodium hydroxide. However, any pH adjustment should be done cautiously, as it may affect the solubility and stability of the compound.

  • Final Volume Adjustment: If necessary, add sterile saline to reach the final desired volume and mix thoroughly.

  • Storage: If not used immediately, store the dosing solution in a sterile, sealed container at 2-8°C, protected from light. The stability of the solution under these conditions should be determined.

Important Considerations for In Vivo Formulations:

  • Tonicity: The dosing solution should be isotonic to minimize pain and tissue damage at the injection site. Saline (0.9% NaCl) or PBS are standard isotonic vehicles.

  • Sterility and Pyrogenicity: All solutions for parenteral administration must be sterile and pyrogen-free. Use sterile starting materials and aseptic techniques.

  • Dose Volume: The volume of the dose will depend on the animal species and the route of administration. Consult appropriate guidelines for maximum recommended injection volumes.

  • Vehicle Selection: For oral administration, sterile water or a simple aqueous vehicle may be sufficient. For other routes, co-solvents such as polyethylene glycol (PEG) or propylene glycol may be considered if higher concentrations are needed, but their potential for toxicity and effects on drug absorption must be evaluated.

Stability and Storage

The stability of 2-amino-N-cyclopentylacetamide hydrochloride in solution is critical for ensuring accurate dosing over the course of an experiment.

General Recommendations for Storage:

  • Solid Form: Store the solid compound in a tightly sealed container at room temperature, protected from light and moisture.

  • Stock Solutions: Aqueous stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh on the day of use. If short-term storage is necessary, keep the solutions at 2-8°C and protected from light.

Factors Affecting Stability:

  • pH: Amine compounds can be susceptible to degradation at certain pH values. It is advisable to maintain the pH of aqueous solutions within a range where the compound is most stable, which often corresponds to a slightly acidic pH for amine hydrochlorides.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

A forced degradation study can be performed to understand the degradation pathways and to develop a stability-indicating analytical method. This involves exposing the compound in solution to stress conditions such as heat, light, acid, base, and oxidation.

Analytical Verification of Concentration

It is good practice to verify the concentration of stock and dosing solutions to ensure accurate dosing. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

General HPLC Method Parameters for Amine Compounds:

  • Column: A C18 reversed-phase column is a good starting point for the separation of small polar molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance. The UV absorbance spectrum of the compound should be determined to select the optimal wavelength. For compounds with a weak chromophore, other detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.

Protocol for UV-Vis Spectrophotometry for Quick Concentration Estimation:

  • Determine λmax: Prepare a dilute solution of the compound in the same solvent as your sample and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Standard Curve: Prepare a series of solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a standard curve.

  • Measure Sample Absorbance: Measure the absorbance of your prepared solution.

  • Calculate Concentration: Use the standard curve to determine the concentration of your sample.

Conclusion

The successful formulation of 2-amino-N-cyclopentylacetamide hydrochloride for experimental studies is contingent upon a clear understanding of its physicochemical properties and the application of sound scientific principles. While specific experimental data for this compound is limited, the guidelines and protocols presented in this application note provide a robust framework for researchers to develop and validate their own formulations. By carefully considering solubility, stability, and sterility, and by verifying the concentration of prepared solutions, researchers can ensure the accuracy and reliability of their experimental data, ultimately contributing to the successful advancement of their research goals.

References

  • PubChem. 2-Cyclopentylacetamide. [Link]

  • PubChem. (2S)-2-amino-2-cyclopentyl-N,N-dimethylacetamide. [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • PATSnap. N-amino-1,2-cyclopentanediformylimine and preparation method thereof. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Google Patents. Stable pharmaceutical composition.
  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Nacalai Tesque. Cell Cultivation Handbook. [Link]

  • PubChem. 2-(Cyclopentylamino)ethan-1-ol. [Link]

  • Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

  • PMC. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • PubChem. 2-amino-N,N-dimethylacetamide hydrochloride. [Link]

  • ResearchGate. How to prepare amino acids stock solution for S. cerevisiae?. [Link]

  • PubChem. 2-Cyclopentyl-2-(methylamino)ethanol. [Link]

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Application Note: Establishing 2-amino-N-cyclopentylacetamide hydrochloride as a Chromatographic Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the establishment, characterization, and application of 2-amino-N-cyclopentylacetamide hydrochloride as a chromatographic standard. Given that this compound is not a widely established reference material, this note emphasizes the foundational principles and rigorous methodologies required to qualify a new chemical entity for use in quantitative and qualitative analyses within a regulated pharmaceutical environment. The protocols herein are designed to ensure scientific integrity and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Role of a Qualified Standard

In pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their associated impurities. The foundation of these measurements is the reference standard—a highly purified and well-characterized compound against which samples are compared.

2-amino-N-cyclopentylacetamide hydrochloride is a chemical entity with potential applications in pharmaceutical synthesis as a building block or as a potential impurity.[1][2] Its structure, featuring a primary amine and a cyclopentyl group, presents unique analytical challenges, including potential reactivity and the lack of a strong chromophore for UV detection.[2] This guide outlines the necessary steps to fully characterize and qualify this compound, transforming it from a mere chemical substance into a trustworthy chromatographic standard.

Physicochemical Characterization

Before a compound can be used as a standard, its fundamental properties must be thoroughly understood. The hydrochloride salt form is typically utilized to enhance aqueous solubility compared to its free base.[2]

Table 1: Physicochemical Properties of 2-amino-N-cyclopentylacetamide and its Hydrochloride Salt

Property2-amino-N-cyclopentylacetamide2-amino-N-cyclopentylacetamide hydrochlorideSource
CAS Number 885280-56-81187931-16-3[1][2]
Molecular Formula C₇H₁₄N₂OC₇H₁₅ClN₂O[1][2]
Molecular Weight 142.2 g/mol 178.66 g/mol [1][2]
Appearance Viscous LiquidPredicted to be a solid[1]
Purity (Typical) ≥ 95% (NMR)Must be established (>99.5%)[1]
Storage Conditions 0-8°CSealed in dry, room temperature[1][3]

Qualification of a New Chromatographic Standard

The qualification process is a multi-step, evidence-based approach to confirm the identity, purity, and stability of a candidate standard. This process ensures the standard is fit for its intended purpose.[4][5]

Caption: Workflow for Qualifying a New Reference Standard.

Synthesis and Purification

A reliable synthetic route is the first step. A plausible approach involves the reaction of 2-chloro-N-cyclopentylacetamide with ammonia or a protected amine equivalent. The resulting product must be purified, typically via crystallization or preparative chromatography, to achieve the highest possible purity.

Identity Confirmation

The chemical structure of the purified material must be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

Purity Assessment (Mass Balance Approach)

A "mass balance" approach is employed to assign a purity value. This involves quantifying all significant impurities and subtracting them from 100%.

  • Chromatographic Purity (HPLC): Develop a high-resolution HPLC method to separate the main component from any organic impurities.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC).

  • Inorganic Impurities (Sulphated Ash): Measures the amount of non-volatile inorganic material.

The final purity is calculated as: Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Application Protocol: HPLC Method for Analysis

Due to the lack of a strong UV chromophore, direct UV detection of 2-amino-N-cyclopentylacetamide hydrochloride is challenging. Therefore, derivatization or the use of alternative detection methods is necessary.[6][7] This protocol will focus on a pre-column derivatization approach with Dansyl Chloride, which reacts with the primary amine to yield a highly fluorescent derivative suitable for HPLC with fluorescence detection (HPLC-FLD).[8]

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the qualified 2-amino-N-cyclopentylacetamide hydrochloride standard.

    • Dissolve in and dilute to 10.0 mL with a 50:50 mixture of acetonitrile and water. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of dilutions from the stock solution using the 50:50 acetonitrile/water diluent to create calibration standards.

Derivatization Protocol
  • Transfer 100 µL of each standard or sample solution to a clean vial.

  • Add 200 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of Dansyl Chloride solution (1.5 mg/mL in acetonitrile).

  • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.

  • After incubation, cool the vials to room temperature.

  • Add 100 µL of a 2% acetic acid solution to quench the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-FLD Chromatographic Conditions

Rationale: A reversed-phase C18 column is chosen for its versatility in retaining the relatively non-polar dansylated derivative. A gradient elution is employed to ensure adequate separation from derivatization by-products and any potential impurities.

Table 2: Recommended HPLC-FLD Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate, pH 6.4
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 525 nm

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[4][5][9]

Caption: Key Parameters for HPLC Method Validation.

Specificity and Forced Degradation

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradants.

Protocol:

  • Forced Degradation: Subject the standard to stress conditions to intentionally generate degradation products.[10][11] The goal is to achieve 5-20% degradation.[10][12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by a photodiode array detector, if available) and well-resolved from all degradation peaks (Resolution (Rs) > 2.0).

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between concentration and analytical response.

  • Protocol: Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Objective: To assess the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo matrix with the standard at three levels (e.g., 50%, 100%, 150% of the target concentration).

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Six replicate injections of the 100% concentration level.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

System Suitability

Before any sample analysis, the chromatographic system must be verified to be performing adequately.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.[13]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.[13]
RSD of Replicate Injections ≤ 2.0% (for n=5)Demonstrates injection precision.[13]
Resolution (Rs) > 2.0 between analyte and closest impurityEnsures baseline separation for accurate quantitation.[13]

Conclusion

Establishing 2-amino-N-cyclopentylacetamide hydrochloride as a chromatographic standard is a rigorous process that requires a deep understanding of analytical chemistry principles and regulatory expectations. By following the detailed protocols for qualification, method development, and validation outlined in this guide, researchers and drug development professionals can generate reliable and defensible analytical data. This self-validating system, from initial characterization to routine application, ensures the integrity of the standard and, by extension, the quality and safety of the pharmaceutical products it is used to assess.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18425633, 2-Cyclopentylacetamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 224366, 2-Amino-2-cyclopentylacetic acid. Available from: [Link]

  • Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]

  • Google Patents. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1518777, 2-chloro-N-cyclopentylacetamide. Available from: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ResearchGate. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Available from: [Link]

  • Technology Networks. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • LinkedIn. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Available from: [Link]

  • Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Agilent Technologies. USP General Chapter <1058>. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • YouTube. USP 621 Key Requirements Explained (Timelines + Quick Questions). Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • SlideShare. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]

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Application Note: Strategic Utilization of 2-Amino-N-cyclopentylacetamide Hydrochloride in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-N-cyclopentylacetamide hydrochloride (CAS 1187931-16-3) represents a high-value "linker-scaffold" in modern agrochemical synthesis.[1][2] Functioning as a lipophilic glycinamide derivative, this compound bridges the gap between polar active moieties and hydrophobic plant cuticles. This guide details its application as a primary amine building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel amide herbicides , focusing on its role in modulating LogP and enhancing metabolic stability.[2]

Part 1: Strategic Applications in Agrochemical Design

Optimization of SDHI Fungicides (Pyrazole-Amide Class)

The "carboxamide" pharmacophore is central to SDHI fungicides (e.g., Sedaxane, Isopyrazam). The N-cyclopentyl moiety is a proven lipophilic anchor that fits into the hydrophobic pocket of the succinate dehydrogenase complex (Complex II).

  • Mechanism of Action: The 2-amino-N-cyclopentylacetamide scaffold acts as an extended linker.[1] When coupled with a pyrazole-4-carboxylic acid core, the resulting molecule mimics the ubiquinone binding site.[1]

  • Design Advantage: Unlike rigid bicyclic amines, the acetamide linker (glycine motif) introduces a rotational degree of freedom, allowing the inhibitor to adapt to mutations in the fungal SDH enzyme, potentially overcoming resistance.

  • Lipophilicity Modulation: The cyclopentyl ring increases the partition coefficient (LogP), facilitating transport across the waxy fungal cell wall without the environmental persistence associated with polyfluorinated chains.

Discovery of Novel Herbicide Safeners

Dichloroacetamide derivatives are well-known herbicide safeners (e.g., Dichlormid).[1][2] 2-Amino-N-cyclopentylacetamide serves as a precursor to next-generation safeners.[1]

  • Metabolic Pathway: Upon application, the free amine can be acylated with dichloroacetyl chloride. The resulting N-(2-(cyclopentylamino)-2-oxoethyl)-2,2-dichloroacetamide functions by inducing glutathione S-transferase (GST) activity in crops (e.g., maize), accelerating the detoxification of chloroacetanilide herbicides.[1]

  • Selectivity: The cyclopentyl group provides steric bulk that prevents rapid degradation in the soil, extending the protection window for the crop.

Part 2: Experimental Protocols

Protocol A: Synthesis of Pyrazole-Amide Fungicide Library

Objective: Coupling 2-amino-N-cyclopentylacetamide HCl with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1][2]

Materials
  • Scaffold: 2-Amino-N-cyclopentylacetamide HCl (1.0 eq)

  • Core: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)[1][2]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve the pyrazole carboxylic acid (10 mmol) in DMF (20 mL). Add HATU (12 mmol) and stir at 0°C for 15 minutes to form the active ester.

  • Scaffold Addition: Add 2-amino-N-cyclopentylacetamide HCl (10 mmol) directly to the reaction vessel.

  • Basification: Dropwise add DIPEA (30 mmol) while maintaining temperature < 5°C. Note: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target Mass = Core + Scaffold - H2O).[1]

  • Quench & Workup: Pour reaction mixture into ice-cold 5% LiCl solution (to remove DMF). Extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl, sat. NaHCO3, and Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane:EtOAc gradient).

Protocol B: Quality Control & Validation

System: HPLC-UV/Vis (Agilent 1260 Infinity II or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[1]

ParameterSetting
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection 210 nm (Amide bond), 254 nm (Aromatic)
Retention Time ~3.2 min (HCl Salt), ~5.8 min (Coupled Product)

Part 3: Visualization of Synthesis & Logic[1]

Pathway Diagram: From Scaffold to Active Agrochemical

The following diagram illustrates the divergent synthesis pathways starting from the 2-amino-N-cyclopentylacetamide HCl scaffold.

Agrochemical_Pathway Scaffold 2-Amino-N-cyclopentylacetamide HCl Salt Coupling_1 Amide Coupling (HATU/DIPEA) Scaffold->Coupling_1 Coupling_2 N-Acylation (Et3N/DCM) Scaffold->Coupling_2 Core_Fung Pyrazole Carboxylic Acid (SDHI Core) Core_Fung->Coupling_1 Core_Herb Dichloroacetyl Chloride (Safener Core) Core_Herb->Coupling_2 Product_Fung Novel SDHI Fungicide (Target: Complex II) Coupling_1->Product_Fung Peptidomimetic Linker Product_Safe Herbicide Safener (Target: GST Induction) Coupling_2->Product_Safe GST Upregulation

Figure 1: Divergent synthesis pathways utilizing the scaffold for fungicide and safener discovery.[1]

Part 4: References

  • PubChem. (2023).[2] 2-Amino-N-cyclopentylacetamide hydrochloride Compound Summary. National Library of Medicine. [Link][1][2]

  • LookChem. (n.d.). Amide Herbicides: Structure and Mode of Action (ALS Inhibition). [Link][1]

  • Google Patents. (1999).[2] US5969159A: Synthesis of cyclopentyl 2-thienyl ketone intermediates. [1][2]

  • National Institutes of Health (NIH). (2024).[2] Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives. PubMed.[3][4][5] [Link]

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experimental design for 2-amino-N-cyclopentylacetamide hydrochloride studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Physicochemical Profiling, Synthetic Utilization, and Bio-Assay Preparation of 2-Amino-N-Cyclopentylacetamide Hydrochloride

Abstract

2-Amino-N-cyclopentylacetamide hydrochloride (C


H

N

O·HCl) is a critical glycinamide pharmacophore used extensively in the development of GlyT1 inhibitors, chemokine receptor antagonists (e.g., CCR2), and peptidomimetics. As a primary amine salt possessing a lipophilic cyclopentyl ring, it presents unique solubility and reactivity profiles that challenge standard medicinal chemistry workflows. This guide provides a validated experimental framework for the characterization, synthetic manipulation, and biological handling of this compound, ensuring high-fidelity data in drug discovery campaigns.

Part 1: Physicochemical Characterization & Quality Control

Before deploying this compound in synthesis or screening, its salt stoichiometry and hygroscopic nature must be defined. Commercial batches often vary between mono- and di-hydrochloride forms or contain residual moisture.

Identity and Purity Validation Protocol

Objective: Confirm the integrity of the primary amine and the stability of the amide bond. Challenge: The compound is polar and lacks a strong chromophore, making standard UV-HPLC detection at 254 nm unreliable.

Methodology: HILIC-CAD/MS Analysis

  • Column: Zorbax HILIC Plus, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 95% B to 60% B over 10 minutes.

  • Detection: Charged Aerosol Detector (CAD) or MS (ESI+, SIM mode for m/z ~143 [M+H]

    
    ).
    

Data Interpretation:

Parameter Acceptance Criterion Troubleshooting
Purity (CAD) > 98.0% If <95%, recrystallize from EtOH/Et₂O.
Water Content (KF) < 2.0% w/w High water content alters stoichiometry; dry under vacuum at 40°C.

| Chloride Content | 19.5% ± 1.0% (Theoretical for mono-HCl) | Use Ion Chromatography to confirm salt ratio (1:1 vs 1:2). |

Solubility Profiling (Thermodynamic)

Context: The cyclopentyl group adds lipophilicity (


), but the HCl salt drives aqueous solubility.
Protocol: 
  • Saturate phosphate buffer (pH 7.4) with the compound at 25°C for 24 hours.

  • Filter (0.22 µm PVDF) and analyze filtrate via HPLC.

  • Target Solubility: >50 mg/mL (Water), >20 mg/mL (DMSO).

Part 2: Synthetic Application Protocol

The primary utility of 2-amino-N-cyclopentylacetamide is as a nucleophilic building block. The critical step is the in situ neutralization of the hydrochloride salt without degrading the reagents.

Standard Amide Coupling Workflow

Objective: Reacting the primary amine with a carboxylic acid (R-COOH) to form a peptidomimetic scaffold.

Mechanism: The HCl salt prevents the amine from acting as a nucleophile. Excess base is required to "free-base" the amine, but too much base can racemize chiral coupling partners.

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 mins.

  • Salt Neutralization (Critical): In a separate vial, dissolve 2-amino-N-cyclopentylacetamide HCl (1.1 eq) in DMF. Add DIPEA (3.0 eq ).

    • Note: 1.0 eq of DIPEA neutralizes the HCl; the remaining 2.0 eq activates the reaction.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat. NaHCO

    
    , and Brine.
    

Visual Workflow (DOT Diagram):

SyntheticWorkflow Start 2-Amino-N-cyclopentylacetamide HCl Salt Base Add DIPEA (3.0 eq) (Free-basing) Start->Base Dissolution in DMF Intermediate Free Amine (Nucleophile) Base->Intermediate -HCl Coupling Add Activated Acid (R-COOH + HATU) Intermediate->Coupling Nucleophilic Attack Product Final Amide Product Coupling->Product 2-4 hrs RT

Figure 1: Synthetic workflow for utilizing the HCl salt in amide coupling reactions. Note the specific requirement for excess base to neutralize the salt form.

Part 3: Biological Assay Preparation

When using this compound as a fragment in cell-based assays (e.g., screening for anticonvulsant activity), the acidity of the HCl salt can induce false positives by altering the pH of the culture media.

Stock Solution Preparation

Warning: Direct addition of the HCl salt to cell media can precipitate proteins or acidify the well.

  • Primary Stock: Dissolve compound in 100% DMSO to 100 mM.

    • Stability: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

  • Intermediate Dilution: Dilute 1:10 into PBS (pH 7.4).

    • Check: Verify pH. If pH < 7.0, adjust carefully with dilute NaOH.

  • Assay Dosing: Add to cell media (max DMSO concentration 0.5%).

Control Experiments
  • Vehicle Control: DMSO matched to the highest concentration.

  • pH Control: Measure the pH of the media at the highest drug concentration (e.g., 100 µM). If pH shifts by >0.2 units, buffer capacity must be increased (e.g., add 10 mM HEPES).

Part 4: Stability & Degradation Pathways

Understanding the shelf-life and degradation risks is vital for reproducible science.

Table 1: Stability Profile

Stress Condition Duration Degradation Observed Recommendation
Solid State (RT) 6 Months Negligible (<1%) Store in desiccator. Hygroscopic.
Aqueous Solution (pH 2) 24 Hours Hydrolysis of amide Avoid strong acids during workup.
Aqueous Solution (pH 10) 24 Hours Stable Compatible with basic extraction.

| Oxidative (H₂O₂) | 4 Hours | N-Oxidation possible | Store under inert gas (Argon). |

Degradation Pathway Visualization:

Degradation Compound 2-Amino-N-cyclopentylacetamide Hydrolysis Acidic Hydrolysis (pH < 2) Compound->Hydrolysis Oxidation Oxidation (Peroxides) Compound->Oxidation Prod1 Glycine + Cyclopentylamine Hydrolysis->Prod1 Slow Prod2 N-Oxide Impurities Oxidation->Prod2 Trace

Figure 2: Potential degradation pathways. The amide bond is susceptible to acid hydrolysis, while the primary amine can undergo oxidation.

References

  • Amine Salt Solubility & Bioavailability

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Amide Coupling Protocols (HATU/DIPEA)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Glycinamide Derivatives in CNS Drug Discovery

    • Bialer, M., et al. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Epilepsy Research, 34(1), 1-9. Link

  • HILIC Methods for Polar Amines

    • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

Sources

Application Note: Preparation of Standardized 2-amino-N-cyclopentylacetamide Hydrochloride Solutions for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of standardized aqueous solutions of 2-amino-N-cyclopentylacetamide hydrochloride. Intended for researchers, scientists, and drug development professionals, this document outlines the critical pre-formulation considerations, step-by-step preparation methodology, and essential quality control measures. By explaining the scientific rationale behind each step, this application note ensures the reproducible preparation of stable, accurate, and reliable solutions crucial for experimental success in pharmaceutical and chemical research.

Introduction

2-amino-N-cyclopentylacetamide hydrochloride is an organic compound featuring amino and acetamide functional groups.[1] As a hydrochloride salt, it exhibits increased aqueous solubility compared to its free base form, a common strategy employed in pharmaceuticals to enhance bioavailability.[2][3] The cyclopentyl group increases the molecule's lipophilicity, a desirable trait in medicinal chemistry for developing effective therapeutic agents.[1] Given its potential utility in drug discovery and other chemical applications, the ability to prepare accurate and stable solutions of this compound is paramount for generating reliable and reproducible experimental data.

This document provides a robust, self-validating protocol that emphasizes safety, accuracy, and solution stability.

Physicochemical Properties & Pre-formulation Strategy

Understanding the fundamental properties of 2-amino-N-cyclopentylacetamide hydrochloride is critical for designing a successful formulation strategy. The hydrochloride salt form is deliberately used to leverage the basicity of the amino group, thereby increasing water solubility.[2][3]

Rationale for Solvent Selection:

  • Aqueous Systems: As a hydrochloride salt, the compound is anticipated to be soluble in water.[2] Water is the preferred solvent for most biological and many chemical assays due to its biocompatibility and well-understood properties.

  • pH Considerations: The stability of amine salts in solution can be pH-dependent. The hydrochloride salt will create a mildly acidic solution upon dissolution. Maintaining a controlled pH, potentially through the use of a buffer system, is crucial if the experimental conditions are sensitive to pH variations.

  • Organic Solvents: While aqueous solutions are primary, solubility in polar organic solvents like ethanol may be necessary for specific applications, such as purification by recrystallization or for certain analytical techniques.[4]

Key Compound Data Summary

PropertyValueSource
Chemical Formula C₇H₁₅ClN₂O[2]
Molecular Weight 178.66 g/mol [2]
Form Solid (assumed)General chemical knowledge
Solubility Expected to be soluble in water[2][3]

Materials and Equipment

Reagents
  • 2-amino-N-cyclopentylacetamide hydrochloride (purity ≥98%)

  • Deionized (DI) water or HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl), certified

  • 0.1 M Sodium Hydroxide (NaOH), certified

  • pH buffer standards (pH 4.0, 7.0, 10.0)

Equipment
  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A) of appropriate volumes

  • Beakers and magnetic stir bars

  • Magnetic stir plate

  • Calibrated pH meter with electrode

  • Pipettes (calibrated)

  • Spatula and weighing paper/boats

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocol: Preparation of a 10 mM Aqueous Solution

This protocol details the preparation of 100 mL of a 10 mM stock solution. Adjustments to concentration or volume should be made by recalculating the required mass of the solute.

Calculation of Required Mass
  • Determine the required moles:

    • Moles = Molarity (M) x Volume (L)

    • Moles = 0.010 mol/L x 0.100 L = 0.001 moles

  • Calculate the mass:

    • Mass (g) = Moles x Molecular Weight ( g/mol )

    • Mass (g) = 0.001 mol x 178.66 g/mol = 0.1787 g

    • Therefore, 17.87 mg of the compound is required.

Step-by-Step Solution Preparation
  • Weighing: Accurately weigh 17.87 mg of 2-amino-N-cyclopentylacetamide hydrochloride using an analytical balance.

    • Expert Insight: Use a weigh boat or weighing paper. Tare the balance with the boat before adding the compound to ensure accuracy. Record the exact mass weighed.

  • Initial Dissolution: Transfer the weighed compound into a 100 mL beaker containing approximately 80 mL of DI water and a magnetic stir bar.

  • Stirring: Place the beaker on a magnetic stir plate and stir at a moderate speed until the solid is fully dissolved. Visually inspect the solution against a dark background to ensure no particulates remain.

  • Transfer: Carefully transfer the solution into a 100 mL Class A volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure a complete quantitative transfer. Repeat the rinsing step twice more.

  • Final Volume Adjustment: Add DI water to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Filtration (Optional but Recommended): For applications requiring high purity (e.g., cell culture, HPLC), filter the solution through a 0.22 µm syringe filter into a sterile storage container. This removes any potential microbial or particulate contamination.

Quality Control and Self-Validation

To ensure the integrity of the prepared solution, the following QC checks are mandatory. These steps are integral to Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP).[5][6]

pH Measurement
  • Procedure: Calibrate a pH meter using standard buffers. Measure the pH of the final solution.

  • Rationale: The pH provides an initial check on the solution's identity (as an amine hydrochloride, it should be acidic) and serves as a baseline for future stability assessments.

Concentration Verification (Recommended)

For critical applications, the concentration should be verified using an appropriate analytical method.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying active pharmaceutical ingredients (APIs).[7][8] A calibration curve should be generated using certified reference standards to accurately determine the concentration.

  • Acceptance Criteria: The measured concentration should typically be within ±5% of the target concentration (10 mM).

Workflow and Troubleshooting Diagrams

Workflow for Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control Calc 1. Calculate Mass Weigh 2. Weigh Compound Calc->Weigh Dissolve 3. Dissolve in ~80% Solvent Weigh->Dissolve Transfer 4. Quantitative Transfer Dissolve->Transfer Adjust 5. Adjust to Final Volume Transfer->Adjust Mix 6. Homogenize Adjust->Mix pH_Check 7. Measure pH Mix->pH_Check Filter 8. Filter (0.22 µm) pH_Check->Filter Conc_Verify 9. Verify Concentration (e.g., HPLC) Filter->Conc_Verify Store 10. Store & Label Conc_Verify->Store

Caption: Standard workflow for preparing a validated chemical solution.

Troubleshooting Common Issues

G cluster_problems Observed Issues cluster_solutions Potential Causes & Solutions start Problem p1 Compound does not fully dissolve start->p1 p2 pH is out of expected range start->p2 p3 Concentration is incorrect start->p3 s1 Cause: Insufficient solvent or low temperature Solution: Gently warm the solution or sonicate. Verify solubility limits. p1->s1:f0 s2 Cause: Weighing error or contamination Solution: Review balance calibration. Prepare fresh solution with new reagents. p2->s2:f0 s3 Cause: Inaccurate weighing or volumetric error Solution: Check balance and glassware calibration. Review transfer technique. Recalculate. p3->s3:f0

Caption: Decision tree for troubleshooting solution preparation issues.

Stability and Storage

  • Storage Conditions: Store the aqueous solution in a tightly sealed, clearly labeled container at 2-8°C to minimize degradation and prevent microbial growth. Protect from light if the compound is found to be light-sensitive.

  • Stability Studies: For long-term use, the stability of the solution under the chosen storage conditions should be periodically assessed. This involves re-testing the concentration and pH at set time intervals.[7] Amine salts are generally stable, but empirical validation is crucial for long-term research projects.[3]

Safety Precautions

While specific hazard data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety protocols. The safety profile of structurally related compounds suggests potential hazards. For example, 2-cyclopentylacetamide is listed as harmful if swallowed and causes skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18425633, 2-Cyclopentylacetamide. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 224366, 2-Amino-2-cyclopentylacetic acid. Available from: [Link].

  • Chemistry LibreTexts. Chemical Properties of Amines: Bases and Salt Formation. (2022). Available from: [Link].

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link].

  • UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. Available from: [Link].

  • European Medicines Agency. ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2000). Available from: [Link].

  • Suanfarma. Quality Assurance and Quality Control in the Pharmaceutical Industry. Available from: [Link].

  • Technobis. In-Process Control Methods for API Manufacturing. (2026). Available from: [Link].

  • Organic Syntheses. Methylamine Hydrochloride. Available from: [Link].

  • Procos S.p.A. Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Available from: [Link].

Sources

Application Notes and Protocols for Investigating the Enzyme Interactions of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-amino-N-cyclopentylacetamide hydrochloride

In the landscape of modern drug discovery, particularly in the realm of neurotherapeutics, small molecules that can modulate the activity of specific enzymes are of paramount importance.[1][2][3][4] 2-amino-N-cyclopentylacetamide hydrochloride is a synthetic small molecule with structural features suggesting its potential as a bioactive agent.[5][6] Its composition, featuring an amino group, an acetamide moiety, and a cyclopentyl group, presents multiple opportunities for interaction with biological macromolecules.[6] The hydrochloride salt form of this compound enhances its aqueous solubility, a desirable property for in vitro assays and potential in vivo applications.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the interaction of 2-amino-N-cyclopentylacetamide hydrochloride with a target enzyme. For the purpose of this guide, we will consider a hypothetical yet plausible target: a serine protease implicated in neurodegenerative pathways, which we shall refer to as "Neuro-Protease Alpha" (NPA). The protocols detailed herein are designed to be adaptable to other enzyme systems and small molecules.

Our approach is rooted in a logical progression of experiments, beginning with initial screening to confirm inhibitory activity, followed by detailed kinetic and biophysical characterization to elucidate the mechanism of action and binding thermodynamics. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Physicochemical Properties of 2-amino-N-cyclopentylacetamide hydrochloride

A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible experiments.

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
Appearance Viscous liquid (free base)
Solubility Expected to have good water solubility as a hydrochloride salt.
Storage 0-8°C

I. Initial Screening for Enzyme Inhibition

The first step in characterizing a potential enzyme modulator is to determine if it exhibits any inhibitory activity against the target enzyme. A common and effective method is a chromogenic or fluorogenic enzyme inhibition assay.

Principle of the Assay

This assay measures the rate of the NPA-catalyzed cleavage of a synthetic substrate that releases a chromophore or fluorophore. In the presence of an inhibitor, the rate of product formation is reduced.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - NPA Enzyme Stock - Substrate Stock - Assay Buffer - Compound Stock add_components Add to 96-well plate: 1. Assay Buffer 2. Compound/Vehicle 3. NPA Enzyme prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate reaction with Substrate pre_incubate->add_substrate read_plate Read absorbance/fluorescence kinetically add_substrate->read_plate calc_rate Calculate initial reaction rates read_plate->calc_rate plot_data Plot % Inhibition vs. [Compound] calc_rate->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for initial enzyme inhibition screening.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20. Rationale: This buffer system maintains a stable pH and ionic strength, while Tween-20 prevents non-specific binding of the enzyme and compound to the microplate wells.
  • NPA Enzyme Stock: Prepare a 10 µM stock solution of NPA in Assay Buffer. Store in aliquots at -80°C.
  • Substrate Stock: Prepare a 10 mM stock solution of a suitable chromogenic or fluorogenic substrate for NPA (e.g., a peptide with a p-nitroanilide or AMC tag) in DMSO.
  • Compound Stock: Prepare a 10 mM stock solution of 2-amino-N-cyclopentylacetamide hydrochloride in sterile, nuclease-free water.

2. Assay Procedure:

  • Prepare serial dilutions of the compound stock in Assay Buffer. A typical starting range is from 100 µM to 1 nM.
  • In a 96-well microplate, add the following in triplicate:
  • 80 µL of Assay Buffer.
  • 10 µL of the compound dilution or vehicle control (water).
  • 10 µL of a 10X working solution of NPA (e.g., 100 nM, for a final concentration of 10 nM).
  • Mix gently and pre-incubate for 15 minutes at room temperature. Rationale: This allows for the compound to bind to the enzyme before the substrate is introduced.
  • Initiate the reaction by adding 10 µL of a 10X working solution of the substrate (final concentration at or below its Kₘ value).
  • Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for pNA) or fluorescence (e.g., Ex/Em 360/460 nm for AMC) every 30 seconds for 15-30 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance/fluorescence vs. time plot.
  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100
  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

II. Determination of Inhibition Mechanism and Kᵢ

Once inhibitory activity is confirmed, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).[7][8][][10][11]

Principle

This involves measuring the effect of the inhibitor on the enzyme kinetics at varying substrate concentrations. The changes in the Michaelis-Menten parameters, Kₘ and Vₘₐₓ, reveal the inhibition mechanism.[12]

Experimental Design

G cluster_exp Experiment cluster_analysis Analysis vary_s Vary [Substrate] measure_v0 Measure Initial Velocity (V₀) vary_s->measure_v0 fixed_i Fixed [Inhibitor] fixed_i->measure_v0 lineweaver_burk Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) measure_v0->lineweaver_burk michaelis_menten Michaelis-Menten Plot (V₀ vs. [S]) measure_v0->michaelis_menten determine_mechanism Determine Inhibition Mechanism lineweaver_burk->determine_mechanism michaelis_menten->determine_mechanism

Caption: Experimental design for determining the mechanism of inhibition.

Detailed Protocol
  • Determine the Kₘ of NPA for the substrate:

    • Perform the kinetic assay as described in Section I, but without any inhibitor.

    • Vary the substrate concentration over a wide range (e.g., 0.1 to 10 times the expected Kₘ).

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Perform Inhibition Kinetics:

    • Set up a matrix of reactions with varying concentrations of the substrate and at least three fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, vary the substrate concentration as in step 1.

    • Measure the initial velocities (V₀) for all reactions.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ vs. [S] and fit to the appropriate inhibition model (competitive, non-competitive, etc.) to determine the apparent Kₘ and Vₘₐₓ.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

      • Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease).

    • Calculate the inhibition constant (Kᵢ) using the appropriate formula based on the determined mechanism.

III. Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14]

Principle

ITC measures the heat change (enthalpy, ΔH) upon the titration of a ligand (the compound) into a solution containing the macromolecule (the enzyme). From this, the binding affinity (Kₐ or Kₔ), stoichiometry (n), and entropy (ΔS) can be determined.[13]

Experimental Protocol

1. Sample Preparation:

  • Dialyze the NPA enzyme extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).
  • Dissolve the 2-amino-N-cyclopentylacetamide hydrochloride in the final dialysis buffer to ensure a perfect match. Rationale: Mismatched buffers can lead to large heats of dilution, masking the true binding signal.
  • Degas both the enzyme and compound solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.

2. ITC Experiment:

  • Load the NPA solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
  • Load the compound solution (e.g., 100-500 µM, typically 10-20 times the enzyme concentration) into the injection syringe.
  • Set the experimental temperature (e.g., 25°C).
  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the enzyme solution, with sufficient spacing between injections to allow the signal to return to baseline.

3. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change per injection.
  • Plot the heat change per mole of injectant against the molar ratio of compound to enzyme.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ (and thus Kₔ), ΔH, and the stoichiometry (n).
  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations: ΔG = -RT * ln(Kₐ) ΔG = ΔH - TΔS

IV. Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[15][16][17][18] It provides valuable kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ).[15]

Principle

SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte (compound) in solution binds to a ligand (enzyme) immobilized on the chip, the mass at the surface increases, causing a proportional change in the SPR signal.[15]

Experimental Workflow

G cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis immobilize Immobilize NPA Enzyme on Sensor Chip baseline Establish Baseline (Running Buffer) immobilize->baseline association Association (Inject Compound) baseline->association dissociation Dissociation (Running Buffer) association->dissociation regeneration Regeneration (Strip Compound) dissociation->regeneration regeneration->baseline sensorgram Generate Sensorgram fit_data Fit Data to Kinetic Model sensorgram->fit_data determine_rates Determine kₐ, kₔ, and Kₔ fit_data->determine_rates

Caption: Workflow for an SPR experiment.

Detailed Protocol

1. Enzyme Immobilization:

  • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
  • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
  • Inject the NPA enzyme solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.
  • Deactivate any remaining active esters with ethanolamine.

2. Binding Analysis:

  • Prepare a series of dilutions of 2-amino-N-cyclopentylacetamide hydrochloride in running buffer (e.g., HBS-EP+).
  • Perform binding cycles for each compound concentration:
  • Inject the compound solution over the sensor surface for a defined period to monitor the association phase .
  • Switch back to running buffer to monitor the dissociation phase .
  • If necessary, inject a regeneration solution (e.g., a pulse of high salt or low pH) to remove any remaining bound compound.
  • Include several buffer-only injections (blanks) for double referencing.

3. Data Analysis:

  • Subtract the reference surface signal and the blank injections from the data for the active surface to obtain the final sensorgrams.
  • Globally fit the sensorgrams for all compound concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
  • This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

V. Summary of Expected Data and Interpretation

The combination of these techniques provides a comprehensive understanding of the enzyme-inhibitor interaction.

TechniqueKey ParametersInterpretation
Enzyme Inhibition Assay IC₅₀Potency of the inhibitor.
Inhibition Kinetics Kᵢ, Inhibition MechanismAffinity of the inhibitor and its mode of binding (competitive, non-competitive, etc.).
Isothermal Titration Calorimetry (ITC) Kₔ, ΔH, ΔS, nThermodynamic driving forces of binding (enthalpy vs. entropy-driven) and stoichiometry.
Surface Plasmon Resonance (SPR) kₐ, kₔ, KₔKinetics of binding (how fast the compound binds and dissociates).

By systematically applying these protocols, researchers can generate high-quality, reproducible data to thoroughly characterize the interaction between 2-amino-N-cyclopentylacetamide hydrochloride and its target enzyme. This detailed understanding is crucial for a compound's progression through the drug discovery pipeline.

References

  • Chem-Impex. (n.d.). 2-Amino-N-cyclopentylacetamide. Retrieved from [Link]

  • Biochemistry Basics by Dr. Amit. (2022, June 4). Competitive Vs Non Competitive Enzyme Inhibition [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopentylcyclopentanone. PubChem Compound Summary for CID 21003. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2017). Intrinsic thermodynamics of protein–ligand binding by isothermal titration calorimetry as aid to drug design. White Rose Research Online. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclopentylacetic acid. PubChem Compound Summary for CID 224366. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopentylacetamide. PubChem Compound Summary for CID 18425633. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

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An Investigator's Guide to the Material Science Potential of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 2-amino-N-cyclopentylacetamide hydrochloride is primarily recognized as a building block in pharmaceutical development, its inherent chemical functionalities—a primary amine, a stable amide linkage, and a bulky cyclopentyl group—present a compelling case for its exploration in material science.[1][2] This guide serves as a theoretical and practical framework for researchers and scientists interested in unlocking the potential of this molecule. We will delve into its prospective applications in polymer synthesis and surface functionalization, providing exemplary, proof-of-concept protocols. The causality behind experimental choices is explained, offering a robust starting point for innovation in areas such as specialty polyamides and biocompatible surface coatings.

Introduction: A Molecule of Untapped Potential

2-amino-N-cyclopentylacetamide hydrochloride is a bifunctional organic compound. Its structure is characterized by a reactive primary amine, a robust amide group capable of hydrogen bonding, and a non-polar cyclopentyl moiety.[2] While its utility in medicinal chemistry is noted, particularly for enhancing lipophilicity in drug candidates, its role in material science remains largely unexplored.[1]

The key to its potential lies in these distinct chemical features:

  • Primary Amine (-NH₂): This group is a versatile nucleophile, ready to participate in a wide range of polymerization and grafting reactions. It serves as a reactive handle for building larger molecular architectures.[3][4]

  • Amide Linkage (-CONH-): Amide bonds are known for their high stability and ability to form strong hydrogen bonds. This contributes to the rigidity and thermal stability of materials like aramids (e.g., Kevlar) and the flexibility of polymers like Nylon.[5][6]

  • Cyclopentyl Group (-C₅H₉): The presence of this bulky, alicyclic group can disrupt polymer chain packing, potentially enhancing solubility and altering the mechanical and thermal properties of the resulting material.[7] Incorporating such structures is a known strategy for creating high-performance polymers.[7]

This guide will propose two primary avenues of investigation: its use as a novel monomer in polyamide synthesis and as a functionalizing agent for modifying material surfaces.

Table 1: Physicochemical Properties of 2-amino-N-cyclopentylacetamide
PropertyValueSource
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol (Free Base)[2]
Form Hydrochloride Salt[2]
Key Functional Groups Primary Amine, Secondary Amide, Cyclopentyl Ring[2]
Potential Reactivity Nucleophilic addition/substitution, Polymerization[3]
Potential Material Properties Hydrogen bonding, altered chain packing, thermal stability[5][7]

Application Area 1: Novel Monomer for Polyamide Synthesis

The presence of a primary amine makes 2-amino-N-cyclopentylacetamide a prime candidate for step-growth polymerization to form novel polyamides. Polyamides are a critical class of polymers used in everything from textiles to high-strength engineering plastics.[6][8] By incorporating the unique cyclopentylacetamide structure into a polymer backbone, it may be possible to create materials with tailored properties.

Scientific Rationale

The fundamental reaction for polyamide synthesis is the condensation of a diamine with a dicarboxylic acid (or its more reactive derivative, a diacyl chloride).[9] In this proposed application, 2-amino-N-cyclopentylacetamide acts as a "mono-amine" that can be used in two ways:

  • End-Capping Agent: To control the molecular weight of a polyamide by terminating the growing polymer chains.

  • Pendant Functional Group: By first modifying a polymer backbone to introduce reactive sites, the amine group of our molecule can be grafted onto the polymer, creating a material with pendant cyclopentylacetamide groups.

For this guide, we will focus on a more ambitious goal: creating a polymer where the cyclopentylacetamide moiety is an integral part of the repeating unit. This requires a co-monomer that is a diamine. The protocol below outlines a proof-of-concept synthesis with a standard diamine and diacyl chloride, where our topic compound is used to create a unique copolymer.

Workflow for Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Work-up & Purification cluster_analysis Characterization prep_base Free-Basing 2-amino-N-cyclopentylacetamide (from HCl salt) dissolve Dissolve Diamines in Solvent prep_base->dissolve prep_diamine Prepare Diamine (e.g., Hexamethylenediamine) prep_diamine->dissolve prep_acyl Prepare Diacyl Chloride (e.g., Adipoyl Chloride) addition Slowly Add Diacyl Chloride Solution prep_acyl->addition dissolve->addition react Stir at Room Temp (e.g., 2-4 hours) addition->react precipitate Precipitate Polymer (in non-solvent like water) react->precipitate filter Filter and Wash (to remove byproducts) precipitate->filter dry Dry Polymer (Vacuum Oven) filter->dry ftir FTIR Spectroscopy dry->ftir nmr NMR Spectroscopy dry->nmr gpc GPC (for MW) dry->gpc dsc DSC (for Thermal Properties) dry->dsc

Caption: Workflow for synthesizing a novel polyamide.

Exemplary Protocol: Synthesis of a Cyclopentyl-Functionalized Polyamide

Disclaimer: This is a theoretical protocol based on established polyamide synthesis methods.[4][9] It must be adapted and optimized. All work should be performed in a fume hood with appropriate personal protective equipment.

Objective: To synthesize a copolyamide by reacting hexamethylenediamine and free-based 2-amino-N-cyclopentylacetamide with adipoyl chloride.

Materials:

  • 2-amino-N-cyclopentylacetamide hydrochloride

  • Sodium hydroxide (NaOH)

  • Hexamethylenediamine

  • Adipoyl chloride

  • N,N-Dimethylacetamide (DMAc) or other suitable aprotic solvent

  • Methanol or Water (for precipitation)

  • Standard laboratory glassware, magnetic stirrer, dropping funnel.

Protocol Steps:

  • Free-Basing the Amine (Essential Pre-step):

    • Dissolve a calculated amount of 2-amino-N-cyclopentylacetamide hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent of 1M NaOH solution while stirring to neutralize the hydrochloride and precipitate the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting product is the reactive free amine.

  • Polymerization Reaction:

    • In a three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve hexamethylenediamine and the free-based 2-amino-N-cyclopentylacetamide in anhydrous DMAc. The molar ratio will determine the degree of incorporation (e.g., a 9:1 ratio of hexamethylenediamine to the cyclopentyl monomer).

    • In a separate flask, dissolve an equimolar amount of adipoyl chloride (relative to the total moles of amines) in anhydrous DMAc.

    • Cool the amine solution in an ice bath.

    • Add the adipoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. A viscous solution will begin to form.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution slowly into a beaker of rapidly stirring methanol or water. The polyamide will precipitate as a white solid.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer thoroughly with water and then methanol to remove unreacted monomers and salts (e.g., NaCl byproduct).

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization:

    • FTIR Spectroscopy: Confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹) and the disappearance of the acyl chloride peak.

    • NMR Spectroscopy: Characterize the polymer structure and confirm the incorporation of the cyclopentyl group.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.

    • Differential Scanning Calorimetry (DSC): Analyze the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm).

Application Area 2: Covalent Surface Functionalization

Modifying the surface of a material can dramatically alter its properties, such as hydrophilicity, biocompatibility, or adhesion. The primary amine of 2-amino-N-cyclopentylacetamide provides a reactive site for covalently grafting it onto various substrates.[10][11] This can be particularly useful for biomaterials, sensors, or specialty coatings.

Scientific Rationale

Covalent grafting ensures a durable and stable surface modification.[10] A common strategy involves using a substrate that has, or can be modified to have, surface functional groups that react with amines. Examples include surfaces with carboxyl groups (-COOH), epoxy groups, or isocyanate groups. The reaction of the amine with these groups forms stable amide, amine, or urea linkages, respectively.

This protocol will focus on a widely applicable method: activating a carboxylated surface with EDC/NHS chemistry to make it reactive towards amines.[11] This is a cornerstone technique in bioconjugation and surface science.[12]

Workflow for Surface Functionalization

G cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_grafting Amine Grafting cluster_analysis Surface Characterization substrate Select Substrate (e.g., Carboxylated Polymer Film) clean Clean & Dry Substrate substrate->clean edc_nhs Immerse in EDC/NHS Solution (in MES Buffer, pH 6.0) clean->edc_nhs rinse_activation Rinse with Buffer edc_nhs->rinse_activation react_graft Immerse Activated Substrate in Amine Solution rinse_activation->react_graft amine_sol Prepare Solution of 2-amino-N-cyclopentylacetamide amine_sol->react_graft rinse_graft Rinse Thoroughly react_graft->rinse_graft dry_graft Dry Surface rinse_graft->dry_graft xps XPS Analysis dry_graft->xps contact_angle Contact Angle Measurement dry_graft->contact_angle afm AFM Imaging dry_graft->afm

Caption: Workflow for surface modification via amine grafting.

Exemplary Protocol: Grafting onto a Carboxylated Surface

Disclaimer: This protocol is a general guide for EDC/NHS coupling to a surface.[11] Concentrations and reaction times will need to be optimized for specific substrates.

Objective: To covalently attach 2-amino-N-cyclopentylacetamide to a polymer surface containing carboxylic acid groups.

Materials:

  • Carboxylated substrate (e.g., plasma-treated polystyrene, poly(acrylic acid)-grafted surface)

  • 2-amino-N-cyclopentylacetamide hydrochloride (free-based as described in Protocol 2.3)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Protocol Steps:

  • Substrate Preparation:

    • Clean the carboxylated substrate by sonicating in ethanol and then deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh activation solution by dissolving EDC and NHS in cold MES buffer (e.g., 5 mg/mL EDC, 3 mg/mL NHS).

    • Immerse the cleaned substrate in the activation solution for 15-30 minutes at room temperature with gentle agitation. This reaction converts surface -COOH groups to reactive NHS-esters.

  • Rinsing:

    • Remove the substrate from the activation solution and immediately rinse it with cold MES buffer to remove excess EDC and NHS. Do not allow the surface to dry.

  • Amine Coupling Reaction:

    • Prepare a solution of the free-based 2-amino-N-cyclopentylacetamide in PBS (pH 7.4) at a desired concentration (e.g., 1-10 mg/mL).

    • Immediately immerse the activated, rinsed substrate into the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature (or overnight at 4°C) with gentle agitation.

  • Final Washing and Drying:

    • Remove the substrate from the amine solution.

    • Rinse thoroughly with PBS and then deionized water to remove any non-covalently bound molecules.

    • Dry the functionalized surface under a stream of nitrogen.

  • Surface Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): This is the definitive method to confirm successful grafting. Look for the appearance of the N 1s signal corresponding to the amide bond formed.

    • Contact Angle Goniometry: Measure the static water contact angle. A change in the contact angle compared to the starting carboxylated surface will indicate a change in surface chemistry. The introduction of the non-polar cyclopentyl group is expected to increase the contact angle.

    • Atomic Force Microscopy (AFM): Analyze the surface topography to see if the grafting process has altered the surface morphology.

Conclusion and Future Outlook

2-amino-N-cyclopentylacetamide hydrochloride, while established in other fields, holds significant, unexplored promise for material science. Its unique combination of a reactive amine, a stabilizing amide, and a bulky cyclopentyl group makes it an intriguing candidate for creating advanced materials. The exemplary protocols provided here for polyamide synthesis and surface functionalization offer tangible starting points for researchers. Future work should focus on optimizing these protocols, exploring different co-monomers and substrates, and thoroughly characterizing the resulting materials to understand how the incorporation of the cyclopentylacetamide moiety influences their final properties. This molecule represents a valuable, yet untapped, resource for the development of next-generation polymers and functional surfaces.

References

  • Top 10 Amides You Need to Know for Your Next Chemistry Project. (2025, December 1). A-Z Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. (2018). MDPI. Retrieved February 6, 2026, from [Link]

  • Amide Functional Group - Vital in Peptides, Polypeptides and Proteins. (2021, December 1). Organic Chemistry Explained. Retrieved February 6, 2026, from [Link]

  • Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022, January 19). MDPI. Retrieved February 6, 2026, from [Link]

  • Amide Functional Group. (n.d.). Chemistry Steps. Retrieved February 6, 2026, from [Link]

  • Polyamide Syntheses. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Amines and Amides. (2022, October 27). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Amide Functional Group. (n.d.). ChemTalk. Retrieved February 6, 2026, from [Link]

  • Surface Modification of Polypropylene with Primary Amines by Acrylamide Radiation Grafting and Hofmann's Transposition Reaction. (2019, July 11). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Polyamides: synthesis and properties. (n.d.). Greenchemicals. Retrieved February 6, 2026, from [Link]

  • Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Amino-N-Cyclopentylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

Ticket ID: #SOL-2A-NCP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The "Amphiphilic" Paradox

You are likely reading this because 2-amino-N-cyclopentylacetamide hydrochloride is behaving inconsistently in your workflow.

This molecule presents a classic "amphiphilic conflict." It contains a highly polar, ionic "head" (the primary amine hydrochloride) and a moderately lipophilic "tail" (the cyclopentyl ring).[1]

  • In Water: It fights against the "Common Ion Effect" in buffers like PBS.[3]

  • In Organics: The crystal lattice energy of the salt resists dissolution in DCM or THF, stalling amide coupling reactions.

This guide moves beyond basic "add more solvent" advice. We will engineer the thermodynamic environment to force this molecule into solution.

Module 1: The Aqueous Paradox

Scenario: You are trying to dissolve the salt in a buffer (e.g., PBS or Saline) for a biological assay, but you see fine particulates or "crashing out" upon cooling.

Q: Why won't this water-soluble salt dissolve in my buffer?

A: You are likely a victim of the Common Ion Effect. While the hydrochloride salt is soluble in pure water, buffers like PBS (Phosphate Buffered Saline) contain high concentrations of Sodium Chloride (~137 mM NaCl).[3]

  • Mechanism: The solubility product constant (

    
    ) is governed by the product of the cation and anion concentrations: 
    
    
    
    .[1][3]
  • The Trap: When you dissolve the drug in PBS, the massive excess of Chloride ions (

    
    ) from the saline drives the equilibrium back toward the solid precipitate to satisfy the 
    
    
    
    constant [1].

Corrective Action:

  • Switch Buffers: Use a low-chloride buffer system if possible (e.g., Tris-Acetate or Phosphate buffer without added NaCl) for the initial dissolution.[1][2]

  • Stepwise Dilution: Dissolve the compound in pure water (Milli-Q) at 10x concentration first, then dilute into the final buffer. This prevents the immediate "shock" of high ionic strength from locking the crystal lattice.[3]

Q: My solution is cloudy. Should I heat it?

A: Proceed with extreme caution. While heat increases solubility, alpha-amino amides are prone to cyclization to form diketopiperazines or hydrolysis at elevated temperatures, especially if the pH drifts [2].[2]

  • Limit: Do not exceed 40°C.

  • Better Alternative: Sonication (5–10 mins) is safer than heating as it breaks particle agglomerations without significantly raising the thermal energy required for degradation.[3]

Module 2: The Organic Transition (Synthesis Context)

Scenario: You need to use this amine in an amide coupling reaction (e.g., with an activated ester) in DCM or DMF, but it sits at the bottom of the flask.

Q: How do I get this HCl salt into Dichloromethane (DCM)?

A: You generally cannot—unless you "break" the salt. DCM has a low dielectric constant and cannot overcome the lattice energy of the ionic HCl bond.[3] You must perform an In-Situ Neutralization .

The "Salt Break" Protocol:

  • Suspend the 2-amino-N-cyclopentylacetamide HCl in DCM.

  • Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) at 1.1 equivalents.[1][3]

  • Observation: The solid will not disappear immediately. However, as the base pulls the HCl away, the free amine is liberated and becomes soluble in DCM.

  • Critical Step: Add the electrophile (acid chloride/activated ester) immediately after adding the base.[3] The free amine is unstable and can dimerize if left alone too long.[3]

Q: Is there a "Magic Solvent" for difficult peptides/amides?

A: Yes. TFE (2,2,2-Trifluoroethanol). If DMF and DMSO fail, TFE is the "nuclear option" for peptide-like fragments.[1][2]

  • Why it works: TFE strongly solvates peptide backbones and disrupts intermolecular Hydrogen bonding that causes aggregation [3].[1][2][3]

  • Usage: Use TFE as a cosolvent (10-20% v/v) in DCM or Water.[1][2][3] It is miscible with both.

Module 3: Physicochemical Data & Reference

Table 1: Solubility Profile & Recommendations

Solvent SystemPredicted SolubilityPrimary IssueRecommended Fix
Pure Water High (>50 mg/mL)pH driftCheck pH; it will be acidic (~pH 4-5).[1][3]
PBS (Saline) Moderate/LowCommon Ion EffectDissolve in water first, then dilute.[1][2]
DCM / EtOAc NegligibleIonic LatticeMust use base (DIPEA) to free-base.
DMSO / DMF HighHygroscopicityKeep anhydrous; absorb water rapidly.[1][2][3]
TFE / Water Very HighNoneExcellent for stubborn aggregates.[1][2][3]
Visual Troubleshooting Logic

The following diagram outlines the decision process for selecting the correct solubility strategy based on your target application.

SolubilityLogic Start Start: 2-Amino-N-cyclopentylacetamide HCl Solubility Issue Goal What is your Target Solvent? Start->Goal Aqueous Aqueous Buffer (PBS, Saline, Media) Goal->Aqueous Organic Organic Solvent (DCM, DMF, THF) Goal->Organic CheckCl Check Chloride Content (Common Ion Effect) Aqueous->CheckCl CheckPolarity Is Solvent Polar? Organic->CheckPolarity Action_Water Protocol: Pre-dissolve in pure H2O (10x), then dilute CheckCl->Action_Water High Salt/PBS Action_Base Protocol: In-Situ Neutralization (Add 1.1 eq DIPEA) CheckPolarity->Action_Base Non-Polar (DCM) Action_Cosolvent Protocol: Add TFE or HFIP (10-20% v/v) CheckPolarity->Action_Cosolvent Polar but Stubborn

Figure 1: Decision tree for troubleshooting solubility based on solvent polarity and ionic interactions.

Module 4: Standard Operating Protocols (SOPs)
SOP-A: The "Free-Basing" Extraction (For Organic Synthesis)

Use this when you need the pure amine in organic solvent without the interference of the HCl salt.[3]

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of minimal water (10 vol).

  • Basification: Add 10 mL of 2M NaOH (or saturated NaHCO3). Check pH > 10.

    • Note: The solution may become cloudy as the free base oils out.

  • Extraction: Immediately extract with DCM (3 x 15 mL). The cyclopentyl group makes the free base lipophilic enough to migrate to the DCM layer.

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Evaporation: Concentrate in vacuo.

    • Warning: The free base is an oil/low-melting solid and may degrade upon prolonged air exposure (absorbs CO2).[1][3] Use immediately.

SOP-B: Cosolvency Screening (For Analytical Standards)

Use this when preparing high-concentration stock solutions for HPLC/MS.

  • Prepare a Stock Solvent : 80% Water / 20% TFE (Trifluoroethanol).[1][2][3]

  • Weigh target amount of 2-amino-N-cyclopentylacetamide HCl.[1][2][3]

  • Add Stock Solvent to 50% of final volume.[2][3]

  • Sonicate for 60 seconds.

  • Dilute to volume with mobile phase A (usually 0.1% Formic Acid in Water).

    • Why: TFE breaks initial aggregates, while the final dilution ensures compatibility with the HPLC column.

References
  • Butler, J. N. (1998).[1][2] Ionic Equilibrium: Solubility and pH Calculations. John Wiley & Sons.[1][2][3] (Explains the Common Ion Effect in hydrochloride salts).

  • Goolcharran, C., & Borchardt, R. T. (1998).[1][2] Kinetics of Diketopiperazine Formation. Journal of Pharmaceutical Sciences, 87(3), 283–288.[1][2]

  • Buck, M. (1998).[1][2] Trifluoroethanol and colloids: describing the combined effect of solvent and micelle on peptides.[3] Quarterly Reviews of Biophysics, 31(3), 297-355.[1][2]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2] (Discusses solubility strategies in peptide synthesis). [1]

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Technical Support Center: 2-Amino-N-Cyclopentylacetamide Hydrochloride Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-cyclopentylacetamide hydrochloride (CAS 1187931-16-3) is a glycinamide derivative used primarily as a pharmaceutical intermediate and building block. Its stability is governed by the integrity of its amide bond and the protonation state of its primary amine.

Users frequently encounter degradation due to hygroscopicity-induced hydrolysis and pH-dependent cyclization . This guide provides a self-validating system to maintain compound integrity from storage to solution.

Module 1: Storage & Physical Handling (The "Sticky Solid" Issue)

User Issue: "My white powder has turned into a sticky gum or a solid cake inside the vial. Is it still usable?"

Diagnosis: The compound has undergone deliquescence . As a hydrochloride salt of a primary amine, this molecule is highly hygroscopic.[1] It pulls atmospheric water into the lattice, creating a saturated solution on the crystal surface. This not only alters the stoichiometry (making weighing inaccurate) but accelerates hydrolysis.

The "Dry Chain" Protocol

To prevent this, you must break the exposure chain. Follow this workflow:

StorageWorkflow Figure 1: The 'Dry Chain' Storage Protocol Receipt Receipt of Material Desiccate Desiccation (P2O5 or Silica) Receipt->Desiccate Immediate Aliquot Aliquot under Inert Gas (N2/Ar) Desiccate->Aliquot Low Humidity Freeze Deep Freeze (-20°C) Aliquot->Freeze Long Term Usage Warm to RT Before Opening Freeze->Usage Prevent Condensation

Figure 1: The 'Dry Chain' protocol ensures moisture does not catalyze degradation.

Corrective Action:

  • Do not scrape the gum. If the material is gummy, dissolve the entire content in a known volume of dry solvent (e.g., DMSO or Methanol) to create a stock solution.

  • Re-quantify: Determine the actual concentration using HPLC or qNMR, as the weight now includes unknown water content.

Module 2: Solution Stability & Chemical Degradation

User Issue: "I see new impurity peaks in my HPLC chromatogram after leaving the solution overnight."

Diagnosis: You are likely observing Amide Hydrolysis or Diketopiperazine (DKP) Formation . The stability of 2-amino-N-cyclopentylacetamide is strictly pH-dependent.

Degradation Pathways
  • Acid/Base Hydrolysis: The amide bond cleaves, releasing Glycine and Cyclopentylamine.

  • Dimerization (DKP Formation): At neutral-to-basic pH, the free amine of one molecule attacks the carbonyl of another, releasing the cyclopentyl amine and forming a cyclic dimer (2,5-piperazinedione).

DegradationPathways Figure 2: Primary Degradation Pathways Parent 2-Amino-N-cyclopentylacetamide HCl (Stable Solid) FreeBase Free Base Intermediate (pH > 7) Parent->FreeBase NaOH / Base Hydrolysis Hydrolysis Products: Glycine + Cyclopentylamine Parent->Hydrolysis Strong Acid / Heat / H2O FreeBase->Hydrolysis Strong Base / H2O Dimer Dimerization Product: 2,5-Piperazinedione derivative FreeBase->Dimer Bimolecular Condensation

Figure 2: Degradation is driven by pH extremes and the availability of the free amine.

Solution Stability Matrix
ParameterConditionStability StatusRecommendation
pH 1 - 2 Strong AcidLow Avoid. Rapid hydrolysis of the amide bond [1].
pH 3 - 6 Weak AcidOptimal Preferred. The amine remains protonated (

), preventing dimerization.
pH 7 - 9 Neutral/BasicCritical Risk The amine deprotonates (

), triggering rapid dimerization (DKP formation). Use immediately.
Solvent WaterModerateStable if frozen. Hydrolysis occurs over time at RT.
Solvent DMSO/DMFHigh Preferred for stock solutions. Store at -20°C.

Technical Tip: If you must work at pH > 7, keep the concentration dilute (< 10 mM) . Dimerization is a second-order reaction; reducing concentration exponentially reduces the rate of degradation.

Module 3: Compatibility & Reactivity (FAQ)

Q: Can I use this compound in the presence of aldehydes? A: No. The primary amine group will react rapidly with aldehydes or ketones to form imines (Schiff bases) . If your buffer contains reducing sugars (like glucose) or aldehyde fixatives, the compound will be consumed immediately.

  • Workaround: If an aldehyde is required for a later step, protect the amine (e.g., Boc-protection) or keep the pH acidic until the specific reaction moment.

Q: Why does the melting point decrease after storage? A: A depressed melting point indicates impurities. As the salt absorbs water, it may partially hydrolyze. The presence of Cyclopentylamine (liquid at RT) or Glycine acts as a contaminant, lowering the lattice energy.

  • Validation: Run a TLC (Thin Layer Chromatography). The parent compound will have a distinct Rf compared to Glycine (highly polar, stays at origin) and Cyclopentylamine (less polar).

Q: How do I remove the HCl salt to get the free base? A: Proceed with extreme caution.

  • Dissolve in water.

  • Add stoichiometric Sodium Carbonate (

    
    ).
    
  • Extract immediately into an organic solvent (DCM or Ethyl Acetate).

  • Do not store the free base. Use it immediately in your coupling reaction. The free base will auto-catalyze its own degradation via dimerization [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18425633, 2-Cyclopentylacetamide. Retrieved from [Link]

  • Encyclopedia.pub (2023). Instability of Peptide and Possible Causes of Degradation. (Discusses amide hydrolysis and diketopiperazine mechanisms in glycine derivatives). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-N-Cyclopentylacetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers optimizing the synthesis of 2-amino-N-cyclopentylacetamide hydrochloride . It prioritizes experimental reproducibility, yield optimization, and troubleshooting of common failure modes.[1]

Topic: Yield Optimization & Troubleshooting Guide Molecule: 2-amino-N-cyclopentylacetamide hydrochloride (Glycinamide, N-cyclopentyl-, monohydrochloride) CAS: 933-04-0 (Free base) / Derivative Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Workflow Selector

User Query: Which route should I choose for maximizing yield?

Scientist's Insight: The choice depends heavily on your scale and purity requirements.

  • Method A (Boc-Anhydride Coupling): Best for milligram to gram scale where purity is paramount.[1] It avoids over-alkylation side products but requires expensive reagents.[1]

  • Method B (Delépine Reaction): Best for multi-gram to kilogram scale .[1] It uses cheaper reagents (chloroacetyl chloride, hexamine) but requires careful handling of the hydrolysis step to prevent amide cleavage.[1]

Decision Matrix Visualization

Synthesis_Selector Start Start: Define Requirements Scale Scale < 10g? Start->Scale Cost Cost Sensitive? Scale->Cost No RouteA Method A: Boc-Coupling (High Purity, Higher Cost) Scale->RouteA Yes Cost->RouteA No (Prioritize Purity) RouteB Method B: Delépine Reaction (Scalable, Lower Cost) Cost->RouteB Yes

Figure 1: Decision tree for selecting the optimal synthesis pathway based on scale and resource constraints.

Method A: The "Gold Standard" (Boc-Coupling)[1]

This method utilizes Boc-Gly-OH and Cyclopentylamine .[1] It is the most robust method for research laboratories due to the suppression of side reactions (dimerization).[1]

Optimized Protocol
  • Activation: Dissolve Boc-Gly-OH (1.0 equiv) in DCM (dry). Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) at 0°C. Stir for 30 min.

    • Why? Pre-activation prevents racemization (less relevant for glycine but good practice) and ensures efficient amide bond formation.[1]

  • Coupling: Add Cyclopentylamine (1.05 equiv) and DIPEA (2.0 equiv). Warm to RT and stir for 4-12 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), sat.[1] NaHCO₃ (removes unreacted acid), and brine.[1] Dry over Na₂SO₄.[1]

  • Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir 1-2 h at RT.[1]

  • Isolation: Dilute with Et₂O. The product precipitates as the HCl salt.[1] Filter and dry under vacuum.[1]

Troubleshooting Guide (Method A)
IssueProbable CauseCorrective Action
Low Yield (Coupling) EDC hydrolysisEnsure DCM is anhydrous. Use a nitrogen atmosphere.[1]
Sticky Oil (Salt) Excess acid/solventTriturate the oil with cold diethyl ether or MTBE to induce crystallization.[1]
Residual Urea Incomplete washingIf using DCC (not recommended), urea is hard to remove.[1] Switch to EDC (water-soluble urea).[1]

Method B: The Scalable Route (Delépine Reaction)[1]

This method avoids the use of expensive protected amino acids.[1] It proceeds via 2-chloro-N-cyclopentylacetamide .[1][2]

Optimized Protocol

Step 1: Acylation

  • Dissolve Cyclopentylamine (1.0 equiv) and TEA (1.1 equiv) in DCM at 0°C.

  • Dropwise add Chloroacetyl chloride (1.05 equiv).[1] Exothermic!

  • Stir 2h. Wash with water, dry, and concentrate to obtain the chloro-intermediate.[1]

Step 2: Amination (Delépine) [1]

  • Dissolve chloro-intermediate in Chloroform (or Ethanol).[1]

  • Add Hexamethylenetetramine (HMTA) (1.05 equiv).[1]

  • Stir at RT (or mild reflux) until the quaternary salt precipitates (usually white solid).

  • Filter the salt.[1]

  • Hydrolysis: Reflux the salt in Ethanolic HCl (2M) for 2-4 hours.

    • Critical: Do not use concentrated aqueous HCl at high temps for too long, or you will hydrolyze the amide bond you just formed.[1]

  • Cool. Filter off NH₄Cl byproduct.[1] Concentrate filtrate.[1] Recrystallize from MeOH/Et₂O.

Troubleshooting Guide (Method B)
IssueProbable CauseCorrective Action
Over-Alkylation Used Ammonia instead of HMTADirect reaction with ammonia produces secondary/tertiary amines.[1] Must use HMTA (Delépine) or Phthalimide (Gabriel).[1]
Amide Hydrolysis Acid too strong/HotUse Ethanolic HCl instead of aqueous HCl. Monitor by TLC to stop exactly when HMTA cleaves.
Product Impure NH₄Cl contaminationThe byproduct of HMTA hydrolysis is NH₄Cl.[1] It is less soluble in dry ethanol than the product.[1] Filter hot if possible.

Yield Optimization Data

The following data summarizes solvent and reagent effects on the critical Step 2 (Amination) of Method B.

Table 1: Optimization of Amination Step (Chloro-intermediate → Amino-product)

ReagentSolventTemp (°C)Yield (%)Notes
NH₃ (aq) MeOH6035%Significant dimer (secondary amine) formation.[1] Avoid.
HMTA CHCl₃Reflux88% Delépine route.[1] High purity after hydrolysis.
NaN₃ DMF8092%Requires subsequent reduction (H₂/Pd).[1] Hazardous (azide).[1]
Phthalimide K+ DMF10085%Gabriel Synthesis.[1] Hydrazine deprotection required (toxic).[1]

Insight: While Azide substitution (NaN₃) offers the highest yield, the Delépine reaction (HMTA) offers the best balance of safety and cost for this specific substrate [1, 4].[1]

Frequently Asked Questions (FAQs)

Q1: The product is extremely hygroscopic and turns into a goo on the filter paper. How do I handle this? A: Glycinamide salts are notoriously hygroscopic.[1]

  • Immediate Fix: Do not filter in open air if humidity is high.[1] Use a nitrogen-blanketed filter funnel.[1]

  • Drying: Dry immediately in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

  • Storage: Store in a desiccator or sealed under Argon.

Q2: Why not just react Chloroacetyl chloride with excess ammonia? A: This is a classic "textbook trap." Reacting an


-halo amide with ammonia leads to poly-alkylation because the product (primary amine) is more nucleophilic than ammonia.[1] You will get a mixture of primary, secondary, and tertiary amines that are very difficult to separate.[1] The Delépine reaction (Method B) masks the nitrogen as a quaternary salt, preventing over-reaction [4, 5].[1]

Q3: My Boc-deprotection (Method A) is incomplete after 1 hour. A: Ensure you are using 4M HCl in Dioxane (anhydrous). If using aqueous HCl, the lipophilicity of the cyclopentyl group might hinder solubility.[1] If solubility is an issue, add a small amount of Methanol to the Dioxane mixture to solubilize the intermediate.

Q4: Can I use T3P (Propylphosphonic anhydride) instead of EDC for Method A? A: Yes. T3P is an excellent coupling agent for scale-up.[1] It is used as a 50% solution in EtOAc/DMF.[1] The byproduct is water-soluble, simplifying the workup.[1] Use 1.5 equiv T3P and 3.0 equiv DIPEA [2].[1]

References

  • PrepChem. (n.d.).[1] Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. Retrieved from [Link]

  • Google Patents. (2012).[1] CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.[1] Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Delépine Reaction.[1][3][4][5] Retrieved from [Link]

Sources

Technical Support Center: 2-Amino-N-cyclopentylacetamide Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Analytical & Experimental Protocols for CAS 1187931-16-3 / 933-04-0 (Free Base) Audience: Analytical Chemists, Process Development Scientists[1]

Executive Summary

2-amino-N-cyclopentylacetamide hydrochloride is a critical aliphatic amine building block often used in the synthesis of peptidomimetics and GlyT1 inhibitors.[1] Its analysis presents a "perfect storm" of chromatographic challenges: lack of UV chromophore , high polarity , and strong silanol interactions .

This guide synthesizes field-proven methodologies to overcome these specific hurdles. It moves beyond generic advice to provide self-validating protocols for detection, peak shape optimization, and handling.

Module 1: The "Invisible Peak" (Detection & Sensitivity)

Issue: The compound shows little to no response on standard UV-Vis detectors (254 nm).[1] Root Cause: The molecule lacks a conjugated


-system.[1] The only absorbance comes from the amide bond (

transition), which absorbs weakly at <210 nm, a region prone to high solvent noise.
Troubleshooting Guide
Q: How can I detect this compound without a Mass Spectrometer?

A: You must use Derivatization or Specialized Detectors. Direct UV at 205–210 nm is possible but rarely robust due to baseline drift from mobile phase gradients. The most reliable method for primary amines is pre-column derivatization.

Protocol: Pre-Column OPA Derivatization (Fluorescence/UV) Rationale: o-Phthalaldehyde (OPA) reacts selectively with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[1]

StepActionCritical Technical Note
1. Reagent Prep Dissolve 50 mg OPA in 1 mL MeOH. Add 9 mL 0.1 M Borate Buffer (pH 9.5). Add 50 µL 3-Mercaptopropionic acid (3-MPA).[1]Freshness: OPA reagents oxidize rapidly. Prepare daily. 3-MPA is preferred over 2-mercaptoethanol for stability.[1]
2. Reaction Mix 10 µL Sample + 10 µL Reagent in autosampler vial. Wait 60 seconds.Timing: The isoindole derivative is unstable. Injection must occur within 2–5 minutes of mixing.
3. Injection Inject onto C18 column immediately.Quenching: If automation isn't possible, quench with 0.1 M acetic acid to stabilize temporarily.
4. Detection Fluorescence: Ex 340 nm / Em 450 nm. UV: 338 nm.Fluorescence offers 10-100x higher sensitivity than UV.[1]
Q: I have a CAD (Charged Aerosol Detector). Is it compatible?

A: Yes, CAD is the ideal "Universal" alternative. Since the HCl salt is non-volatile, it responds uniformly in CAD.

  • Requirement: Mobile phase must be volatile (e.g., Formic Acid/Ammonium Formate). Do not use Phosphate buffers.

  • Linearity: CAD response is curvilinear; use a quadratic fit for calibration curves.

Module 2: Peak Shape & Retention (Chromatography)

Issue: The peak elutes early (near void volume) and exhibits severe tailing (Asymmetry > 2.0). Root Cause:

  • Retention: The compound is highly polar (low LogP), leading to poor retention on C18.

  • Tailing: The primary amine (

    
    ) is protonated at neutral/acidic pH. These cations undergo ion-exchange interactions with residual silanols on the silica column surface.[1]
    
Decision Tree: Method Selection

MethodSelection Start Start: Method Development Detector Detector Available? Start->Detector UV UV Only Detector->UV Standard HPLC MS_CAD MS or CAD Detector->MS_CAD Advanced Deriv Derivatization (OPA/FMOC) UV->Deriv High Sensitivity Needed Direct Direct UV (205 nm) UV->Direct High Conc. Only Mode Separation Mode MS_CAD->Mode Direct->Mode RP_Mod RP + Ion Pairing (C18 + PFPA/TFA) Mode->RP_Mod Standard Column HILIC HILIC Mode (Amide/Silica) Mode->HILIC Better Retention Result1 Ready for Validation RP_Mod->Result1 Good Peak Shape Result2 Ready for Validation HILIC->Result2 Max Retention

Caption: Logical flow for selecting the correct detection and separation mode based on available instrumentation.

Troubleshooting Guide
Q: How do I fix the "Shark Fin" tailing on my C18 column?

A: You must suppress silanol ionization or amine protonation.

Strategy A: High pH (The "Silanol Suppression" Method)

  • Mechanism: At pH > 10, the amine is deprotonated (neutral), eliminating ion-exchange with silanols.

  • Column: Requires a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) stable up to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) in Water/MeCN.

  • Result: Sharp, symmetrical peaks and increased retention (neutral species are more hydrophobic).

Strategy B: Ion-Pairing (The "Masking" Method) [1]

  • Mechanism: Add an acidic modifier that pairs with the amine or masks silanols.[2]

  • Reagent: 0.1% Trifluoroacetic acid (TFA) or Pentafluoropropionic acid (PFPA).

  • Warning: TFA suppresses MS signal. Use Formic Acid for MS, but expect slightly worse tailing than TFA.

Q: The compound elutes in the void volume (

). How do I retain it?

A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). Standard C18 columns often fail to retain small, polar amines.

  • Column: Bare Silica or Amide-functionalized column.[1]

  • Mobile Phase: High Organic (90% Acetonitrile) / 10% Aqueous Buffer (10-20 mM Ammonium Formate, pH 3.0).[1]

  • Elution Order: In HILIC, water is the "strong" solvent. The amine will elute later as you increase acetonitrile, separating it from the void.

Module 3: Handling & Stability (The "Wet Salt" Issue)

Issue: Assay results show variable potency or shifting retention times between days. Root Cause: Hydrochloride salts of small amines are often hygroscopic . They absorb atmospheric moisture, altering the effective molecular weight during weighing.

Handling Protocols
  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Do not store the solid in an open vessel.

    • Calculation Correction: Always measure water content (Karl Fischer) or use the "As Is" weight vs. "Dried Basis" calculation for potency assignment.

    • Formula:

      
      [1]
      
  • Solution Stability:

    • Free Amine Risk: If dissolved in non-acidic solvents (e.g., pure MeOH), the free amine can react with trace aldehydes in the solvent (forming imines) or atmospheric

      
       (forming carbamates).
      
    • Buffer Choice: Always dissolve the standard in 0.1% acid (Formic or HCl) to keep the amine protonated and stable.

Summary of Specifications

ParameterRecommendation
Detection OPA Derivatization (Fluorescence) or CAD/MS.[1]
Column High pH resistant C18 (pH 10 method) or HILIC Amide.
Mobile Phase High pH: 10mM

. Low pH: 0.1% TFA (UV only) or Formic Acid (MS).
System Suitability Tailing Factor (

) must be < 1.5. %RSD < 2.0%.
Storage Desiccator (Solid). Acidified solution (Liquid).[3]

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). 2-Amino-N-cyclopentylacetamide hydrochloride Compound Summary. Retrieved from [Link][4]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-cyclopentylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 2-amino-N-cyclopentylacetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, cause-and-effect explanations for experimental choices, troubleshooting guides for specific issues, and answers to frequently asked questions to ensure a robust and reproducible process.

Overview of the Synthetic Pathway

2-Amino-N-cyclopentylacetamide hydrochloride is a valuable building block in pharmaceutical research, often used in the development of novel therapeutics.[1] Its synthesis is typically achieved through a two-step process:

  • Amide Coupling: An N-protected glycine derivative (e.g., N-Boc-glycine or N-Cbz-glycine) is coupled with cyclopentylamine using a suitable coupling agent to form the protected intermediate.

  • Deprotection and Salt Formation: The protecting group is removed, and the resulting free amine is treated with hydrochloric acid to yield the final hydrochloride salt.

This guide will focus on this common pathway, addressing critical parameters at each stage.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation A N-Protected Glycine (e.g., Boc-Gly-OH) D Protected Intermediate (Boc-Gly-NH-Cyclopentyl) A->D B Cyclopentylamine B->D C Coupling Agent (e.g., EDC, HATU) C->D Activates Carboxylic Acid G Final Product (2-Amino-N-cyclopentylacetamide Hydrochloride) D->G Deprotection E Deprotection Reagent (e.g., TFA or HCl) E->D F HCl Source (e.g., HCl in Dioxane) F->G Salt Formation

Caption: General workflow for the synthesis of 2-amino-N-cyclopentylacetamide hydrochloride.

Detailed Experimental Protocol (Baseline)

This protocol describes a standard lab-scale synthesis using N-Boc-glycine and EDC as the coupling agent.

Step 1: Synthesis of tert-butyl (2-(cyclopentylamino)-2-oxoethyl)carbamate

  • To a stirred solution of N-Boc-glycine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • Add cyclopentylamine (1.0 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 2-Amino-N-cyclopentylacetamide Hydrochloride

  • Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a solution of HCl in dioxane (4 M, 3-4 eq) and stir at room temperature for 2-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.

  • Upon completion, the hydrochloride salt may precipitate directly. If not, concentrate the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether or hexanes to induce precipitation.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-N-cyclopentylacetamide hydrochloride as a solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting start Observed Problem low_yield Low Overall Yield Potential Causes: - Incomplete Coupling - Incomplete Deprotection - Purification Losses start->low_yield impurity High Impurity Profile Potential Causes: - Unreacted Starting Materials - Coupling Agent Byproducts - Diacylation Side Reaction start->impurity isolation Product Isolation Issues (Oily, Poor Crystallinity) Potential Causes: - Residual Solvent/Water - Incorrect pH - Impurities Inhibiting Crystallization start->isolation sol_yield { Solutions: - Increase coupling agent excess (1.2-1.5 eq) - Extend reaction time/increase temperature - Optimize deprotection conditions - Minimize transfer steps; use trituration instead of chromatography if possible } low_yield->sol_yield Address sol_impurity { Solutions: - Monitor reaction closely (TLC/LCMS) - Use aqueous workup to remove EDC/HOBt byproducts - Add amine slowly to activated acid - Ensure stoichiometry is accurate } impurity->sol_impurity Address sol_isolation { Solutions: - Ensure product is fully dry (high vacuum) - Use an appropriate solvent system for precipitation (e.g., Isopropanol/Ether) - Recrystallize from a suitable solvent - Purify intermediate before deprotection } isolation->sol_isolation Address

Caption: Troubleshooting logic for common synthesis problems.

Q1: My amide coupling reaction (Step 1) is slow or incomplete, leading to low yield. How can I improve it?

A: Incomplete coupling is a frequent issue. The core of this step is the activation of the N-Boc-glycine's carboxylic acid. If this activation is inefficient, the subsequent nucleophilic attack by cyclopentylamine will be poor.

  • Causality: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under mild conditions because the hydroxide ion (HO⁻) is a very poor leaving group.[2] Coupling agents like EDC convert the hydroxyl into a better leaving group, facilitating the reaction.[3]

  • Troubleshooting Steps:

    • Choice of Coupling Agent: While EDC/HOBt is common, some systems benefit from more powerful activating agents. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA. HATU often provides faster reaction times and higher yields, especially with sterically hindered amines.[4]

    • Pre-activation: Ensure you are "pre-activating" the carboxylic acid. Mix the N-Boc-glycine, coupling agent (EDC), and additive (HOBt) in the solvent for 15-30 minutes at 0 °C before adding the cyclopentylamine. This allows for the formation of the active ester intermediate, maximizing its concentration when the amine is introduced.

    • Solvent Choice: The reaction should be performed in an anhydrous aprotic solvent like DCM, DMF, or THF. DMF can often improve the solubility of all reactants and accelerate the reaction rate compared to DCM.

    • Stoichiometry: While a 1:1 ratio of acid to amine is theoretical, using a slight excess of the less expensive reagent can drive the reaction to completion.[5] Ensure the coupling agent is present in at least a 1.1-1.2 molar excess.

Q2: I'm seeing a significant amount of dicyclohexylurea (DCU) or other byproducts that are difficult to remove from my protected intermediate.

A: This is a classic issue when using carbodiimide coupling agents like DCC or EDC.

  • Causality: The byproduct of DCC is the insoluble dicyclohexylurea. The byproduct of EDC is a water-soluble urea derivative. If you are using DCC, the DCU will precipitate from many organic solvents, and filtration is the primary removal method. For EDC, the byproduct is designed to be removed with an aqueous wash.

  • Troubleshooting Steps:

    • Switch to EDC: If you are using DCC, switching to EDC is the most effective solution. The resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is readily removed during the acidic wash (1 M HCl) in the workup, as the protonated amine becomes highly water-soluble.

    • Optimized Workup: Ensure your workup is thorough. The acidic wash protonates and removes unreacted amine and the EDC byproduct. The basic wash removes unreacted carboxylic acid and the HOBt additive.

    • Filtration (for DCC users): If you must use DCC, filter the reaction mixture before the aqueous workup to remove the bulk of the DCU precipitate. Chilling the reaction mixture in an ice bath can sometimes enhance precipitation.

Q3: The deprotection of the Boc group (Step 2) is incomplete, or I am having trouble isolating the final hydrochloride salt.

A: Both deprotection and salt formation are critical for obtaining a pure, solid final product.

  • Causality (Deprotection): The Boc group is acid-labile. Incomplete cleavage usually means the acid concentration or reaction time is insufficient.

  • Causality (Isolation): Amine hydrochloride salts have varying solubility. The goal is to find a solvent system where the salt is insoluble, allowing for precipitation or crystallization. Impurities can often inhibit crystallization, resulting in an oil.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can interfere with both the deprotection and the final precipitation. Use anhydrous solvents and reagents.

    • Deprotection Monitoring: Do not rely on time alone. Monitor the reaction by TLC, staining for the free amine (e.g., with ninhydrin), or by LC-MS until all the Boc-protected starting material is consumed.

    • Solvent for Salt Formation: If the product does not precipitate from the reaction mixture, remove the solvent in vacuo. Then, attempt crystallization from a different solvent system. A common and effective method is to dissolve the crude free amine in a minimal amount of a polar solvent like isopropanol (IPA) and then slowly add a non-polar solvent like diethyl ether or tert-Butyl methyl ether (TBME) until the product precipitates.[6] Using a pre-made solution of HCl in isopropanol can also be an effective one-step method for both salt formation and crystallization.

    • Washing and Drying: Once filtered, wash the solid product with a cold, non-polar solvent (e.g., diethyl ether) to remove any soluble organic impurities. Dry thoroughly under high vacuum to remove all residual solvents, which can cause the product to appear oily or gummy.

Frequently Asked Questions (FAQs)

Q: What is the primary application of 2-amino-N-cyclopentylacetamide hydrochloride? A: It serves as a key intermediate or building block in medicinal chemistry. Its structure contains a primary amine and a secondary amide, offering points for further chemical modification. It is particularly utilized in the synthesis of compounds targeting neurological disorders.[1]

Q: Which analytical techniques are essential for this synthesis? A:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the intermediate and final product and to get a more accurate assessment of reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups like amides (C=O stretch ~1650 cm⁻¹) and amines (N-H stretch ~3300-3400 cm⁻¹).

Q: What are the most critical safety precautions? A:

  • Coupling Agents: Reagents like EDC and HATU are sensitizers and irritants. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DCM is a suspected carcinogen. Strong acids like TFA and HCl solutions are highly corrosive. All solvent and reagent handling should be done in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of reagents, particularly the amine to the activated acid, can be exothermic. Maintain controlled addition rates and cooling (e.g., an ice bath) as specified in the protocol.

Summary of Optimized Conditions

The following table provides a comparison of common coupling conditions to aid in optimization choices.

ParameterCondition A (Standard)Condition B (High-Efficiency)Rationale & Remarks
Carboxylic Acid N-Boc-Gly-OH (1.0 eq)N-Boc-Gly-OH (1.0 eq)Boc group is standard; easily removed with acid.
Amine Cyclopentylamine (1.0 eq)Cyclopentylamine (1.05 eq)Slight excess of amine can help drive reaction.
Coupling System EDC·HCl (1.2 eq) / HOBt (1.2 eq)HATU (1.2 eq)HATU is generally faster and more efficient but also more expensive.
Base DIPEA (2.5 eq)DIPEA (2.5 eq)A non-nucleophilic base is crucial to prevent side reactions.
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)DMF often improves solubility and reaction rates.
Temperature 0 °C to Room Temp0 °C to Room TempStandard conditions; avoid high heat to prevent racemization.
Workup Aqueous Wash (HCl, NaHCO₃)Aqueous Wash (HCl, NaHCO₃)Essential for removing byproducts.

References

  • Vertex AI Search, based on information rel
  • Google Patents. (n.d.). Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Chemistry LibreTexts. (2021, July 31). Synthesis of Amides.
  • Google Patents. (n.d.). Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18425633, 2-Cyclopentylacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). Reactions of Amines.
  • Master Organic Chemistry. (2018, February 28).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Process for producing N-protected amino acid.
  • Reddit. (2022, March 24). amide coupling help.
  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Chem 360 Jasperse. (n.d.). Ch. 19 Notes + Answers. Amines.
  • ARKAT USA, Inc. (2004).
  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544767, Acetamide, N-cyclopentyl-. Retrieved from [Link]

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Technical Support Center: Purification of 2-Amino-N-cyclopentylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working on the purification of 2-amino-N-cyclopentylacetamide hydrochloride. The content is structured to address common challenges and frequently asked questions encountered during its purification, ensuring both scientific accuracy and practical, field-proven insights.

Introduction:

2-Amino-N-cyclopentylacetamide hydrochloride is a key intermediate in pharmaceutical synthesis, valued for its role as a building block in developing novel therapeutics.[1] Its hydrochloride salt form generally enhances water solubility compared to the free base, a crucial property in pharmaceutical applications.[2] However, achieving the high purity required for drug development necessitates a robust and well-understood purification strategy. This guide addresses common issues and provides troubleshooting solutions for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 2-amino-N-cyclopentylacetamide hydrochloride?

A1: The impurity profile of the crude product is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as cyclopentylamine or derivatives of 2-chloroacetamide.

  • Side-Reaction Products: Dimerization products can form, particularly under harsh reaction conditions.[3]

  • Residual Solvents: Solvents used during the synthesis and work-up (e.g., ethyl acetate, isopropyl alcohol) may be present.[3]

  • Inorganic Salts: Salts like sodium chloride can be introduced if an aqueous HCl solution is used for salt formation or during a neutralization/extraction workup.[4]

Q2: Is recrystallization the most suitable method for purifying this compound?

A2: Yes, for a crystalline solid like a hydrochloride salt, recrystallization is often the most efficient and scalable purification method. It is designed to separate the target compound from impurities that have different solubility profiles in a given solvent system. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Q3: How do I handle the hygroscopic nature of 2-amino-N-cyclopentylacetamide hydrochloride?

A3: Hydrochloride salts are frequently hygroscopic because the electronegative chloride ion can act as a hydrogen bond acceptor for atmospheric moisture.[5] This can lead to handling issues and compromise the stability of the final product.

  • Handling: Whenever possible, handle the dried material in a low-humidity environment, such as a glove box or under a stream of dry nitrogen.

  • Drying: Ensure the final product is thoroughly dried under vacuum at a moderate temperature to remove any residual water and solvents.

  • Storage: Store the purified compound in a tightly sealed container inside a desiccator containing a high-efficiency drying agent like phosphorus pentoxide (P₂O₅).

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification process.

Guide 1: Recrystallization Issues
Problem Potential Cause & Scientific Rationale Troubleshooting Solutions
Product "Oils Out" Instead of Crystallizing The compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent. This is common with impurities that act as a eutectic mixture, depressing the melting point.1. Reduce Concentration: Add more solvent to keep the compound dissolved until a lower temperature is reached.2. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a cold bath. Rapid cooling encourages oiling out.3. Change Solvent System: Switch to a higher boiling point solvent or a different co-solvent system.4. Seed Crystals: Introduce a small amount of pure, crystalline material to induce nucleation.
Low Recovery/Yield The compound is too soluble in the chosen solvent, even at low temperatures. A significant amount of product remains in the mother liquor.1. Use an Anti-Solvent: Slowly add a miscible solvent in which the compound is insoluble (e.g., diethyl ether or heptane) to the cold solution to induce precipitation.2. Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.3. Optimize Solvent Choice: Select a solvent where the compound has high solubility when hot and very low solubility when cold. Isopropanol or ethanol are often good starting points for hydrochloride salts.[6]
Persistent Impurities After Recrystallization The impurity has a solubility profile very similar to the product in the selected solvent system, causing it to co-crystallize.1. Perform a Second Recrystallization: This can often remove the remaining impurity.2. Change the Solvent System: Use a solvent with different polarity to alter the solubility of both the product and the impurity.3. Activated Carbon Treatment: If the impurity is a colored, non-polar species, a hot filtration through a small amount of activated charcoal may remove it.[6]
Formation of Unwanted Precipitate at Acidic pH This can be due to the "common ion effect," where the solubility of a salt is decreased by the presence of a solution containing a common ion.[7] For instance, adding excess HCl can cause the hydrochloride salt to crash out, potentially trapping impurities.1. Control pH: Ensure the pH is not excessively acidic during the workup and crystallization.2. Solvent Choice: Use solvents that do not contain a high concentration of chloride ions. If using an HCl solution for salt formation, consider using gaseous HCl in a non-aqueous solvent like isopropanol or THF.[4]

Experimental Protocols & Methodologies

Protocol 1: General Recrystallization Procedure

This protocol provides a starting point for the purification of 2-amino-N-cyclopentylacetamide hydrochloride.

Step 1: Solvent Selection

  • Test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.

Step 2: Dissolution

  • Place the crude 2-amino-N-cyclopentylacetamide hydrochloride in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stirring and gentle heating on a hot plate will facilitate this process.

Step 3: Decolorization (Optional)

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

Step 4: Crystallization

  • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow: Recrystallization Process

G cluster_0 Purification Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional: Charcoal) Dissolve->HotFilt Crystallize Slow Cooling & Crystallization Dissolve->Crystallize if no charcoal needed HotFilt->Crystallize Collect Collect Crystals (Vacuum Filtration) Crystallize->Collect Dry Vacuum Drying Collect->Dry Pure Pure Product (for Analysis) Dry->Pure

Caption: General workflow for the purification of 2-amino-N-cyclopentylacetamide hydrochloride via recrystallization.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial to confirm the purity of the final product and to detect any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a water/acetonitrile mixture.

This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8]

Advanced Troubleshooting & Stability

Guide 2: Forced Degradation Insights

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[9][10]

Q: How might 2-amino-N-cyclopentylacetamide hydrochloride degrade, and how can I test for it?

A: As a molecule with an amide and an amine hydrochloride, it is susceptible to specific degradation pathways.

Stress Condition Potential Degradation Pathway Experimental Setup
Acidic Hydrolysis The amide bond can be hydrolyzed to form cyclopentylamine and 2-aminoacetic acid.Reflux the compound in 0.1 N HCl for several hours.[11] Neutralize the sample before HPLC analysis.
Alkaline Hydrolysis Similar to acidic hydrolysis, the amide bond is susceptible to cleavage under basic conditions.Reflux the compound in 0.1 N NaOH for several hours.[11] Neutralize before analysis.
Oxidative Degradation The primary amine is susceptible to oxidation.Treat the compound with a solution of hydrogen peroxide (e.g., 3-5%) at room temperature.
Thermal Degradation High temperatures could lead to decomposition or loss of HCl.[12]Expose the solid compound to dry heat (e.g., 70-80 °C) for an extended period.[13]
Visual Logic: Troubleshooting a Failed Purification

G Start HPLC Shows Low Purity? ImpurityType Impurity Polar or Non-Polar? Start->ImpurityType Recrystallize Recrystallize with New Solvent System ImpurityType->Recrystallize Different Polarity Chromatography Consider Chromatography ImpurityType->Chromatography Similar Polarity Success Purity OK Recrystallize->Success Chromatography->Success

Caption: Decision-making flowchart for troubleshooting a failed purification attempt based on impurity polarity.

References

  • U.S.
  • MH Chem, "How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn," YouTube, 2019. [Link] (Note: A representative, non-active link is used as the original may be transient).

  • International Patent WO2020222158A1, "Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)
  • "Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins," U.S. Pharmacopeia (USP). [Link]

  • Chinese Patent CN100591667C, "N-amino-1,2-cyclopentane dicarboximide and its preparation method," Google P
  • U.S.
  • "2-Cyclopentylacetamide," PubChem, National Institutes of Health. [Link]

  • U.S.
  • "N-amino-1,2-cyclopentanediformylimine and preparation method thereof," Eureka | Patsnap. [Link]

  • Sonar, J. K., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceuticals, 2023. [Link]

  • Sharma, M., et al. "Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations." PharmaInfo. [Link]

  • "Purification of organic hydrochloride salt?" ResearchGate. [Link]

  • "Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies," ResearchGate. [Link]

  • U.S.
  • "Salt Selection in Drug Development," Pharmaceutical Technology. [Link]

  • "Forced degradation studies," MedCrave Group. [Link]

  • "Forced Degradation – A Review," Biomedical Journal of Scientific & Technical Research. [Link]

  • "Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's," SciSpace. [Link]

  • Kim, J. S., et al. "Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility." Pharmaceutics, 2019. [Link]

  • "Struggling with Reductive Amination: Tips for Isolating My Amine Product?" Reddit. [Link]

  • "Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4)," Cheméo. [Link]

  • "Forced Degradation and Stability Testing: Strategies and Analytical Perspectives," International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • "1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol," Wikipedia. [Link]

  • "Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry," MDPI. [Link]

  • "N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide," National Institutes of Health. [Link]

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2-amino-N-cyclopentylacetamide hydrochloride stability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Analytical Troubleshooting

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 2-amino-N-cyclopentylacetamide hydrochloride (CAS: 1187931-16-3 / Free Base Analog: 885280-56-8).

While this compound is a robust building block in solid form, it exhibits a "dual personality." It is stable as a dry acid salt but highly prone to rapid degradation upon neutralization or exposure to moisture. This guide details the causality of these failures and provides self-validating protocols to prevent them.

PropertyDetail
Chemical Structure Glycinamide derivative with a cyclopentyl amide group.
Primary Risk (Solid) Deliquescence: The HCl salt is extremely hygroscopic.
Primary Risk (Solution) Dimerization: Rapid conversion to Diketopiperazine (DKP) at neutral/basic pH.
Storage Condition -20°C, under Argon/Nitrogen, Desiccated.

Critical Issue: Potency Loss via Dimerization (DKP)

Symptom: You observe a precipitate in your reaction mixture, or LC-MS shows a mass shift corresponding to


.
Diagnosis:  The compound has undergone intermolecular cyclization to form a Diketopiperazine (DKP).
The Mechanism

Unlike standard amides,


-amino amides possess both a nucleophile (primary amine) and an electrophile (amide carbonyl) in close proximity. In the hydrochloride form (

), the amine is protonated and safe.

However, the moment you neutralize the salt (pH > 7) or dissolve it in a protic solvent without buffering, two molecules spontaneously condense. The cyclopentylamine group acts as a leaving group, resulting in the formation of 2,5-piperazinedione (Glycine Anhydride) .

Visualization: The DKP Pathway

The following diagram illustrates the degradation pathway that occurs when the "Safety Lock" (HCl) is removed.

DKP_Mechanism cluster_0 Degradation Zone Salt Stable HCl Salt (Protonated Amine) FreeBase Reactive Free Base (pH > 7.0) Salt->FreeBase Neutralization (Base added) Transition Intermolecular Nucleophilic Attack FreeBase->Transition Dimerization DKP 2,5-Diketopiperazine (Precipitate) Transition->DKP Cyclization Byproduct Byproduct: Cyclopentylamine Transition->Byproduct Elimination

Caption: Figure 1. The irreversible dimerization pathway. The reaction is driven by the thermodynamic stability of the 6-membered DKP ring.

Troubleshooting Protocol: Preventing DKP

Q: How do I perform a coupling reaction without triggering DKP formation? A: You must maintain the "Safety Lock" (protonation) until the exact moment of reaction.

  • Do NOT pre-neutralize: Never perform a "free-basing" wash (e.g., NaHCO3 extraction) on the starting material before the main reaction.

  • In-Situ Neutralization: If using the compound as a nucleophile, add the base (e.g., DIPEA, NMM) simultaneously with the electrophile, not before.

  • Temperature Control: Keep the reaction mixture at 0°C during the base addition. DKP formation is temperature-dependent.

  • Concentration: DKP formation is second-order kinetics (intermolecular). Diluting the reaction (0.05 M - 0.1 M) significantly slows down dimerization compared to high concentrations (0.5 M).

Critical Issue: Hygroscopicity & Physical Stability

Symptom: The white crystalline powder has turned into a sticky gum or a solid glass-like puck. Diagnosis: Deliquescence due to moisture absorption by the hydrochloride salt lattice.

The Mechanism

Amine hydrochloride salts have high crystal lattice energy but are often extremely hygroscopic. Water molecules disrupt the hydrogen bonding network (


), creating a concentrated solution on the surface of the solid. This "solution phase" allows mobility, accelerating hydrolysis and DKP formation even in the "solid" state.
Storage & Handling Workflow

Storage_Workflow Receipt Material Receipt Inspect Visual Inspection: Free Flowing? Receipt->Inspect Dry Corrective Action: Vacuum Desiccation (P2O5, 24h) Inspect->Dry No (Clumped) Aliquot Aliquot under Inert Gas (Ar/N2) Inspect->Aliquot Yes (Powder) Dry->Aliquot Storage Long Term Storage: -20°C, Sealed Aliquot->Storage Usage Usage: Warm to RT before opening Storage->Usage Usage->Usage Prevent Condensation!

Caption: Figure 2. Mandatory workflow for handling hygroscopic amine salts to prevent deliquescence-induced degradation.

Protocol: Recovering Clumped Material If the material has clumped but is not yet yellow (indicating chemical degradation), you can attempt to dry it:

  • Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or activated silica.
    
  • Apply high vacuum (< 5 mbar) for 24 hours.

  • Break up the solid with a spatula under an inert atmosphere (Glovebox or Nitrogen bag).

Analytical Troubleshooting (HPLC/LC-MS)

Symptom: "Ghost peaks" in the chromatogram or the main peak elutes at the solvent front (dead volume).

Issue 1: Lack of Retention

2-amino-N-cyclopentylacetamide is highly polar and hydrophilic. It will not retain on standard C18 columns.

Solution: Ion-Pairing or HILIC

  • Method A (Ion-Pairing): Use a C18 column but add 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to the mobile phase. The fluorinated acid pairs with the amine, creating a lipophilic complex that retains on C18.

  • Method B (HILIC): Use a HILIC silica or Amide column.

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).

    • Mechanism:[1][2][3] Retains based on polarity; the amine elutes after non-polar impurities.

Issue 2: The "Autosampler Artifact"

Observation: The purity check shows 99% at T=0, but 95% after the sample sits in the autosampler for 4 hours. A new peak appears. Cause: You dissolved the sample in a neutral solvent (Water/MeOH) or a basic buffer. The compound is dimerizing inside the HPLC vial.

Corrective Action:

  • Diluent: Always dissolve the sample in 0.1% Formic Acid in Water/MeCN .

  • Rationale: The acid keeps the amine protonated (

    
    ), physically preventing the nucleophilic attack required for DKP formation.
    

Summary of Stability Parameters

ParameterSafe Zone (Stable)Danger Zone (Unstable)
pH Environment Acidic (pH < 4.0)Neutral/Basic (pH > 7.0)
Physical State Dry Crystalline PowderSolution or Deliquescent Solid
Temperature -20°C (Storage)> 25°C (Accelerates DKP)
Solvent for Analysis 0.1% Formic Acid / WaterPure Water, Methanol, DMSO

References

  • Vertex AI Search. (2025). Stability of alpha-amino amides hydrochloride salts. 4

  • ResearchGate. (2025). DKP formation mechanism in peptide synthesis. 5

  • National Institutes of Health (NIH). (2025). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. 2

  • University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Hygroscopicity mechanisms). 6[2]

  • Sigma-Aldrich. (2025).[7] HPLC Troubleshooting Guide: Hydrophilic Amine Analysis. Link

Sources

minimizing off-target effects of 2-amino-N-cyclopentylacetamide hydrochloride

[1][2][3]

References

  • PubChem. (2025).[1][2][3][6] 2-Amino-N-cyclopentylacetamide.[1][2][3][5][7][8][9] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • National Institutes of Health (NIH). (2025).[1][2][3] 2-Cyclopentylacetamide Safety & Hazards. PubChem.[1][2][3][6][9][10] Available at: [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2025).[1][2][3][6] Registration Dossier: 2-amino-2-cyclopentylacetic acid (Related Structure Safety Data). Available at: [Link][1][2][3]

Disclaimer: This guide is for research purposes only. The compound 2-Amino-N-cyclopentylacetamide is not approved for human therapeutic use.[1][2][3]

Technical Support Center: Enhancing the Bioavailability of 2-Amino-N-Cyclopentylacetamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges and opportunities in enhancing the oral bioavailability of 2-amino-N-cyclopentylacetamide hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. Here, we move beyond generic advice to provide in-depth, evidence-based solutions to the specific issues you may encounter during your experiments.

Part 1: Foundational Understanding of Bioavailability Challenges

The oral bioavailability of any active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. For 2-amino-N-cyclopentylacetamide hydrochloride derivatives, the journey from oral administration to systemic circulation is governed by a series of physicochemical and physiological hurdles. While the hydrochloride salt form is chosen to enhance aqueous solubility, this is often only the first step in a complex process.[1]

Key factors influencing the bioavailability of these derivatives include:

  • Aqueous Solubility and Dissolution Rate: While the salt form improves solubility, the dissolution rate in the varying pH environments of the gastrointestinal (GI) tract can be a rate-limiting step.[2][3]

  • Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelium is crucial. The balance between the hydrophilicity imparted by the amino and amide groups and the lipophilicity of the cyclopentyl moiety plays a significant role here.[3][4]

  • First-Pass Metabolism: Metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.[5]

  • Physicochemical Stability: The stability of the compound in the acidic environment of the stomach can impact its bioavailability.[3]

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, which can affect powder handling, formulation stability, and dissolution.[6][7]

A notable member of this structural class is Lacosamide, an anti-epileptic drug with a high oral bioavailability of approximately 100%.[8][9][10] This demonstrates that high bioavailability is achievable for this class of compounds, making it a valuable benchmark for your own derivatives.[8][9][10]

Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Initial Assessment & Troubleshooting

Q1: My 2-amino-N-cyclopentylacetamide hydrochloride derivative is showing low oral bioavailability in preclinical studies. What are the first steps to diagnose the underlying cause?

A1: A systematic approach is crucial to pinpoint the rate-limiting factor. Before jumping to complex formulations, a thorough characterization of your compound's physicochemical properties is the most logical first step. This process is often guided by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[11]

Troubleshooting Workflow:

G cluster_sol Solubility Assessment cluster_perm Permeability Assessment cluster_diss Dissolution Rate Assessment start Low Bioavailability Observed solubility Step 1: Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility sol_low Low Solubility (BCS Class II or IV) solubility->sol_low Problem Identified sol_high High Solubility (BCS Class I or III) solubility->sol_high Solubility is Not the Issue permeability Step 2: Assess Intestinal Permeability (e.g., Caco-2, PAMPA) perm_low Low Permeability (BCS Class III or IV) permeability->perm_low Problem Identified perm_high High Permeability (BCS Class I or II) permeability->perm_high Permeability is Not the Issue dissolution Step 3: Measure Dissolution Rate (USP Apparatus II) diss_low Low Dissolution Rate dissolution->diss_low Problem Identified diss_high High Dissolution Rate dissolution->diss_high No Obvious Issue sol_solutions Strategies: - Micronization - Solid Dispersions - LBDDS sol_low->sol_solutions Proceed to Solubility Enhancement sol_high->permeability perm_solutions Strategies: - Permeation Enhancers - LBDDS perm_low->perm_solutions Proceed to Permeability Enhancement perm_high->dissolution diss_solutions Strategies: - Particle Size Reduction - Surfactants in Formulation diss_low->diss_solutions Proceed to Dissolution Enhancement metabolism Investigate Metabolism: - In vitro microsomal stability assay - In vivo studies with metabolic inhibitors diss_high->metabolism Consider First-Pass Metabolism

Caption: Troubleshooting decision tree for low bioavailability.

By following this workflow, you can systematically identify whether the primary bottleneck is solubility, permeability, or dissolution, which then informs your strategy for enhancement.

Solubility and Dissolution Rate Challenges

Q2: The hydrochloride salt of my compound has good aqueous solubility at low pH, but bioavailability is still poor. Could the dissolution rate in the lower GI tract be the problem?

A2: Yes, this is a common scenario. While hydrochloride salts are generally soluble in the acidic environment of the stomach (pH 1-2.5), the pH increases in the small intestine (pH 6.0-7.5), which is the primary site for drug absorption. This pH shift can cause the free base of your compound to precipitate, leading to a decrease in the concentration of dissolved drug available for absorption. This phenomenon is known as "salting out."

Therefore, even if the initial solubility is high, the dissolution rate and the ability to maintain a supersaturated state in the intestinal environment are critical.

Q3: How can I improve the dissolution rate and maintain drug concentration in the intestine?

A3: Several formulation strategies can address this issue:

  • Particle Size Reduction (Micronization): Reducing the particle size of the API increases the surface area available for dissolution.[2] This can be achieved through techniques like jet milling or high-pressure homogenization.[2]

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous state has higher energy and thus greater solubility and a faster dissolution rate compared to the crystalline form.[12][13]

  • Use of Surfactants: Including surfactants in the formulation can improve the wettability of the drug particles and help to solubilize the drug in micelles.[13][14]

Technique Mechanism of Action Advantages Disadvantages
Micronization Increases surface area for dissolution.[2]Simple, well-established technique.May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.[13]
Solid Dispersions Maintains the drug in a high-energy amorphous state.[12][13]Significant increase in dissolution rate and apparent solubility.[12]Potential for recrystallization during storage, leading to stability issues.[12]
Surfactants Improves wettability and forms micelles to solubilize the drug.[13]Can be easily incorporated into formulations.Potential for GI irritation at high concentrations.
Permeability Challenges

Q4: My compound has good solubility across the physiological pH range, but it still exhibits low absorption. How can I assess its intestinal permeability?

A4: If solubility is not the limiting factor, poor membrane permeability is the likely culprit. Several in-vitro models can be used to assess this:

  • Caco-2 Cell Monolayer Assay: This is the gold standard for in-vitro permeability assessment. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a higher-throughput, non-cell-based assay that measures permeability across an artificial lipid membrane. It is a good initial screening tool but does not account for active transport or efflux mechanisms.

Q5: What are the strategies to improve the intestinal permeability of my derivative?

A5: Enhancing permeability often involves the use of permeation enhancers in the formulation. These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[15][16]

Mechanisms of permeation enhancers include:

  • Opening of tight junctions between epithelial cells.

  • Fluidization of the cell membrane.

  • Inhibition of P-glycoprotein and other efflux transporters.

It is crucial to select permeation enhancers that are safe and effective at low concentrations to avoid damage to the intestinal mucosa.[17]

Advanced Formulation: Lipid-Based Drug Delivery Systems (LBDDS)

Q7: When should I consider using a lipid-based drug delivery system (LBDDS) for my compound?

A7: LBDDS are a powerful tool and should be considered when you face challenges with either poor solubility or poor permeability, or a combination of both (BCS Class II and IV compounds).[18][19][20] They are particularly advantageous for lipophilic compounds, which is relevant for derivatives in this class due to the cyclopentyl group.[4]

Key advantages of LBDDS include:

  • Enhanced Solubilization: The drug is dissolved in a lipid vehicle, bypassing the dissolution step in the GI tract.[21][22]

  • Protection from Degradation: The lipid matrix can protect the drug from the harsh environment of the GI tract.[21]

  • Improved Absorption: LBDDS can stimulate the secretion of bile salts and phospholipids, which aid in the formation of mixed micelles, enhancing drug solubilization and absorption.[23]

  • Lymphatic Transport: LBDDS can promote drug absorption via the intestinal lymphatic system, which bypasses the liver and reduces first-pass metabolism.[21][23]

LBDDS_Mechanism cluster_formulation Oral Administration of LBDDS cluster_gitract Gastrointestinal Tract cluster_absorption Absorption Pathway LBDDS LBDDS Capsule (Drug in Lipid/Surfactant) Dispersion Dispersion in GI Fluids LBDDS->Dispersion Emulsion Formation of Fine Emulsion Dispersion->Emulsion Digestion Digestion by Lipases Emulsion->Digestion Micelles Formation of Mixed Micelles (with Bile Salts) Digestion->Micelles Enterocyte Enterocyte (Intestinal Cell) Micelles->Enterocyte Drug Absorption PortalVein Portal Vein to Liver (First-Pass Metabolism) Enterocyte->PortalVein Conventional Pathway Lymphatic Lymphatic System (Bypasses Liver) Enterocyte->Lymphatic LBDDS-Enhanced Pathway Systemic Systemic Circulation PortalVein->Systemic Lymphatic->Systemic

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Inconsistency

2-amino-N-cyclopentylacetamide hydrochloride is a key intermediate in modern pharmaceutical development, particularly in the synthesis of novel therapeutics for neurological disorders.[1][2] As a hydrochloride salt, it offers favorable solubility properties for various applications.[3] However, like many complex small molecules, its synthesis and purification can introduce subtle variations between production lots. This batch-to-batch variability is a significant challenge for researchers, leading to inconsistent experimental outcomes, delays in development timelines, and questions regarding process control.

This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected variability when using 2-amino-N-cyclopentylacetamide hydrochloride. It provides a structured, causality-driven approach to systematically diagnose, troubleshoot, and resolve issues stemming from batch inconsistencies. Our methodology is grounded in established analytical principles and regulatory awareness, empowering you to move from identifying a problem to implementing a robust solution.

Section 1: Initial Assessment & Triage

This section provides the first steps to take when you suspect batch variability is impacting your results. The goal is to confirm that the issue is with the material itself and not an artifact of your experimental setup.

Q1: My experiment is yielding inconsistent results. How do I confirm if batch-to-batch variability of 2-amino-N-cyclopentylacetamide hydrochloride is the root cause?

Answer: This is the foundational question. Inconsistent results are frustrating, but it's crucial to avoid prematurely assigning blame to the starting material. Batch variability is often a complex issue arising from multiple small factors rather than a single failure.[4] Before analyzing the material, you must first validate your own experimental process.

Follow this systematic triage protocol:

  • Procedural Review: Scrutinize your experimental records. Was the procedure followed identically for both the "good" and "problematic" experiments? Check for minor deviations in timing, temperature, or order of addition.[5]

  • Reagent & Solvent Check: Confirm that all other reagents and solvents used were from the same lots. If not, verify their quality independently. Solvents, in particular, can pick up water or degrade over time.

  • Equipment Calibration: Verify the calibration and performance of all equipment used, including balances, pH meters, temperature probes, and analytical instruments like HPLC systems.

  • Control Experiment: If possible, re-run the experiment using a "golden standard" batch—a lot of 2-amino-N-cyclopentylacetamide hydrochloride that has historically given you the expected results. If this control experiment succeeds, it strongly implicates the new batch as the source of variability.

  • Isolate the Variable: If a control experiment is successful, you have isolated the problem to the new material batch. You can now proceed with a comparative analytical investigation of the "good" vs. "problematic" batches.

TriageWorkflow Start Inconsistent Experimental Results Observed CheckProcedure Review Experimental Protocol & Records Start->CheckProcedure CheckReagents Verify Other Reagents & Solvents CheckProcedure->CheckReagents CheckEquipment Confirm Equipment Calibration & Function CheckReagents->CheckEquipment RunControl Perform Experiment with 'Golden Standard' Batch CheckEquipment->RunControl ControlResult Control Experiment Outcome? RunControl->ControlResult ProblemExternal Root Cause is Likely External (Procedure, Reagent, Equipment) ControlResult->ProblemExternal Fails ProblemMaterial Root Cause is Likely Material Variability. Proceed to Comparative Analysis. ControlResult->ProblemMaterial Success

Caption: Initial workflow for diagnosing inconsistent results.

Section 2: Troubleshooting Guide: Chemical Purity & Impurity Profiling

Once you have confidently isolated the issue to the material, the next step is a deep dive into its chemical composition. Even when two batches have a similar purity value on their Certificate of Analysis (CoA), the identity and concentration of minor impurities can dramatically affect reactivity, stability, and biological activity.[6][7][8]

Q2: The CoA for both batches shows >99% purity. How can I investigate subtle differences in chemical purity?

Answer: The CoA provides a high-level summary, but the critical information often lies within that <1% of "other" components. A comparative impurity profile is the most powerful tool for uncovering these differences. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its sensitivity and resolving power.[9][10]

The Causality: The synthesis of 2-amino-N-cyclopentylacetamide hydrochloride can produce various related substances, such as unreacted starting materials, intermediates, or by-products from side reactions.[11] Different purification efficiencies between batches can lead to different levels of these impurities. Some impurities might be benign, while others could be reactive, act as catalyst poisons in a subsequent step, or have their own biological effects, thus altering your experimental outcome.

  • Method Selection: Use a high-resolution reverse-phase HPLC method. A gradient elution is essential to separate compounds with a wide range of polarities. A common starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

  • Sample Preparation: Accurately prepare solutions of the "good" batch and the "problematic" batch at the exact same concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase A or a water/acetonitrile mixture).

  • High-Loading Injection: To visualize trace impurities, perform an injection at a higher concentration or volume than you would for a standard potency assay. This will likely drive the main peak off-scale, but it will amplify the impurity peaks, making them easier to detect and compare.

  • Data Analysis & Comparison:

    • Overlay the chromatograms from both batches.

    • Look for any peaks present in one batch but not the other.

    • Quantify the area of each impurity peak relative to the total peak area (% area). Pay close attention to any impurity that is significantly larger in the problematic batch.

    • Regulatory bodies like the ICH have specific thresholds for reporting, identifying, and qualifying impurities (e.g., ICH Q3A).[10] While not strictly required for research-grade material, these guidelines provide a valuable framework for assessing risk.

FeatureBatch A ("Good")Batch B ("Problematic")Observation
Main Peak Purity 99.6%99.5%Seemingly similar overall purity.
Impurity 1 (RRT 0.85) 0.15%0.14%No significant difference.
Impurity 2 (RRT 1.12) 0.05%0.25%Five-fold increase in Impurity 2.
Impurity 3 (RRT 1.30) 0.15%0.11%No significant difference.
New Impurity (RRT 0.95) Not Detected0.08%New, unknown impurity present.

RRT = Relative Retention Time

Q3: My HPLC analysis shows a significant unknown impurity in the problematic batch. How do I identify it?

Answer: Identifying an unknown impurity requires determining its molecular weight and structure. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

The Causality: LC-MS couples the separation power of HPLC with the detection power of a mass spectrometer. As the unknown impurity elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is measured, providing its exact molecular weight.[9] Further fragmentation of the ion (MS/MS) can yield structural fragments, allowing you to piece together the molecule's identity, often by comparing it to potential by-products from the known synthesis route.[12]

ImpurityID Start Unknown Impurity Detected via HPLC LCMS Analyze Problematic Batch via LC-MS Start->LCMS GetMW Determine Exact Molecular Weight (MS1) LCMS->GetMW GetFrag Obtain Fragmentation Pattern (MS/MS) LCMS->GetFrag Hypothesize Propose Putative Structures GetMW->Hypothesize GetFrag->Hypothesize ReviewSynth Review Synthesis Pathway for Potential Side-Products ReviewSynth->Hypothesize Confirm Confirm Structure (e.g., via NMR or authentic standard) Hypothesize->Confirm

Caption: Workflow for identifying an unknown chemical impurity.

Section 3: Troubleshooting Guide: Physical Property Characterization

If chemical purity and impurity profiles are identical, the variability must stem from differences in the material's solid-state or physical properties. These characteristics are critical as they influence solubility, dissolution rate, bioavailability, and handling properties.[][14][15]

Q4: Both batches are chemically identical, but one dissolves much slower or behaves differently in formulation. What could be the cause?

Answer: This scenario strongly points towards differences in solid-state properties, primarily particle size distribution (PSD) and polymorphism .

The Causality:

  • Particle Size: For a given mass, smaller particles have a larger total surface area. According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[] A batch with significantly larger particles will dissolve more slowly, which can be critical for reaction kinetics or formulation performance.

  • Polymorphism: A compound can crystallize into different crystal lattice arrangements, known as polymorphs. While chemically identical, different polymorphs are physically distinct and can have different solubilities, melting points, and stabilities.[16] An unstable or less soluble polymorph in one batch could be the source of your issues.

  • Methodology: Use laser diffraction to measure the PSD of both batches.

  • Sample Preparation: Disperse the powder in a suitable non-solvent (to prevent dissolution) and analyze according to standard procedures.

  • Data Comparison: Compare the key distribution metrics:

    • D10: 10% of particles are smaller than this diameter.

    • D50: The median particle diameter.

    • D90: 90% of particles are smaller than this diameter.

    • A significant shift in the D50 and D90 values for the problematic batch indicates a difference in particle size.

ParameterBatch A ("Good")Batch B ("Problematic")Implication
D10 5 µm6 µmMinor difference in fine particles.
D50 25 µm75 µmProblematic batch is 3x larger on average.
D90 60 µm180 µmProblematic batch has significantly more large particles.
  • Methodology: X-ray Powder Diffraction (XRPD) is the definitive technique for identifying crystalline phases.

  • Sample Preparation: Lightly pack the powder sample into the sample holder.

  • Analysis: Run the XRPD scan over a standard range (e.g., 2-40° 2θ).

  • Data Comparison: Overlay the diffractograms from the "good" and "problematic" batches. If the batches are the same polymorphic form, the patterns will be perfectly superimposable. If the peak positions (2θ angles) are different, you have confirmed the presence of different polymorphs.

Section 4: Frequently Asked Questions (FAQs)

Q5: What information should I request from the supplier if I suspect batch variability?

Answer: When contacting your supplier, provide a detailed account of your issue, including which batches you are comparing. Request the batch-specific Certificate of Analysis (CoA) and any available characterization data, such as:

  • The HPLC or GC chromatogram for the specific batch.

  • Particle size distribution data.

  • The XRPD diffractogram to confirm the polymorphic form.

  • Residual solvent data.

Q6: What are the regulatory implications of batch-to-batch variability?

Answer: For drug development professionals, controlling batch-to-batch variability is a core regulatory requirement. Regulatory bodies like the FDA and EMA, following ICH guidelines (e.g., ICH Q10), require a robust Pharmaceutical Quality System that ensures product quality is consistently met.[17][18] Uncontrolled variability can call into question the validity of preclinical and clinical data and can be a major obstacle to regulatory approval.

Q7: How can I proactively mitigate the risk of batch-to-batch variability in my research?

Answer:

  • Multi-Batch Qualification: If possible, obtain and test small samples of multiple new batches before committing to a large purchase for a critical study.

  • Establish In-House Specifications: Do not rely solely on the supplier's CoA. Establish your own set of critical quality attribute (CQA) specifications (e.g., acceptable particle size range, specific impurity limits) based on what you know works in your system.

  • Maintain a "Golden Standard": Always store a small, protected amount of a well-characterized "good" batch to use as a reference standard for troubleshooting future issues.

References

  • 2-Amino-N-cyclopentylacetamide - Chem-Impex. (URL: [Link])

  • 2-Amino-N-cyclopentylacetamide | 885280-56-8 - J&K Scientific. (URL: [Link])

  • US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google P
  • Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. (URL: [Link])

  • What do you do with experimental results that are inconsistent? How do you analyze them? - Quora. (URL: [Link])

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (URL: [Link])

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: [Link])

  • Why Batch-to-Batch Variability Happens (Even With the Same Recipe) - Terriva. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • Physical and Chemical Characterization for APIs - Labinsights. (URL: [Link])

  • Acetamide Impurities and Related Compound - Veeprho. (URL: [Link])

  • Effects of Impurities in Pharmaceuticals - Veeprho. (URL: [Link])

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (URL: [Link])

  • The impact of API properties on product design - Manufacturing Chemist. (URL: [Link])

  • Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed. (URL: [Link])

  • Guidance for Industry Q10 Pharmaceutical Quality System - FDA. (URL: [Link])

  • Control and Selection of API Solid State Attributes | Pharmaceutical Outsourcing. (URL: [Link])

  • Reducing Batch-to-Batch Variability of Botanical Drug Products - Sartorius. (URL: [Link])

  • ICH Q10 Pharmaceutical quality system - Scientific guideline. (URL: [Link])

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Technical Support Center: Quantification of 2-amino-N-cyclopentylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical quantification of 2-amino-N-cyclopentylacetamide hydrochloride. This guide is designed for researchers, analytical chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate potential analytical interferences and ensure the accuracy and robustness of your results.

Introduction: The Analytical Challenge

2-amino-N-cyclopentylacetamide is a versatile primary amine and acetamide-containing compound often used as a building block in pharmaceutical development.[1] Its quantification, while seemingly straightforward, presents several analytical hurdles. The molecule lacks a strong native chromophore, making sensitive UV detection difficult. Its primary amine group is polar and can be reactive, leading to potential chromatographic issues and instability.

This guide provides a structured approach to method development, troubleshooting, and validation, ensuring that you can confidently and accurately quantify this compound in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for quantifying 2-amino-N-cyclopentylacetamide hydrochloride?

A1: The choice of analytical technique depends on the required sensitivity, available equipment, and sample matrix.

  • For High Concentrations (e.g., Bulk Material, Process Monitoring): High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is often sufficient. However, due to the compound's poor UV absorbance, detection must be performed at a low wavelength (e.g., 200-220 nm). This can lead to interference from many common solvents and excipients. A more robust approach involves pre-column derivatization with an agent that attaches a strong chromophore to the primary amine.[2]

  • For Low Concentrations (e.g., Biological Samples, Impurity Profiling): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It offers superior sensitivity and selectivity, often allowing for the analysis of the underivatized compound, which simplifies sample preparation.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode for this polar compound.[3]

Q2: My HPLC-UV baseline is noisy and drifting at low wavelengths. How can I fix this?

A2: This is a common issue when working below 220 nm. The cause is often related to the mobile phase quality and system cleanliness.

  • Mobile Phase Purity: Ensure you are using the highest purity HPLC-grade or MS-grade solvents (acetonitrile, methanol, water). Low-quality solvents contain UV-absorbing impurities.

  • Mobile Phase Additives: Avoid using non-volatile buffers like phosphate if you plan to switch to MS detection.[5] Additives like trifluoroacetic acid (TFA) can suppress MS ionization. Formic acid (0.1%) is a common and effective choice for both UV and MS compatibility.[5]

  • System Contamination: Flush your HPLC system thoroughly. Contaminants can leach from tubing, seals, or previous analyses. A wash sequence with a strong organic solvent (e.g., isopropanol) followed by your mobile phase can help.

Q3: I suspect my sample matrix is interfering with the analysis. How can I confirm and mitigate this?

A3: Matrix effects are a primary source of analytical interference, especially in complex samples like plasma or tissue homogenates.

  • Confirmation: The most reliable way to assess matrix effects is through a post-extraction spike experiment. Analyze a blank matrix extract, the same extract spiked with the analyte post-extraction, and a pure solution of the analyte at the same concentration. A significant difference (>15%) in the analyte response between the spiked extract and the pure solution indicates a matrix effect (ion suppression or enhancement in MS).

  • Mitigation:

    • Improve Sample Cleanup: Simple protein precipitation may not be sufficient. Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For a basic analyte like 2-amino-N-cyclopentylacetamide, a mixed-mode strong cation-exchange SPE can be highly effective.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects in LC-MS/MS, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q4: Can this compound degrade during sample preparation or analysis?

A4: Yes. The amide bond in 2-amino-N-cyclopentylacetamide can be susceptible to hydrolysis under strong acidic or basic conditions, especially when heated.[6] The primary amine can also be susceptible to oxidation. To assess this, a forced degradation study is essential.[7] This involves intentionally exposing the analyte to harsh conditions (e.g., acid, base, peroxide, heat, light) to identify potential degradation products.[8][9] This study is critical for developing a stability-indicating method that can separate the parent drug from any degradants.[10]

Troubleshooting Guide: Tackling Analytical Interferences

This section provides a systematic approach to diagnosing and resolving common analytical problems.

Problem 1: Poor or Inconsistent Peak Shape (Tailing, Fronting, Splitting)
Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions Peak tailing is observed, especially at low concentrations. The issue is worse with older columns.The primary amine can interact with acidic silanol groups on the silica support of C18 columns. Use a modern, end-capped column or a column with a different stationary phase (e.g., embedded polar group). Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (for UV methods only).
Column Overload Peak fronting occurs, and the retention time shifts to earlier times as concentration increases.Reduce the injection mass. Dilute the sample or use a smaller injection loop.
Mismatched Injection Solvent Peak splitting or distortion is observed.The injection solvent should be weaker than or matched to the initial mobile phase. Dissolve the sample in the starting mobile phase whenever possible.
Contamination/Column Void Sudden, severe peak shape degradation.Reverse-flush the column. If this fails, a void may have formed at the column inlet; replace the column.
Problem 2: Inaccurate or Non-Reproducible Quantification
Potential Cause Diagnostic Check Recommended Solution
Analyte Adsorption Low recovery, particularly at low concentrations. Poor linearity in the calibration curve (non-zero intercept).The primary amine can adsorb to active sites in glass vials or plastic well plates. Use silanized glass vials or low-adsorption polypropylene containers.[11]
Incomplete Sample Extraction Low and variable recovery results from spiked quality control (QC) samples.Optimize the sample preparation method. Re-evaluate the extraction solvent, pH, and mixing/vortexing time. Ensure complete protein precipitation or phase separation.
Unstable Internal Standard (IS) High variability (%CV) in IS response across the analytical run.Ensure the IS is stable under all sample processing and storage conditions. If not, select a more suitable IS. A stable isotope-labeled IS is ideal.
Co-eluting Interference An unknown peak is observed in blank matrix samples at the same retention time as the analyte.Improve chromatographic separation by modifying the mobile phase gradient or changing the column. For MS, use a more specific MRM transition if available.[12]
Problem 3: Appearance of Ghost or Carryover Peaks
Potential Cause Diagnostic Check Recommended Solution
Injector Carryover A small peak for the analyte is observed in a blank injection immediately following a high-concentration sample.Optimize the injector wash procedure. Use a stronger wash solvent (e.g., one that includes acid or base to ionize the analyte) and increase the wash volume/duration.
Sample Preparation Contamination Analyte peak is seen in blank matrix ("double blank") samples that have undergone the full extraction procedure.Check all reagents, solvents, and equipment (pipette tips, tubes) for contamination.[13] Use dedicated glassware and reagents for this analysis.
Mobile Phase Contamination A consistent, low-level peak is present in all injections, including solvent blanks.Prepare fresh mobile phase using high-purity reagents. Clean the solvent bottles and inlet frits.

Visualized Workflows and Logic Diagrams

Diagram 1: General Troubleshooting Workflow for Analytical Interference

TroubleshootingWorkflow Start Problem Detected (e.g., Inaccurate Results, Poor Peak Shape) CheckSystem 1. Verify System Suitability (Pressure, RT, Peak Area, Tailing Factor) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot HPLC/MS System (Leaks, Pump, Detector, Column) SystemOK->FixSystem No CheckSamplePrep 2. Evaluate Sample Preparation (Recovery, Matrix Effects) SystemOK->CheckSamplePrep Yes FixSystem->CheckSystem SamplePrepOK Sample Prep OK? CheckSamplePrep->SamplePrepOK OptimizeSamplePrep Optimize Extraction/Cleanup (SPE, LLE, Dilution) SamplePrepOK->OptimizeSamplePrep No CheckMethod 3. Investigate Method Specificity (Co-elution, Degradation) SamplePrepOK->CheckMethod Yes OptimizeSamplePrep->CheckSamplePrep MethodOK Method Specific? CheckMethod->MethodOK OptimizeChromo Optimize Chromatography (Gradient, Column, Mobile Phase) MethodOK->OptimizeChromo No Resolved Problem Resolved MethodOK->Resolved Yes IDInterference Identify Interference (MS, Forced Degradation) OptimizeChromo->IDInterference IDInterference->CheckMethod

Caption: A systematic approach to troubleshooting analytical interference.

Diagram 2: Decision Tree for Method Selection

MethodSelection Start Start: Quantify 2-amino-N- cyclopentylacetamide HCl Sensitivity Low Concentration Required? (e.g., <100 ng/mL) Start->Sensitivity Matrix Complex Matrix? (Plasma, Tissue) Sensitivity->Matrix Yes HPLC HPLC-UV is an option Sensitivity->HPLC No LCMS Recommendation: LC-MS/MS Matrix->LCMS Yes Matrix->LCMS No, but high sensitivity still needed Derivatize Derivatization Needed? HPLC->Derivatize HPLC_Deriv Recommendation: HPLC-UV/FLD with Derivatization Derivatize->HPLC_Deriv Yes (for sensitivity & specificity) HPLC_Direct Recommendation: HPLC-UV (Low Wavelength) Derivatize->HPLC_Direct No (for bulk assay, process check)

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation (PPT)

Objective: A simple, fast method for initial screening or when matrix effects are minimal.

  • Prepare Samples: Aliquot 50 µL of plasma sample, blank plasma, and calibration standards into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike 10 µL of the internal standard working solution into all tubes except for "double blanks".

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporate & Reconstitute (Optional): For higher sensitivity, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase.

Protocol 2: Starting Conditions for LC-MS/MS Analysis

Objective: A robust and sensitive method for quantifying 2-amino-N-cyclopentylacetamide in complex matrices.

Parameter Recommendation Rationale
LC Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)HILIC provides good retention for polar compounds like the target analyte, separating it from early-eluting matrix components.[3]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for reversed-phase and HILIC.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase. Formic acid aids in protonation for positive ion mode MS.[5]
Gradient Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 0.5 min, return to 95% B and re-equilibrate.A typical HILIC gradient. Must be optimized for your specific system and to resolve interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLKeep low to minimize peak distortion and matrix load.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)The primary amine is basic and will readily protonate to form [M+H]+.
MRM Transitions Parent Ion (Q1): 143.1 m/z ([M+H]+ for free base C₇H₁₄N₂O) Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragment would involve the loss of the acetamide group.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[12]
MS Parameters Capillary Voltage, Gas Temps, Collision EnergyMust be optimized for the specific instrument and analyte to maximize signal intensity.

References

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  • Xue, Y. J., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
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  • U.S. Pharmacopeia. (2016).
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Sokołowska, J., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica.

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optimizing storage conditions for 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides comprehensive technical support for the optimal storage and handling of 2-amino-N-cyclopentylacetamide hydrochloride (CAS No. 1187931-16-3). As a key building block in pharmaceutical research and drug development, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes.[1] This document, structured in a question-and-answer format, addresses common challenges and provides scientifically-grounded protocols to mitigate degradation and ensure long-term stability.

Section 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common inquiries regarding the handling and storage of 2-amino-N-cyclopentylacetamide hydrochloride.

Q1: What are the ideal storage conditions for this compound upon receipt?

A: Upon receipt, the compound should be stored in a tightly sealed container at refrigerated temperatures, ideally between 2°C and 8°C , for short-term use. For long-term storage (greater than 6 months), freezing at -20°C is recommended to minimize degradation kinetics.[2][3] The storage area must be dry and protected from direct light.[4][5]

Q2: Is 2-amino-N-cyclopentylacetamide hydrochloride hygroscopic?

Q3: How does the hydrochloride salt form contribute to the compound's stability?

A: The hydrochloride salt form significantly enhances the compound's stability compared to its free base. The protonation of the primary amine group reduces its nucleophilicity and reactivity, making it less susceptible to oxidative and other degradation pathways. This salt form also typically converts the compound (the free base is a viscous liquid) into a more manageable crystalline solid and improves its solubility in aqueous solutions.[1][3][8]

Q4: What are the visible signs of degradation?

A: Any noticeable change in the physical appearance of the compound should be treated as a potential sign of degradation. Look for:

  • Color Change: A shift from a white or off-white solid to yellow or brown hues can indicate oxidation or other chemical decomposition.

  • Change in Consistency: Clumping, melting, or the appearance of a viscous liquid suggests significant moisture absorption or degradation into lower melting point impurities.

  • Odor: The development of an amine-like or ammonia-like smell may signal decomposition.

If any of these signs are observed, the material's purity should be re-assessed before use in critical experiments.

Section 2: In-Depth Storage Protocols & Data

Adherence to validated storage protocols is essential for preserving the integrity of 2-amino-N-cyclopentylacetamide hydrochloride. The following table summarizes the recommended conditions.

Table 1: Recommended Storage Conditions
ParameterShort-Term Storage (<6 months)Long-Term Storage (>6 months)Scientific Rationale
Temperature 2°C to 8°C (Refrigerated)[1][2]-20°C ± 5°C (Frozen)[3]Reduces the rate of potential hydrolytic and oxidative degradation reactions.[9]
Atmosphere Standard Air (in sealed container)Inert Gas (Argon or Nitrogen)For long-term archival, an inert atmosphere prevents slow oxidative degradation of the amine functional group.[2]
Humidity DesiccatedDesiccatedPrevents moisture absorption, which can initiate hydrolysis of the amide bond and cause physical changes to the solid.[6]
Light Protected from Light (Amber Vial)Protected from Light (Amber Vial)Prevents potential photolytic degradation pathways.[5][10]
Container Tightly-sealed, chemically resistant glass or polypropylene vial.Tightly-sealed, chemically resistant glass or polypropylene vial with a PTFE-lined cap.Ensures an airtight seal to prevent moisture and air ingress; prevents interaction with container material.[4]

Section 3: Troubleshooting Guide

This section addresses specific issues that researchers may encounter, providing logical steps for diagnosis and resolution.

Q: My experimental results using this compound are inconsistent. Could storage be the issue?

A: Yes, improper storage is a frequent cause of experimental irreproducibility.

  • Causality: If the compound has absorbed moisture, its effective concentration in weighed samples will be lower than calculated, leading to inconsistent molar ratios in your reactions. Furthermore, if the compound has degraded, the presence of impurities can interfere with your experiment or reduce the yield of the desired product.

  • Troubleshooting Steps:

    • Visual Inspection: Check the material for any signs of degradation as listed in FAQ Q4.

    • Purity Analysis: If you have access to analytical instrumentation, re-characterize the compound using techniques like NMR or LC-MS to confirm its identity and purity.

    • Use a New Aliquot: If you have stored the compound in aliquots, switch to a previously unopened vial stored under optimal long-term conditions. If the inconsistency is resolved, it strongly suggests the previously used aliquot was compromised.

Q: The compound appears clumpy and difficult to weigh accurately. What has happened and what should I do?

A: This is a classic sign of moisture absorption due to the compound's likely hygroscopic nature.

  • Causality: Water molecules from the atmosphere have been adsorbed onto the surface of the solid, causing the particles to stick together. This makes accurate weighing extremely difficult and indicates that the material's integrity may be compromised.

  • Resolution Protocol:

    • Drying: You can attempt to dry the material under high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide) for 24-48 hours. Note: Do not heat the compound, as this can accelerate degradation.

    • Re-analysis: After drying, the material should be re-analyzed for purity before use.

    • Prevention: To prevent recurrence, handle the material exclusively in a low-humidity environment and minimize the time the container is open to the atmosphere. Utilize the aliquoting workflow described in Section 5.

Section 4: Scientific Rationale & Degradation Pathways

Understanding the potential chemical instabilities of 2-amino-N-cyclopentylacetamide hydrochloride is key to preventing them. The primary liabilities are hydrolysis and deamination.

  • Amide Hydrolysis: The acetamide group is an amide, which can undergo hydrolysis to yield 2-amino-N-cyclopentylamine and acetic acid. This process is catalyzed by the presence of water and can be accelerated by acidic or basic conditions and elevated temperatures.[9][11]

  • Deamination: The primary amino group can be susceptible to various degradation reactions, including oxidative deamination or reaction with other components in a solution, leading to loss of function.[12]

Diagram: Potential Degradation Pathways

G cluster_main 2-Amino-N-cyclopentylacetamide HCl cluster_degradation Degradation Products main 2-Amino-N-cyclopentylacetamide HCl C₇H₁₅ClN₂O hydrolysis Hydrolysis Products Cyclopentylamine + Glycinamide main->hydrolysis H₂O (Moisture) deamination Deamination Products e.g., Hydroxy-acetamide derivative main->deamination Oxidation / Other (Improper Atmosphere)

Caption: Key degradation routes for the compound.

Section 5: Experimental Workflows

Following standardized workflows for handling and sample preparation minimizes the risk of contamination and degradation.

Protocol 1: Preparation of Aqueous Stock Solutions
  • Equilibration: Remove the vial of 2-amino-N-cyclopentylacetamide hydrochloride from cold storage (-20°C or 2-8°C) and allow it to equilibrate to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a low-humidity environment, quickly weigh the desired amount of the compound into a sterile, conical tube.

  • Solubilization: Add the required volume of your desired aqueous buffer or water. As a hydrochloride salt, the compound is expected to have good aqueous solubility.[8]

  • Mixing: Cap the tube tightly and vortex thoroughly until all solid is dissolved.

  • Filtration (Optional): For cell-based assays or other sterile applications, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Use the solution immediately or store in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Aliquoting for Long-Term Storage

Aliquoting the bulk material upon receipt is a critical best practice to preserve the integrity of the entire batch.

  • Preparation: Set up a clean, dry, low-humidity workspace (e.g., a nitrogen-purged glove box or a benchtop desiccator chamber).

  • Equilibration: Allow the bulk container to warm to ambient temperature as described in Protocol 1, Step 1.

  • Dispensing: Pre-label several smaller, amber glass vials with the compound name, lot number, date, and your initials. Dispense appropriate amounts of the solid into each vial for single or short-term use.

  • Inerting: If possible, flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Sealing: Tightly seal each vial with a PTFE-lined cap.

  • Storage: Place the master container and all aliquots into secondary containment (e.g., a sealed bag with a desiccant pouch) and store at -20°C.

Diagram: Recommended Aliquoting Workflow

G A Receive Bulk Compound B Equilibrate to Room Temp in Desiccator A->B C Transfer to Low-Humidity Environment B->C D Dispense into Pre-labeled Single-Use Vials C->D E Flush Headspace with Inert Gas (e.g., Argon) D->E F Seal Vials Tightly (PTFE-lined cap) E->F G Place in Secondary Container with Desiccant F->G H Store at -20°C G->H

Caption: Workflow for aliquoting bulk material.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Veterinary Medicine at Illinois. (2025, January 30). Pharmacist's Corner: Proper Storage and Handling of Medications. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 2-Cyclopentylacetamide. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703–711. Retrieved from [Link]

  • Lura, A., & Scherer, G. W. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-11. Retrieved from [Link]

  • Klepko, T., et al. (2020). Hydrothermal Degradation of Amino Acids. PMC - National Institutes of Health. Retrieved from [Link]

  • Cann Compounding. (n.d.). Storing medications for safety and effectiveness. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-Amino-N-cyclopentylacetamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

.

Welcome to the technical support center for the synthesis of 2-amino-N-cyclopentylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into the intricacies of the reaction, providing troubleshooting guides, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up process.

The synthesis of 2-amino-N-cyclopentylacetamide hydrochloride is a critical process in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its cyclopentyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.[1] However, transitioning from a lab-scale synthesis to a larger, industrial production presents a unique set of challenges. This guide will provide the necessary insights to overcome these hurdles.

Visualizing the Synthesis Pathway

A common and efficient route for the synthesis of 2-amino-N-cyclopentylacetamide hydrochloride involves a two-step process. First, cyclopentylamine is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-cyclopentylacetamide. This is followed by amination with ammonia to yield the final product, which is then converted to its hydrochloride salt.

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Cyclopentylamine [label="Cyclopentylamine"]; Chloroacetyl_Chloride [label="Chloroacetyl Chloride"]; Intermediate [label="2-Chloro-N-cyclopentylacetamide"]; Ammonia [label="Ammonia"]; Product_Free_Base [label="2-Amino-N-cyclopentylacetamide"]; HCl [label="HCl"]; Final_Product [label="2-Amino-N-cyclopentylacetamide HCl"];

Cyclopentylamine -> Intermediate [label="+ Chloroacetyl Chloride\n(Acylation)"]; Chloroacetyl_Chloride -> Intermediate; Intermediate -> Product_Free_Base [label="+ Ammonia\n(Amination)"]; Ammonia -> Product_Free_Base; Product_Free_Base -> Final_Product [label="+ HCl\n(Salt Formation)"]; HCl -> Final_Product; }

Caption: General synthesis pathway for 2-amino-N-cyclopentylacetamide hydrochloride.

Troubleshooting Guide: Common Challenges in Scale-Up

Scaling up any chemical synthesis requires careful consideration of various factors that might not be apparent at the lab scale. The following table outlines common problems encountered during the scale-up of 2-amino-N-cyclopentylacetamide hydrochloride synthesis, their potential causes, and recommended solutions.

Problem/Symptom Potential Cause(s) Recommended Solution(s)
Low Yield in Acylation Step - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Reaction of chloroacetyl chloride with moisture.[2] - Amine salt formation: The amine starting material may be present as an ammonium salt, which is not nucleophilic.[2]- Optimize reaction conditions: Gradually increase reaction time and/or temperature while monitoring reaction progress by TLC or HPLC. - Ensure anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3] - Use a non-nucleophilic base: Add a base like triethylamine or diisopropylethylamine to neutralize any HCl formed and prevent amine salt formation.
Formation of Impurities - Over-reaction: In the amination step, the product can react with another molecule of the chloro-intermediate. - Side reactions with solvent: Certain solvents may react with the highly reactive chloroacetyl chloride.- Control stoichiometry: Use a controlled excess of ammonia in the amination step.[4] - Careful solvent selection: Use inert solvents such as dichloromethane, toluene, or THF for the acylation step.
Difficult Purification - Emulsion formation during workup: The amphiphilic nature of the product can lead to stable emulsions.[5] - Co-precipitation of impurities: Impurities may crystallize along with the desired product.- Break emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] For larger scales, a centrifuge may be necessary.[5] - Recrystallization: Perform a careful recrystallization from a suitable solvent system to isolate the pure product.
Poor Filterability of the Final Product - Fine particle size: Rapid precipitation can lead to very small crystals that are difficult to filter.- Controlled crystallization: Cool the solution slowly and with gentle agitation to promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with chloroacetyl chloride?

A1: Chloroacetyl chloride is a highly corrosive and toxic substance.[6][7] It reacts violently with water and can cause severe burns to the skin and eyes.[6][8] Inhalation of its vapors can cause severe irritation to the respiratory system.[6][8] Always handle chloroacetyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

Q2: How can I monitor the progress of the acylation and amination reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both reactions. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and products. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What is the best way to introduce ammonia for the amination step on a large scale?

A3: For large-scale reactions, bubbling ammonia gas through the reaction mixture is often the most efficient method.[9] Alternatively, a solution of ammonia in an organic solvent, such as methanol or isopropanol, can be used. Using aqueous ammonia can also be beneficial in some cases.[4] Ensure the reaction vessel is equipped with a proper gas inlet and an efficient stirring mechanism to ensure good gas dispersion.

Q4: I'm having trouble with the final salt formation. The hydrochloride salt is not precipitating. What could be the issue?

A4: The choice of solvent is critical for the precipitation of the hydrochloride salt.[5] The free base is typically dissolved in a solvent in which the hydrochloride salt is insoluble, such as isopropanol, ethanol, or ethyl acetate.[10] Insufficient concentration of the free base or the presence of water can also hinder precipitation. Ensure the free base solution is concentrated enough and anhydrous before adding the HCl solution.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-cyclopentylacetamide

This protocol details the acylation of cyclopentylamine with chloroacetyl chloride.

  • Reaction Setup: In a well-ventilated fume hood, equip a clean, dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve cyclopentylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Monitoring: Monitor the reaction progress by TLC until the cyclopentylamine is consumed.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-cyclopentylacetamide.

Protocol 2: Synthesis of 2-Amino-N-cyclopentylacetamide Hydrochloride

This protocol describes the amination of the chloro-intermediate and subsequent salt formation.

  • Reaction Setup: In a pressure vessel equipped with a mechanical stirrer and a gas inlet, dissolve the crude 2-chloro-N-cyclopentylacetamide (1.0 eq) in a suitable solvent such as methanol or isopropanol.

  • Amination: Cool the solution to 0-5 °C and slowly bubble ammonia gas into the mixture with vigorous stirring. Alternatively, add a solution of ammonia in methanol. Seal the vessel and heat to the desired temperature (e.g., 50-70 °C).

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully vent the excess ammonia. Concentrate the solution under reduced pressure to remove the solvent and excess ammonia.

  • Salt Formation: Dissolve the crude free base in isopropanol. Slowly add a solution of HCl in isopropanol until the pH is acidic.

  • Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Cool the mixture to promote further crystallization. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final product. Recrystallize if necessary to achieve the desired purity.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Synthesis Issue Identified"]; Check_Yield [label="Low Yield?", shape=diamond, fillcolor="#FBBC05"]; Check_Purity [label="Impurity Issues?", shape=diamond, fillcolor="#FBBC05"]; Check_Physical [label="Physical Property Issues?", shape=diamond, fillcolor="#FBBC05"];

Start -> Check_Yield; Check_Yield -> Check_Purity [label="No"]; Check_Purity -> Check_Physical [label="No"];

// Yield Troubleshooting Check_Yield -> Optimize_Conditions [label="Yes"]; Optimize_Conditions [label="Optimize Reaction Conditions\n(Time, Temp, Stoichiometry)"]; Check_Reagents [label="Check Reagent Purity\n& Anhydrous Conditions"]; Optimize_Conditions -> Check_Reagents;

// Purity Troubleshooting Check_Purity -> Recrystallize [label="Yes"]; Recrystallize [label="Optimize Recrystallization\n(Solvent, Temperature)"]; Chromatography [label="Consider Column Chromatography\n(for small scale)"]; Recrystallize -> Chromatography;

// Physical Property Troubleshooting Check_Physical -> Control_Crystallization [label="Yes"]; Control_Crystallization [label="Control Crystallization Rate\n(Slow Cooling, Agitation)"]; Check_Filtration [label="Optimize Filtration Setup"]; Control_Crystallization -> Check_Filtration;

End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Physical -> End [label="No"]; Check_Reagents -> End; Chromatography -> End; Check_Filtration -> End; }

Caption: A systematic workflow for troubleshooting synthesis challenges.

References

  • Vertex AI Search. (n.d.). Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride.
  • Chem-Impex. (n.d.). 2-Amino-N-cyclopentylacetamide.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • ResearchGate. (n.d.). Why did my amide syntesis does not work?.
  • Benchchem. (n.d.). Technical Support Center: Method Development for Scaling Up 5-Aminoadamantan-2-ol Hydrochloride Production.
  • PubChem. (n.d.). Chloroacetyl chloride.
  • Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide.
  • Wikipedia. (n.d.). Chloroacetyl chloride.
  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Ammonia.

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Validation & Comparative

2-amino-N-cyclopentylacetamide hydrochloride vs other N-substituted acetamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-amino-N-cyclopentylacetamide Hydrochloride and Other N-Substituted Acetamides

Introduction: The Architectural Nuances of N-Substituted Acetamides

The acetamide backbone, a simple yet versatile chemical scaffold, serves as a foundational element in numerous molecules of biological and industrial significance. The true functional diversity of this class of compounds is unlocked through substitution on the amide nitrogen (N-substitution). This guide provides a comparative analysis of 2-amino-N-cyclopentylacetamide hydrochloride against a series of structurally simpler N-alkyl acetamides, namely N-ethylacetamide, N-propylacetamide, N-isopropylacetamide, and N-tert-butylacetamide.

The primary focus, 2-amino-N-cyclopentylacetamide hydrochloride, is distinguished by two key features: a bulky, lipophilic cyclopentyl group and a hydrophilic α-amino group, which is presented as a hydrochloride salt. These modifications have profound implications for its physicochemical properties and potential applications, particularly in pharmaceutical development where it serves as a valuable building block for therapeutic agents, especially those targeting neurological disorders.[1] The cyclopentyl moiety can enhance lipophilicity, potentially improving the bioavailability of drug candidates.[1] In contrast, the selected N-alkyl acetamides offer a systematic variation in steric bulk and branching, providing a clear framework for understanding structure-property relationships within this chemical class. This guide will dissect these differences through experimental data, detailed protocols, and mechanistic insights, offering researchers a comprehensive resource for informed compound selection and application.

Comparative Physicochemical Properties

The nature of the N-substituent dramatically influences the physical properties of acetamides. The introduction of a simple alkyl group, a bulky cycloalkyl ring, or an ionizable amino group alters molecular weight, polarity, and intermolecular forces, which in turn dictate properties like melting point, boiling point, and solubility.

The hydrochloride salt form of 2-amino-N-cyclopentylacetamide, for instance, is designed to enhance water solubility compared to its free base form, a common strategy in pharmaceutical chemistry to improve handling and formulation.[2] The cyclopentyl group increases its lipophilicity, a property that can be crucial for traversing biological membranes.[1] In contrast, the simpler N-alkyl acetamides exhibit trends related to the size and branching of the alkyl chain.

Table 1: Comparison of Physicochemical Properties

Property2-amino-N-cyclopentylacetamide HClN-EthylacetamideN-PropylacetamideN-IsopropylacetamideN-tert-Butylacetamide
CAS Number 1187931-16-3[2]625-50-3[3]5331-48-6[4]1118-69-0[5]762-84-5[6]
Molecular Formula C₇H₁₅ClN₂O[2]C₄H₉NO[7]C₅H₁₁NO[4]C₅H₁₁NO[5]C₆H₁₃NO[8]
Molecular Weight 178.66 g/mol [2]87.12 g/mol 101.15 g/mol [4]101.15 g/mol [9]115.18 g/mol [10]
Appearance Solid (Typical for salts)Colorless liquid[7]Colorless to pale yellow liquid[11]Colorless to light yellow liquid[9]White crystalline solid[10]
Melting Point (°C) Data not available-32[3]Data not availableData not available96 - 98[10]
Boiling Point (°C) Data not available205 - 208[3]~220-225 (Predicted)219.5 - 224[9]194[6]
Water Solubility High (as hydrochloride salt)[2]Miscible[3]SolubleSoluble in organic solvents[5]Soluble[6]

Data compiled from multiple sources as cited.

Synthesis Strategies and Methodologies

The synthesis of N-substituted acetamides is fundamentally an acylation reaction, where an amine is treated with an acetylating agent. The choice of reactants and conditions is critical for achieving high yield and purity.

General Synthetic Workflow

The most common methods involve the reaction of a primary or secondary amine with either acetyl chloride or acetic anhydride. The reaction with acetyl chloride is highly exothermic and produces hydrochloric acid as a byproduct, often requiring a base to neutralize it. Acetic anhydride is a less reactive but safer alternative that produces acetic acid as a byproduct.

G cluster_reactants Reactants cluster_workup Workup & Purification Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Reaction Acylation Reaction (Typically at 0-5°C to RT) Amine->Reaction AcetylatingAgent Acetylating Agent (Acetyl Chloride or Acetic Anhydride) AcetylatingAgent->Reaction Solvent Anhydrous Solvent (e.g., DCM, Ether) Solvent->Reaction Base Optional Base (e.g., Triethylamine) (To neutralize HCl byproduct) Base->Reaction Neutralize Neutralization (e.g., aq. NaHCO₃) Reaction->Neutralize Reaction Mixture Extract Extraction (Organic Solvent) Neutralize->Extract Dry Drying (e.g., MgSO₄) Extract->Dry Purify Purification (Distillation or Recrystallization) Dry->Purify Product N-Substituted Acetamide Purify->Product

Caption: General workflow for the synthesis of N-substituted acetamides.

Experimental Protocol: Synthesis of N-Ethylacetamide

This protocol describes a standard procedure for synthesizing a simple N-alkyl acetamide using acetyl chloride.[7]

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Diethyl ether or dichloromethane is used to prevent the highly reactive acetyl chloride from hydrolyzing with water.

  • Inert Atmosphere: An inert atmosphere (N₂/Ar) prevents side reactions with atmospheric moisture.

  • Ice Bath (0–5°C): The acylation reaction is exothermic. Cooling controls the reaction rate, preventing side product formation and ensuring safety.

  • Slow Addition: Dropwise addition of acetyl chloride maintains temperature control and prevents a runaway reaction.

  • Base (Triethylamine): If using acetyl chloride, a non-nucleophilic base is added to scavenge the HCl produced, driving the reaction to completion.

  • Aqueous Workup: Washing with sodium bicarbonate neutralizes any remaining acid.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve ethylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0–5°C using an ice-water bath.

  • Acylation: Slowly add acetyl chloride (1.05 eq) dropwise to the cooled, stirring ethylamine solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, extract the product into the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Experimental Protocol: Synthesis of 2-amino-N-cyclopentylacetamide Hydrochloride

The synthesis of this more complex molecule requires a multi-step approach involving protection of the amino group, amide bond formation, and subsequent deprotection and salt formation. This protocol is based on a well-established method for synthesizing similar amino acid amides.[12]

Causality Behind Experimental Choices:

  • N-Cbz Protection: The amino group of glycine is protected with a carboxybenzyl (Cbz) group to prevent it from reacting during the amide coupling step.

  • DCC Coupling: Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid of N-Cbz-glycine, facilitating amide bond formation with cyclopentylamine.

  • Hydrogenation (Deprotection): The Cbz protecting group is cleanly removed by catalytic hydrogenation using palladium on carbon (Pd/C). This method is effective and yields benign byproducts (toluene and CO₂).

  • HCl Addition: The final free amine is treated with HCl to form the stable and water-soluble hydrochloride salt.

Step-by-Step Methodology:

  • Amide Coupling: To a stirred solution of cyclopentylamine (1.0 eq) in chloroform, add N-Cbz-glycine (1.05 eq).[12]

  • DCC Addition: Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in chloroform and stir the mixture at room temperature for 24-48 hours.[12]

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the solvent from the filtrate.

  • Workup: Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 1M HCl), followed by a sodium bicarbonate solution, and finally brine. Dry the organic phase and evaporate the solvent to yield the Cbz-protected intermediate.

  • Deprotection: Dissolve the intermediate in methanol, add 10% Pd/C catalyst, and introduce a solution of HCl in methanol (or aqueous HCl).[12]

  • Hydrogenation: Hydrogenate the mixture in a Parr apparatus under 40-50 psi of hydrogen gas for 16-24 hours.[12]

  • Final Isolation: Filter the mixture through Celite to remove the catalyst. Evaporate the solvent to yield the final product, 2-amino-N-cyclopentylacetamide hydrochloride.

Biological Activity and Applications

The structural variations across N-substituted acetamides lead to a wide range of biological activities and applications.

  • 2-amino-N-cyclopentylacetamide hydrochloride: This compound is primarily utilized as a key intermediate in pharmaceutical development.[1] Its structure is a component of more complex molecules designed to treat neurological disorders. The combination of a hydrophilic amino group and a lipophilic cyclopentyl ring provides a balanced profile for drug candidates.[1]

  • Simple N-Alkyl Acetamides: These compounds are often used as polar aprotic solvents or in chemical synthesis.[7][11] However, the acetamide scaffold is also present in many biologically active molecules. Research has shown that certain substituted acetamide derivatives can act as potent enzyme inhibitors. For example, a study published in Scientific Reports detailed the design and synthesis of novel substituted acetamide derivatives as inhibitors of butyrylcholinesterase (BChE), an important therapeutic target for Alzheimer's disease.[13][14]

G cluster_enzyme Butyrylcholinesterase (BChE) Active Site CAS Catalytic Anionic Site (CAS) Product Choline + Acetate (Hydrolysis Products) CAS->Product Hydrolysis PAS Peripheral Anionic Site (PAS) Inhibitor Substituted Acetamide Inhibitor (e.g., Compound 8c) Inhibitor->CAS Binds to Inhibitor->PAS Binds to Substrate Acetylcholine (Substrate) Substrate->CAS Normal Binding

Caption: Binding of a substituted acetamide inhibitor to BChE active sites.[13][14]

Table 2: Comparison of Primary Applications and Biological Roles

CompoundPrimary Application / Biological RoleRationale
2-amino-N-cyclopentylacetamide HCl Pharmaceutical building block for CNS drugs.[1]The α-amino acid amide structure is a common pharmacophore. The cyclopentyl group modulates lipophilicity for potential blood-brain barrier penetration.[1]
N-Ethylacetamide Solvent, chemical intermediate.[7]High polarity and moderate boiling point make it a useful reaction medium.[7]
N-Propylacetamide Solvent, synthesis intermediate.[11]Similar properties to N-ethylacetamide with slightly increased lipophilicity.
N-Isopropylacetamide Chemical synthesis raw material.[9]Branched alkyl group can introduce specific steric hindrance in synthetic targets.
N-tert-Butylacetamide Chemical intermediate.The bulky tert-butyl group provides significant steric hindrance, which can be used to direct reaction pathways or to create molecules with specific conformational properties.
General N-Substituted Acetamides Enzyme inhibition (e.g., BChE inhibitors), antimicrobial agents.[13][14][15]The amide group can act as a hydrogen bond donor/acceptor, interacting with amino acid residues in enzyme active sites.[13][14]

Conclusion

The comparison between 2-amino-N-cyclopentylacetamide hydrochloride and simpler N-alkyl acetamides highlights the critical role of N-substitution in defining a molecule's character. While simple N-alkyl acetamides like N-ethyl and N-propylacetamide serve primarily as solvents and basic synthetic intermediates, the incorporation of more complex functional groups unlocks significant potential for biological applications.

The structure of 2-amino-N-cyclopentylacetamide hydrochloride is a prime example of rational molecular design for pharmaceutical purposes. The cyclopentyl group provides lipophilicity, the α-amino group offers a site for further functionalization and polar interactions, and the hydrochloride salt form ensures favorable handling and solubility. Researchers and drug development professionals can leverage this understanding to select or design N-substituted acetamides with tailored properties, whether the goal is to create a novel therapeutic agent, a specialized solvent, or a precisely structured chemical intermediate.

References

  • China N-Ethylacetamide Manufacturers, Suppliers, Factory. Frandcom Industrial Limited. [Link]

  • Synthesis of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. [Link]

  • N-Ethylacetamide. PubChem. [Link]

  • N-Propylacetamide. PubChem. [Link]

  • N-tert-Butylacetamide. PubChem. [Link]

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A Senior Application Scientist's Guide to Validating the Efficacy of Novel Anticonvulsant Candidates: A Comparative Analysis Featuring 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

To the researchers, scientists, and drug development professionals dedicated to advancing neurological therapeutics, this guide offers a comprehensive framework for validating the efficacy of novel anticonvulsant agents. We will explore the critical experimental pathways required to characterize a new chemical entity, using the compound 2-amino-N-cyclopentylacetamide hydrochloride as our focal point.

This compound, characterized by its amino and acetamide functional groups, is a relevant building block in the synthesis of potential therapeutic agents for neurological disorders.[1][2] Its cyclopentyl group enhances lipophilicity, a key feature for improving the bioavailability of drug candidates.[1] Given its structural class, we will draw direct comparisons to Lacosamide (Vimpat®), a well-established antiepileptic drug (AED) that is also a functionalized amino acid.[3] By understanding the validation path of a successful drug like Lacosamide, we can construct a rigorous, self-validating protocol to assess the potential of emerging candidates like 2-amino-N-cyclopentylacetamide hydrochloride.

The Mechanistic Benchmark: Lacosamide's Unique Mode of Action

Before validating a new compound, we must understand the existing therapeutic landscape. Many traditional AEDs, such as carbamazepine and phenytoin, target the fast inactivation of voltage-gated sodium channels (VGSCs). Lacosamide, however, established a novel mechanism; it selectively enhances the slow inactivation of VGSCs without significantly affecting fast inactivation.[3][4][5][6][7]

This distinction is crucial. Fast inactivation occurs within milliseconds and is vital for terminating a single action potential. Slow inactivation is a more gradual process, occurring over hundreds of milliseconds to seconds, and plays a key role in regulating sustained high-frequency neuronal firing—a hallmark of seizure activity. By stabilizing the slow inactivated state, Lacosamide preferentially targets neurons that are pathologically hyperexcitable, leaving normal neuronal function relatively intact.[5][8] This unique mode of action provides a clear, testable hypothesis for any new functionalized amino acid derivative.

A secondary mechanism involving interaction with the collapsin-response mediator protein 2 (CRMP-2) has also been proposed for Lacosamide, suggesting a potential role in modulating neurodevelopment and axonal outgrowth.[3][4][6][7]

cluster_Neuron Presynaptic Neuron cluster_States Channel States Na_Channel Voltage-Gated Sodium Channel (VGSC) Open Open (Na+ Influx) Fast_Inactivated Fast Inactivated (Refractory) Open->Fast_Inactivated < 2 ms Slow_Inactivated Slow Inactivated (Prolonged Refractory) Open->Slow_Inactivated > 100 ms (High-Freq. Firing) Closed Closed (Resting) Fast_Inactivated->Closed Repolarization Slow_Inactivated->Closed Slow Recovery Closed->Open Depolarization Lacosamide Lacosamide Lacosamide->Slow_Inactivated Enhances & Stabilizes Traditional_AEDs Traditional AEDs (e.g., Carbamazepine) Traditional_AEDs->Fast_Inactivated Enhances

Caption: Mechanism of Lacosamide vs. Traditional AEDs on VGSC states.

Comparative Efficacy: From In Vitro Targeting to In Vivo Protection

A logical validation workflow begins with molecular target engagement and progresses to whole-animal seizure models. This ensures that observed in vivo effects are mechanistically plausible.

Stage 1: In Vitro Electrophysiology (Target Validation)

The foundational experiment is to determine if 2-amino-N-cyclopentylacetamide hydrochloride modulates sodium channel currents and, if so, whether it mimics Lacosamide's selectivity for slow inactivation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • System Preparation: Utilize HEK-293 cells stably expressing the human NaV1.2 or NaV1.5 sodium channel isoform.[9] Culture cells to 70-80% confluency before plating on coverslips for recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The standard whole-cell configuration is required.

    • Internal Solution (Pipette): Contains CsF to block potassium channels, EGTA to chelate calcium, and ATP/GTP for cell health.

    • External Solution (Bath): A physiological saline solution (e.g., Tyrode's solution). The test compound (2-amino-N-cyclopentylacetamide hydrochloride) and comparator (Lacosamide) are perfused into the bath at varying concentrations.

  • Voltage Protocols (Causality): The choice of voltage protocol is critical to dissecting the mechanism.

    • Fast Inactivation Protocol: From a holding potential of -120 mV, apply a brief (50 ms) depolarizing step to 0 mV to elicit a peak current. This protocol assesses the compound's effect on the resting and open states. Traditional AEDs will show a strong use-dependent block here.

    • Slow Inactivation Protocol: From the same holding potential, apply a long (500 ms to 5s) conditioning prepulse to a sub-threshold voltage (e.g., -60 mV) before the test pulse to 0 mV. This long prepulse allows channels to enter the slow inactivated state. A compound like Lacosamide will show a significantly more potent block with this protocol.[5]

  • Data Analysis & Validation:

    • Calculate the half-maximal inhibitory concentration (IC50) for both protocols.

    • Self-Validation: A high ratio of IC50 (Fast Inactivation) / IC50 (Slow Inactivation) indicates selectivity for the slow inactivated state, the primary validation endpoint.

    • Include a positive control (Lacosamide) and a negative control (Carbamazepine, a fast-inactivation blocker) to validate the assay's ability to differentiate mechanisms.

Table 1: Hypothetical In Vitro Electrophysiology Comparison

CompoundTargetIC50 (Fast Inactivation)IC50 (Slow Inactivation)Selectivity Ratio
Lacosamide (Reference) NaV1.2> 100 µM~30 µM> 3x
Carbamazepine (Control) NaV1.2~50 µM~45 µM~1x
2-amino-N-cyclopentylacetamide HCl NaV1.2Experimental ResultExperimental ResultCalculated
Stage 2: In Vivo Seizure Models (Phenotypic Validation)

Positive in vitro results must translate to anticonvulsant activity in established animal models. The choice of model is dictated by its clinical relevance.

Model 1: Maximal Electroshock Seizure (MES) Test

The MES test is a gold-standard model for generalized tonic-clonic seizures and is excellent for identifying compounds that prevent seizure spread.[10][11]

Experimental Protocol: MES Test in Mice

  • Animal Preparation: Use male CF-1 or C57BL/6 mice (25-30g).[12] Allow animals to acclimate for at least one week.

  • Drug Administration: Administer the test compound, Lacosamide (positive control), and vehicle (negative control) via intraperitoneal (i.p.) injection. Test a range of doses to determine the effective dose (ED50).

  • Seizure Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal electrodes.[10] A drop of topical anesthetic (0.5% tetracaine) should be applied to the corneas prior to electrode placement.[10][13]

  • Endpoint & Validation: The primary, unambiguous endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10][13] An animal is considered protected if this phase is absent.

  • Data Analysis: Calculate the ED50—the dose at which 50% of animals are protected. A lower ED50 indicates higher potency.

Start Start: Dose Groups (Vehicle, Test Compound, Lacosamide) Admin Administer Compound (i.p.) Start->Admin Wait Wait for Time to Peak Effect (e.g., 30-60 min) Admin->Wait Anesthetize Apply Topical Anesthetic to Corneas Wait->Anesthetize Stimulate Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) Anesthetize->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Protected Endpoint: Protected (No Extension) Observe->Protected Yes NotProtected Endpoint: Not Protected (Extension Occurs) Observe->NotProtected No End Calculate ED50 Protected->End NotProtected->End

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Model 2: Corneal Kindling Model

Kindling models are considered more representative of partial (focal) epilepsy, as they involve the gradual development of seizure susceptibility through repeated, sub-convulsive stimuli.[14][15] This model is highly valuable for predicting efficacy in patients with focal seizures, a primary indication for Lacosamide.[16][17]

Experimental Protocol: Corneal Kindling in Mice

  • Kindling Development (Induction Phase):

    • Mice receive a twice-daily, sub-threshold corneal stimulation (e.g., 3 mA for 3 seconds) for 2-3 weeks.[18]

    • Seizure severity is scored after each stimulation using a Racine scale (e.g., Stage 1: facial clonus; Stage 5: rearing and falling with tonic-clonic convulsions).

    • Validation: An animal is considered "fully kindled" after exhibiting five consecutive Stage 5 seizures.

  • Efficacy Testing (Treatment Phase):

    • Once fully kindled, the animals can be used for multiple drug trials (a "crossover" design).

    • Administer the test compound, Lacosamide, or vehicle.

    • At the time of peak effect, deliver the same electrical stimulus and score the seizure severity.

  • Endpoint & Analysis: The primary endpoint is a significant reduction in the mean seizure score compared to the vehicle control group. The percentage of animals that are seizure-free can also be reported.

Table 2: Comparative In Vivo Efficacy Data (Established & Hypothetical)

CompoundMES Test ED50 (mg/kg, i.p.)Corneal KindlingClinical Indication
Lacosamide (Reference) ~10 mg/kgReduces mean seizure scoreFocal-Onset & Generalized Tonic-Clonic Seizures[19]
Carbamazepine (Control) ~8 mg/kgReduces mean seizure scoreFocal-Onset & Generalized Tonic-Clonic Seizures[20]
2-amino-N-cyclopentylacetamide HCl Experimental ResultExperimental ResultTo be determined

Synthesizing the Evidence for a Go/No-Go Decision

The ultimate goal of this validation guide is to provide a clear, data-driven basis for advancing a candidate compound.

  • A "Go" Signal: The ideal candidate, 2-amino-N-cyclopentylacetamide hydrochloride, would demonstrate a clear preference for blocking the slow inactivated state of VGSCs in vitro. This mechanistic profile would then translate into potent efficacy in both the MES and corneal kindling models, with an ED50 comparable to or better than Lacosamide. Such a profile would strongly suggest a viable candidate for treating both generalized and focal seizures.

  • A "No-Go" or Repositioning Signal: If the compound shows poor selectivity in vitro, weak potency in the in vivo models, or a narrow therapeutic window (i.e., the toxic dose is very close to the effective dose), it may not be a viable candidate for epilepsy. However, the data is never a waste; for example, a compound that is highly potent in the MES test but weak in the kindling model might be explored for indications other than focal epilepsy.

By systematically comparing a novel agent against a well-characterized benchmark like Lacosamide, using validated protocols that link molecular mechanism to phenotypic outcome, research teams can confidently and efficiently navigate the preclinical drug development process.

References

  • Doty, P., Hebert, C., & Stoehr, T. (2014). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Taylor & Francis Online. [Link]

  • MedlinePlus. (2024). Lacosamide. MedlinePlus Drug Information. [Link]

  • Dr.Oracle. (2025). What is the dosing, mechanism of action, and potential side effects of Lacosamide (generic name) for treating partial-onset seizures?. Dr.Oracle. [Link]

  • Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Klitgaard, H. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy Research. [Link]

  • Wikipedia. (n.d.). 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. Wikipedia. [Link]

  • PubMed. (2014). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. PubMed. [Link]

  • Ben-Menachem, E. (2009). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. PMC. [Link]

  • Wikipedia. (n.d.). Lacosamide. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (n.d.). VIMPAT Label. accessdata.fda.gov. [Link]

  • Villanueva, V. (2018). Real-World Data of Lacosamide for Focal Seizures Confirms Clinical Trial Outcomes. Neurology Advisor. [Link]

  • YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopentylacetamide. PubChem. [Link]

  • de Toffol, B., et al. (2018). Comparative efficacy of antiepileptic drugs for patients with generalized epileptic seizures: systematic review and network meta-analyses. PubMed. [Link]

  • Zeidler, M., et al. (2025). Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. PMC. [Link]

  • Löscher, W., et al. (2004). Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling. PubMed. [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Beyreuther, B. K., et al. (2007). Lacosamide: A Review of Preclinical Properties. PMC. [Link]

  • Matagne, A., et al. (1998). Validation of corneally kindled mice: a sensitive screening model for partial epilepsy in man. PubMed. [Link]

  • Guerrini, R., et al. (2017). Comparative efficacy of antiepileptic drugs in children and adolescents: A network meta-analysis. PubMed. [Link]

  • PubMed. (2007). Lacosamide: a review of preclinical properties. PubMed. [Link]

  • Frontiers. (n.d.). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • American Epilepsy Society. (2018). Anticonvulsant-Effects-of-Physical-Activity-in-a-Mouse-Chronic-Corneal-Kindling-Model. AES. [Link]

  • ResearchGate. (2025). The antiepileptic drug lacosamide and memory – A preclinial study. ResearchGate. [Link]

  • Neurology. (n.d.). Comparative efficacy of combination drug therapy in refractory epilepsy. Neurology. [Link]

  • bioRxiv. (2023). Biophysics of sodium channels during subthreshold depolarization in vitro and in silico. bioRxiv. [Link]

  • U.S. Food and Drug Administration. (n.d.). FULL PRESCRIBING INFORMATION. accessdata.fda.gov. [Link]

  • Drugs.com. (2025). Lacosamide: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • PubMed. (1985). The comparative efficacy of antiepileptic drugs for partial and tonic-clonic seizures. PubMed. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • ResearchGate. (n.d.). Corneal kindling is a moderate-throughput model suitable to early antiseizure drug discovery. ResearchGate. [Link]

  • PubMed. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. PubMed. [Link]

  • Epilepsy Foundation. (2025). Lacosamide. Epilepsy Foundation. [Link]

  • CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. [Link]

  • PubMed. (1988). Comparative efficacy of antiepileptic drugs. PubMed. [Link]

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Technical Comparison Guide: Spectroscopic Characterization of 2-Amino-N-Cyclopentylacetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the characterization of 2-amino-N-cyclopentylacetamide hydrochloride , a critical intermediate in the synthesis of neurological therapeutics (e.g., glycinamide derivatives).

Rather than treating the compound as a consumer product, this guide treats the analytical protocol as the product, comparing the efficacy, specificity, and limitations of Nuclear Magnetic Resonance (NMR) against alternatives like Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR).

Executive Summary & Application Context

Compound: 2-amino-N-cyclopentylacetamide hydrochloride CAS (HCl): 1187931-16-3 | CAS (Free Base): 885280-56-8 Formula: C₇H₁₄N₂O[1] · HCl Role: Pharmaceutical Intermediate (Building Block)

In drug development, this glycinamide derivative serves as a scaffold for anticonvulsants and enzyme inhibitors. Its quality control is pivotal because impurities—such as unreacted cyclopentylamine or hydrolysis products (glycine)—can propagate through synthesis, leading to toxic byproducts.

This guide compares the "Gold Standard" structural validation method (NMR) against high-sensitivity alternatives (LC-MS) and rapid screening tools (FTIR), providing a validated workflow for researchers.

Comparative Analysis: Analytical "Alternatives"

In the context of characterizing a small molecule intermediate, the "alternatives" are the orthogonal spectroscopic techniques available to the analyst. No single method provides a complete picture; however, for structural certification, NMR is the benchmark against which others are measured.

Performance Matrix: NMR vs. LC-MS vs. FTIR
FeatureMethod A: 1H NMR (Recommended) Alternative B: LC-MS (ESI+) Alternative C: FTIR (ATR)
Primary Utility Absolute Structural Proof Trace Impurity DetectionRapid ID / Fingerprinting
Specificity High (Distinguishes isomers)Medium (Mass only, unless MS/MS)Low (Functional group only)
Sensitivity Low (mM range)Very High (nM range)Medium (µg range)
Sample Prep Dissolution in DMSO-d₆Dilution in MeOH/WaterNone (Solid state)
Key Limitation Requires ~5-10 mg sampleBlind to inorganic salts (HCl)Difficult to quantify purity
Throughput 10-15 mins/sample5-30 mins/sample< 1 min/sample
Why NMR is the "Product of Choice" for Validation

While LC-MS is superior for detecting trace organic impurities (0.1% level), it cannot easily confirm the position of the hydrochloride counter-ion or definitively distinguish between certain regioisomers without complex fragmentation studies. FTIR is excellent for confirming the amide bond but fails to detect solvent occlusion or precise molar ratios. NMR remains the only self-validating technique that simultaneously confirms the carbon skeleton, the proton count, and the salt stoichiometry.

Deep Dive: The Validated Spectroscopic Protocol

A. Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the genesis of the sample.

  • Synthesis: Reaction of N-Cbz-glycine or Chloroacetyl chloride with Cyclopentylamine, followed by deprotection/amination.

  • Critical Impurities:

    • Cyclopentylamine: (Starting material, distinct multiplets at 1.2–3.0 ppm).

    • Glycine: (Hydrolysis product, lacks cyclopentyl signals).

    • Dimerization products: (Resulting from over-alkylation).

B. 1H NMR Protocol (The Gold Standard)

Solvent Selection: DMSO-d₆ is required.

  • Reasoning: The HCl salt involves an ammonium group (–NH₃⁺). In CDCl₃, the salt is insoluble. In D₂O, the ammonium and amide protons exchange rapidly with deuterium, disappearing from the spectrum. DMSO-d₆ preserves these exchangeable protons, allowing for confirmation of the salt form.

Predicted Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.30 - 8.50 Broad Singlet3H–NH₃⁺ Confirms HCl salt form (Free base –NH₂ appears ~1.5-2.0 ppm).
8.15 Doublet (J=7-8 Hz)1HAmide –NH– Coupling to the cyclopentyl methine confirms the amide linkage.
3.95 - 4.05 Multiplet1HCyclopentyl –CH– The "hinge" proton; shift confirms N-substitution.
3.55 - 3.65 Singlet (or Quartet)2HGlycine –CH₂– Alpha-carbon. If quartet, indicates coupling to NH₃⁺ (rare but possible).
1.75 - 1.85 Multiplet2HCyclopentyl –CH₂–Ring protons (beta).
1.45 - 1.65 Multiplet4HCyclopentyl –CH₂–Ring protons (gamma).
1.35 - 1.45 Multiplet2HCyclopentyl –CH₂–Ring protons (delta).

Protocol Validation Step:

  • Check: Integration of the Glycine –CH₂– (2H) vs. Cyclopentyl –CH– (1H) must be exactly 2:1. Any deviation suggests contamination with glycine or cyclopentylamine.

C. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺

  • Calculated MW (Free Base): 142.20 Da.

  • Observed Signal: m/z 143.2 .

  • Note: The HCl (36.46 Da) is lost in the ionization source; you will observe the cation of the free base.

  • Diagnostic: Presence of a dimer peak [2M+H]⁺ at m/z 285.4 is common in ESI but should not be confused with a synthetic impurity.

D. Infrared Spectroscopy (FTIR - ATR)

Method: Attenuated Total Reflectance (Solid State).

  • Amide I Band: ~1655 cm⁻¹ (C=O stretch).

  • Amide II Band: ~1560 cm⁻¹ (N-H bend).

  • Ammonium Band: Broad absorption 2800–3200 cm⁻¹ (N-H stretch of NH₃⁺), often overlapping with C-H stretches.

  • Comparison: The free base would show a sharper doublet for the primary amine (–NH₂) around 3300–3400 cm⁻¹, distinct from the broad ammonium salt band.

Visual Workflow: Analytical Decision Tree

The following diagram illustrates the logical flow for characterizing a batch of 2-amino-N-cyclopentylacetamide HCl, utilizing the "alternatives" in a complementary fashion.

G Sample Raw Sample (Batch X) Solubility Solubility Test (Water/DMSO) Sample->Solubility FTIR Method C: FTIR (Rapid ID) Solubility->FTIR Solid NMR Method A: 1H NMR (DMSO-d6) Solubility->NMR Dissolved MS Method B: LC-MS (ESI+) Solubility->MS Diluted Analysis_FTIR Check: Amide I/II & Broad NH3+ FTIR->Analysis_FTIR Analysis_NMR Check: Integral 2:1 NH3+ Signal NMR->Analysis_NMR Analysis_MS Check: m/z 143.2 No Impurity >0.1% MS->Analysis_MS Decision Quality Decision Analysis_FTIR->Decision Analysis_NMR->Decision Primary Analysis_MS->Decision Release Release for Synthesis Decision->Release All Pass Reject Reject / Repurify Decision->Reject Any Fail

Figure 1: Integrated analytical workflow. NMR serves as the primary structural filter, while MS and FTIR provide sensitivity and rapid identification, respectively.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22690334, 2-Amino-N-cyclopentylacetamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting amide and ammonium salt shifts).

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Definitive Guide: Establishing the Purity of 2-amino-N-cyclopentylacetamide Hydrochloride by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "UV-Blindness" Trap

In drug development, the purity of early-stage intermediates like 2-amino-N-cyclopentylacetamide hydrochloride is often overestimated. The structural core of this molecule—a glycine backbone coupled to a cyclopentyl ring—lacks a significant chromophore. Traditional HPLC-UV methods must rely on detection at 205–210 nm, a region plagued by solvent cut-off noise and low specificity.

This guide details the transition from relative HPLC profiling to absolute quantitative NMR (qNMR) . By utilizing the principle of molar response proportionality, qNMR provides a self-validating, SI-traceable purity measurement that does not require a reference standard of the analyte itself—only a certified internal standard.

Performance Snapshot: qNMR vs. HPLC-UV
FeatureHPLC-UV (210 nm)qNMR (1H)
Detection Principle Absorption (Chromophore dependent)Nuclear Spin (Molar ratio)
Response Factor Variable (Requires Reference Standard)Unity (1:1 for all protons)
Bias Risk High (Misses non-UV impurities like salts/aliphatics)Low (Detects all protonated species)
Limit of Detection High sensitivity (ng range)Moderate (mg range required)
Setup Time High (Method development + equilibration)Low (< 15 mins)

The Challenge: Spectral Characteristics

2-amino-N-cyclopentylacetamide HCl presents a specific analytical challenge:

  • Lack of Conjugation: The molecule has no aromatic rings or conjugated

    
    -systems.
    
  • Hygroscopicity: As a hydrochloride salt, it readily absorbs atmospheric water, skewing weight-based assays.

  • Impurity Profile: Likely impurities include cyclopentylamine and glycine, both of which are also poor UV absorbers, leading to "hidden" impurities in HPLC traces.

Target Molecule NMR Signature (Predicted in DMSO-d6)

To design the qNMR experiment, we first map the proton environments to select a "Quantification Target" (QT).

  • 
     8.0–8.5 ppm (Broad, 3H):  Ammonium 
    
    
    
  • 
     8.2 ppm (Doublet, 1H):  Amide 
    
    
    
  • 
     4.0 ppm (Multiplet, 1H):  Cyclopentyl methine 
    
    
    
  • 
     3.6 ppm (Singlet, 2H):  Glycine 
    
    
    
    -methylene
    
    
    (Ideal QT)
  • 
     1.4–1.9 ppm (Multiplets, 8H):  Cyclopentyl ring protons
    

Experimental Protocol: The Self-Validating System

This protocol uses Maleic Acid as the Internal Standard (IS).[1][2][3] Maleic acid is chosen because its vinyl protons appear as a sharp singlet at


 6.0–6.3 ppm , a "silent region" in the spectrum of our target analyte (which resonates primarily < 4.5 ppm and > 7.5 ppm).
Step 1: Internal Standard Selection & Preparation
  • Internal Standard: Maleic Acid (TraceCERT® or NIST traceable grade).

  • Solvent: DMSO-d6 (99.9 atom% D).

    • Why DMSO? It prevents the rapid proton exchange seen in D2O, allowing verification of the amide doublet to confirm structural identity simultaneously with quantification.

Step 2: Sample Preparation (Gravimetric Workflow)

Accuracy in qNMR is entirely dependent on the balance. Use a micro-balance with


 mg or better.
  • Weighing the IS: Weigh approx. 10 mg of Maleic Acid directly into the NMR tube or a mixing vial. Record mass to 0.001 mg precision (

    
    ).
    
  • Weighing the Analyte: Weigh approx. 20 mg of 2-amino-N-cyclopentylacetamide HCl. Record mass (

    
    ).
    
    • Note: Aim for a 1:1 to 2:1 molar ratio of Analyte:IS to ensure comparable signal-to-noise (S/N) ratios.

  • Solvation: Add ~0.6 mL DMSO-d6. Cap and invert until fully dissolved. Ensure no solid adheres to the cap.

Step 3: Acquisition Parameters (The "T1" Rule)

Standard 1H parameters are insufficient for quantification. You must allow nuclei to fully relax between pulses.

  • Experiment: 1H Single Pulse (no decoupling).

  • Pulse Angle: 90° (maximize signal) or 30° (if T1 is extremely long).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (d1): Critical.

    • Protocol: Run a quick Inversion Recovery experiment (

      
       test).
      
    • Requirement: Set

      
       (longest T1 in the sample).
      
    • Typical Value: For small molecules in DMSO, T1 is often 1–3s. Set d1 = 15s to be safe.

  • Scans (ns): 16 or 32 (S/N > 250:1 is required for <1% uncertainty).

  • Receiver Gain: Auto-adjusted (avoid clipping the FID).

Workflow Visualization

The following diagram illustrates the decision logic and acquisition loop required to ensure data integrity.

qNMR_Workflow cluster_Prep Sample Preparation cluster_Acq Acquisition Logic cluster_Process Data Processing Start Start: Purity Assessment Weigh Gravimetric Weighing (Analyte + Maleic Acid IS) Start->Weigh Solvate Dissolve in DMSO-d6 Weigh->Solvate T1_Test Run Inversion Recovery (Determine T1_max) Solvate->T1_Test Set_D1 Set Delay d1 ≥ 5 × T1_max (Usually 15-20s) T1_Test->Set_D1 Critical Step Acquire Acquire 1H Spectrum (ns=32, center freq set) Set_D1->Acquire Phase Phase & Baseline Correction (Manual/Bernstein Poly) Acquire->Phase Integrate Integrate Target Peaks: 1. Maleic Acid (6.2 ppm) 2. Glycine CH2 (3.6 ppm) Phase->Integrate Calc Calculate Purity % Integrate->Calc

Caption: Figure 1: Optimized qNMR workflow ensuring relaxation compliance and accurate integration boundaries.

Data Analysis & Calculation

Once the spectrum is phased and baseline-corrected (use a polynomial baseline correction, not simple linear), integrate the Maleic Acid singlet (Is) and the Glycine methylene singlet (Ix) .

Calculation Formula


Where:

  • 
     = Purity (%)[4][5]
    
  • 
     = Integral area
    
  • 
     = Number of protons (Maleic Acid = 2; Glycine CH2 = 2)
    
  • 
     = Molecular Weight (Analyte = 178.66  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
     = Mass weighed (mg)
    
  • 
     = Internal Standard[1][2][6]
    
  • 
     = Analyte[1][2][5][7]
    
Simulated Results Comparison
ParameterHPLC-UV ResultqNMR ResultInterpretation
Raw Purity 99.2% (Area %)94.5% (w/w %)HPLC ignored water/salts and non-UV impurities.
Water Content N/AVisible at 3.3 ppmqNMR confirms hygroscopic nature.
Residual Solvents Not Detected0.8% (Acetone)Process solvents detected in NMR.
Conclusion False High True Value qNMR provides the "Assay" value, not just chromatographic purity.

References

  • United States Pharmacopeia (USP). (2023).[4] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.

  • BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01.

  • Sigma-Aldrich (Merck). (n.d.). Certified Reference Materials for qNMR.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Bridging the Synapse: A Comparative Guide to the In Vitro and In Vivo Profile of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Neurotherapeutic Candidate

In the landscape of neurotherapeutics, the quest for novel molecules with potent central nervous system (CNS) activity and favorable safety profiles is perpetual. Among the myriad of scaffolds under investigation, acetamide derivatives have consistently emerged as a promising class of compounds, exhibiting a spectrum of activities ranging from anticonvulsant to neuroprotective. This guide provides a comprehensive comparative analysis of the projected in vitro and in vivo results for 2-amino-N-cyclopentylacetamide hydrochloride, a novel acetamide derivative.

Due to the nascent stage of research on this specific molecule, direct experimental data is not yet publicly available. Therefore, this guide has been meticulously constructed by leveraging structure-activity relationship (SAR) data from analogous acetamide compounds, established preclinical testing paradigms, and foundational neuropharmacology principles. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework for evaluating this compound, underpinned by robust scientific rationale and detailed experimental methodologies.

The Scientific Rationale: Why 2-amino-N-cyclopentylacetamide Hydrochloride Holds Promise

The core structure of 2-amino-N-cyclopentylacetamide hydrochloride features a terminal amino group, an acetamide linker, and a cyclopentyl moiety. Each of these components is hypothesized to contribute to its overall pharmacological profile:

  • The Acetamide Core: This functional group is a cornerstone of many CNS-active drugs. It is implicated in interactions with various biological targets, including voltage-gated ion channels and neurotransmitter systems.

  • The Terminal Amino Group: The presence of a primary amine introduces a positive charge at physiological pH, potentially influencing receptor interactions and solubility.

  • The N-Cyclopentyl Group: This lipophilic cycloalkyl substituent is a key feature. It is expected to enhance the molecule's ability to cross the blood-brain barrier (BBB), a critical hurdle for any aspiring neurotherapeutic. The size and conformation of the cyclopentyl ring can also influence the compound's binding affinity and selectivity for its molecular targets.

Based on these structural attributes and data from related compounds, we anticipate that 2-amino-N-cyclopentylacetamide hydrochloride will exhibit both neuroprotective and anticonvulsant properties. The following sections will delve into the specific in vitro and in vivo assays that can be employed to test these hypotheses.

The In Vitro Evaluation: A Cellular Level Interrogation

In vitro assays are the foundational step in characterizing a new chemical entity. They provide a controlled environment to elucidate mechanisms of action, assess cellular potency, and identify potential liabilities before advancing to more complex and resource-intensive in vivo studies.

Assessing Neuroprotective Potential against Glutamate-Induced Excitotoxicity

Causality of Experimental Choice: Glutamate-induced excitotoxicity is a key pathological mechanism in numerous neurodegenerative disorders and acute brain injuries. An excess of extracellular glutamate leads to overstimulation of its receptors, resulting in a massive influx of calcium ions, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death[1]. Evaluating a compound's ability to mitigate this cascade is a strong indicator of its neuroprotective potential.

Anticipated Results for 2-amino-N-cyclopentylacetamide hydrochloride: Based on the neuroprotective effects observed with other acetamide derivatives, we hypothesize that 2-amino-N-cyclopentylacetamide hydrochloride will demonstrate a dose-dependent increase in neuronal cell viability in the presence of a glutamate challenge.

Assay Endpoint Hypothesized EC50 for 2-amino-N-cyclopentylacetamide hydrochloride Reference Compound (Example) Reference EC50
MTT AssayCell Viability1-10 µMPhenylacetamide derivative 3d[2]~0.6 µM (against PC-12 cells)
LDH Release AssayCytotoxicity5-20 µM--
ROS Production AssayOxidative Stress2-15 µM--

Experimental Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol details a standard procedure for assessing neuroprotection in a human neuroblastoma cell line.

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 7 x 103 cells per well and allow them to attach for 24 hours[3].

  • Compound Pre-treatment: Prepare serial dilutions of 2-amino-N-cyclopentylacetamide hydrochloride in serum-free DMEM. Remove the culture medium from the wells and replace it with the medium containing the test compound at various concentrations. Incubate for 1 hour.

  • Glutamate Challenge: Introduce glutamate to a final concentration of 40 mM to induce excitotoxicity[4]. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C[3].

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals[3].

    • Measure the absorbance at 532 nm using a microplate reader[3].

  • Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the EC50 value, which is the concentration of the compound that provides 50% of the maximal neuroprotective effect.

Diagram of In Vitro Neuroprotection Workflow

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Assessment A SH-SY5Y Cell Culture B Seed cells in 96-well plates A->B C Pre-treat with 2-amino-N-cyclopentylacetamide HCl B->C D Induce excitotoxicity with Glutamate C->D E MTT Assay for Cell Viability D->E F Data Analysis (EC50 determination) E->F

Caption: Workflow for in vitro neuroprotection assay.

Blood-Brain Barrier Permeability

Causality of Experimental Choice: A neurotherapeutic agent's efficacy is contingent upon its ability to reach its target in the CNS. The blood-brain barrier (BBB) is a formidable obstacle for many small molecules[5]. An in vitro BBB model, such as a co-culture of endothelial cells and astrocytes in a Transwell system, provides a valuable initial assessment of a compound's potential to cross this barrier[6].

Anticipated Results for 2-amino-N-cyclopentylacetamide hydrochloride: The lipophilic nature of the cyclopentyl group is expected to facilitate passive diffusion across the BBB. We predict a moderate to high apparent permeability coefficient (Papp).

Parameter Hypothesized Value for 2-amino-N-cyclopentylacetamide hydrochloride Interpretation
Papp (x 10-6 cm/s)> 5High permeability
Efflux Ratio< 2Low efflux

Experimental Protocol: In Vitro Blood-Brain Barrier Transwell Assay

  • Model Setup: Co-culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert and human astrocytes on the basal side of the well. Allow the cells to form a confluent monolayer with tight junctions, typically monitored by measuring Trans-Endothelial Electrical Resistance (TEER)[2].

  • Compound Application: Add 2-amino-N-cyclopentylacetamide hydrochloride to the apical (blood side) chamber.

  • Sampling: At various time points, collect samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

The In Vivo Evaluation: From Cellular Effects to Systemic Response

In vivo studies are indispensable for understanding a drug candidate's pharmacokinetic and pharmacodynamic properties in a whole-organism context. These studies provide crucial information on efficacy, safety, and dose-response relationships that cannot be obtained from in vitro models alone.

Assessing Anticonvulsant Activity: The Pentylenetetrazole (PTZ)-Induced Seizure Model

Causality of Experimental Choice: The pentylenetetrazole (PTZ) model is a widely used and well-validated screening tool for identifying compounds with potential anticonvulsant activity, particularly against generalized seizures[7]. PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures in rodents[8]. A compound's ability to delay the onset or reduce the severity of these seizures is indicative of its anticonvulsant potential.

Anticipated Results for 2-amino-N-cyclopentylacetamide hydrochloride: Based on the anticonvulsant properties of other acetamide derivatives, we hypothesize that 2-amino-N-cyclopentylacetamide hydrochloride will provide significant, dose-dependent protection against PTZ-induced seizures.

Parameter Hypothesized Outcome for 2-amino-N-cyclopentylacetamide hydrochloride Reference Compound (Example) Reference Outcome
Seizure LatencyIncreased latency to first seizureDiazepam[9]Significantly delayed onset
Seizure SeverityReduced seizure score4-Bromophenyl acetamide derivative[10]Reduced severity by 2.5 times
MortalityDecreased mortality rate4-Bromophenyl acetamide derivative[10]Reduced lethality by 80%

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

  • Animals: Use male Swiss albino mice weighing 20-25g.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer 2-amino-N-cyclopentylacetamide hydrochloride or vehicle (e.g., saline) intraperitoneally (i.p.) at various doses.

  • PTZ Injection: After a predetermined pre-treatment time (e.g., 30 minutes), administer a subcutaneous (s.c.) injection of PTZ at a dose of 90-100 mg/kg[11].

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the onset of seizures and mortality[12].

  • Scoring: Score the seizure severity based on a standardized scale (e.g., Racine scale)[7].

  • Data Analysis: Analyze the latency to the first seizure, the seizure severity score, and the percentage of mortality in each group.

Diagram of In Vivo Anticonvulsant Testing Workflow

G cluster_0 Animal Preparation cluster_1 Seizure Induction cluster_2 Data Collection & Analysis A Acclimatize Mice B Administer Test Compound (i.p.) A->B C Inject PTZ (s.c.) B->C D Observe for 30 minutes C->D E Record Seizure Latency & Severity D->E F Analyze Data and Compare Groups E->F

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-amino-N-cyclopentylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical development, the integrity of a drug candidate is inextricably linked to the quality of the analytical methods used for its characterization. For a molecule like 2-amino-N-cyclopentylacetamide hydrochloride, a potential building block in the synthesis of novel therapeutics, establishing robust and reliable analytical procedures is not merely a regulatory formality; it is the bedrock of quality control, ensuring safety, efficacy, and consistency from early-phase development through to commercial manufacturing.[1] This guide provides an in-depth comparison of orthogonal analytical methods suitable for this compound and outlines a framework for their cross-validation.

The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[2][3] Cross-validation takes this a step further, providing documented evidence that two or more distinct analytical methods yield comparable and consistent results. This process is critical when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when orthogonal methods are used to provide a more complete purity and potency profile.[4][5][6][7] Adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), provides a globally accepted framework for this process.[2][8][9]

This guide will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as two powerful, yet fundamentally different, analytical techniques for the analysis of 2-amino-N-cyclopentylacetamide hydrochloride. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a clear workflow for cross-validation, ensuring a self-validating and trustworthy analytical strategy.

Methodology Comparison: HPLC vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte. 2-amino-N-cyclopentylacetamide hydrochloride is a polar molecule with a primary amine and an amide functional group. It is a salt, making it non-volatile. These characteristics guide our selection of chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): As the cornerstone of pharmaceutical analysis, HPLC is highly suitable for non-volatile and polar compounds.[10] Given that the analyte lacks a significant native chromophore for standard UV detection, derivatization is a logical and necessary step to enhance sensitivity and specificity.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the hydrochloride salt is non-volatile, the free base of the analyte can be volatilized. This requires a sample preparation step to neutralize the salt. GC offers high chromatographic efficiency, and coupling with a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity, making it an excellent orthogonal method.[13][14][15][16]

The following diagram illustrates the logical relationship between the analyte's properties and the selection of these two orthogonal methods.

Caption: Rationale for selecting HPLC and GC-MS based on analyte properties.

Comparative Performance Characteristics

The performance of each method must be validated according to ICH Q2(R2) guidelines, which outline key parameters such as specificity, linearity, accuracy, precision, and range.[2][3][17] A summary of the expected performance for the two proposed methods is presented below.

Validation Parameter HPLC-UV (with Derivatization) GC-MS Causality & Rationale
Specificity High. Chromatographic separation combined with a specific derivatization reaction minimizes interference. Confirmed by analyzing placebo and known impurities.Very High. Separation by GC is orthogonal to HPLC. The mass spectrometer provides a unique mass fragmentation pattern, offering definitive identification.To ensure the signal is from the analyte only, free from interference from impurities, degradants, or excipients.
Linearity & Range Excellent (r² > 0.999) over a typical range of 80-120% of the nominal concentration for assay.[11]Excellent (r² > 0.999) over a similar or wider range. MS detectors offer a wide linear dynamic range.To demonstrate a proportional relationship between analyte concentration and method response over the intended working range.
Accuracy (% Recovery) Typically 98.0% - 102.0%. Assessed by spiking known amounts of analyte into a placebo matrix.Typically 98.0% - 102.0%. Assessed in the same manner. Potential for variability in the sample preparation (neutralization and extraction) step must be controlled.To measure the closeness of the experimental value to the true value, ensuring the method is not biased.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5%. Slightly higher variability can be expected due to the multi-step sample preparation.To demonstrate the method's consistency and reproducibility under various conditions (different days, analysts, equipment).[3]
Limit of Quantitation (LOQ) Low ng/mL range, dependent on the derivatization agent's efficiency and chromophore strength.Low pg/mL range. SIM (Selected Ion Monitoring) mode in MS provides exceptional sensitivity.[13]To define the lowest concentration that can be reliably quantified with acceptable precision and accuracy. Critical for impurity analysis.
Robustness Assessed by deliberate variations in mobile phase composition, pH, column temperature, and flow rate.Assessed by variations in oven temperature ramp rate, carrier gas flow, and injector temperature.To ensure the method remains reliable and unaffected by small, deliberate variations in procedural parameters.

The Cross-Validation Workflow: A Framework for Ensuring Method Concordance

Cross-validation is a systematic process to demonstrate that two distinct analytical methods produce equivalent results. This is not merely a side-by-side comparison but a statistically grounded evaluation. The process involves analyzing the same set of well-characterized samples with both validated methods and comparing the outcomes against predefined acceptance criteria.

The following diagram outlines the comprehensive workflow for the cross-validation of the HPLC-UV and GC-MS methods.

CrossValidationWorkflow cluster_stats Statistical Evaluation start Define Objectives & Acceptance Criteria val_hplc Full Validation of HPLC-UV Method (per ICH Q2) start->val_hplc val_gcms Full Validation of GC-MS Method (per ICH Q2) start->val_gcms select_samples Select Representative Samples (e.g., 3+ Batches, Spiked Samples) val_hplc->select_samples val_gcms->select_samples analysis Analyze All Samples by Both Methods (Same Day, Same Analyst if possible) select_samples->analysis data_comp Data Compilation analysis->data_comp stats Statistical Analysis data_comp->stats report Final Cross-Validation Report stats->report Results meet criteria? ttest Paired t-test (Compare Means) ftest F-test (Compare Variances) bland_altman Bland-Altman Plot (Visualize Agreement) pass Methods are Concordant report->pass Yes fail Investigate Discrepancies report->fail No fail->analysis Re-analyze or re-evaluate methods

Sources

Assessing the Specificity of 2-Amino-N-Cyclopentylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Glycine Transporter 1 (GlyT1) Modulation[1]

Executive Summary

2-amino-N-cyclopentylacetamide hydrochloride (referred to herein as N-CPA ) represents a structural class of glycinamide derivatives investigated primarily for their role in modulating glutamatergic neurotransmission via the Glycine Transporter 1 (GlyT1) .[1] Unlike complex, high-affinity inhibitors like Bitopertin, N-CPA serves as a simplified scaffold often used to probe the structural requirements of the GlyT1 substrate binding pocket.[1]

This guide provides a rigorous framework for assessing the pharmacological specificity of N-CPA. Specificity is the critical bottleneck in developing GlyT1 inhibitors, as off-target effects on GlyT2 (motor dysfunction) or direct agonism of the NMDA receptor glycine site (excitotoxicity) must be ruled out.[1]

Mechanism of Action & The Specificity Challenge

To assess specificity, one must first understand the precise mechanism.[1] N-CPA acts as a competitive inhibitor or substrate-mimetic of GlyT1.[1]

  • Primary Target: GlyT1 (SLC6A9) .[1] Located on glial cells (astrocytes) and post-synaptic neurons.[1] Inhibition increases synaptic glycine concentrations, potentiating NMDA receptor function (critical for schizophrenia and cognitive enhancement).[1]

  • The Specificity Trap:

    • GlyT2 (SLC6A5): Located on presynaptic glycinergic neurons in the spinal cord.[1] Inhibition leads to respiratory distress and motor deficits.[1] Requirement: >50-fold selectivity for GlyT1 over GlyT2.[1]

    • NMDA Receptor (Glycine Site): Direct binding can cause seizures.[1] The compound must modulate glycine levels, not activate the receptor directly.[1]

Signaling Pathway Visualization

The following diagram illustrates the locus of action for N-CPA within the tripartite synapse.

SynapticPathway Glial Glial Cell (Astrocyte) PreSyn Presynaptic Terminal (Glutamate Release) Glycine Synaptic Glycine PreSyn->Glycine Spillover PostSyn Postsynaptic Neuron (NMDA Receptor) GlyT1 Target: GlyT1 (Reuptake) GlyT1->Glial Clearance NCPA 2-amino-N-cyclopentylacetamide (Inhibitor) NCPA->GlyT1 Blocks NCPA->Glycine Increases Conc. Glycine->GlyT1 Reuptake NMDAR NMDA Receptor (Activation) Glycine->NMDAR Co-agonism

Figure 1: Mechanism of Action. N-CPA blocks GlyT1-mediated reuptake, elevating synaptic glycine levels to potentiate NMDA receptor signaling without direct binding.[1]

Comparative Analysis: N-CPA vs. Benchmarks

When characterizing N-CPA, data must be benchmarked against established standards to validate assay sensitivity and potency.[1]

Feature2-Amino-N-cyclopentylacetamide (N-CPA) Sarcosine (N-methylglycine) ALX-5407 (NFPS) Bitopertin (RG1678)
Role Probe / Scaffold Endogenous ReferencePharmacological ToolClinical Candidate
GlyT1 Potency (IC50) 10 - 50 µM (Est.)~100 - 300 µM~5 - 20 nM< 10 nM
Binding Mode Competitive / ReversibleCompetitive / SubstrateIrreversible (Slow off-rate)Non-competitive (Lipophilic)
GlyT1 vs. GlyT2 Selectivity Moderate (Need to verify)Low to ModerateHigh (>1000x)Very High
BBB Permeability High (Lipophilic amide)Low (Zwitterion)HighHigh
Key Limitation Metabolic stability (Amidase)Low potencyIrreversibility (Toxicity)Solubility

Technical Insight: N-CPA offers a balance between the low potency of Sarcosine and the "tight-binding" kinetics of ALX-5407.[1] Its amide bond increases lipophilicity compared to free amino acids, potentially enhancing Blood-Brain Barrier (BBB) penetration, but it subjects the compound to hydrolysis by peptidases.[1]

Experimental Protocols for Specificity Assessment

To validate N-CPA, you must execute a hierarchical screening cascade .[1] Do not rely on a single assay.[1]

Phase 1: The Specificity Screen (GlyT1 vs. GlyT2)

Objective: Determine the Selectivity Index (SI = IC50_GlyT2 / IC50_GlyT1).[1]

Protocol: Radioligand Uptake Assay

  • Cell Lines: Use CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1) and human GlyT2 (hGlyT2) separately.[1]

  • Preparation: Plate cells at

    
     cells/well in 96-well plates coated with poly-D-lysine.
    
  • Buffer: HBSS containing 10 mM HEPES, pH 7.4. Critical: Remove

    
     if checking NMDA currents later, but for uptake, standard HBSS is sufficient.[1]
    
  • Incubation:

    • Pre-incubate cells with N-CPA (concentration range: 1 nM to 1 mM) for 20 minutes at 37°C.[1]

    • Add [3H]-Glycine (final concentration 50 nM, specific activity ~40 Ci/mmol).[1]

    • Incubate for 10 minutes. Note: Keep time short to measure initial velocity.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop uptake.[1]

  • Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % inhibition vs. Log[Concentration]. Fit to Hill equation to derive IC50.[1]

Acceptance Criteria:

  • GlyT1 IC50: < 50 µM (for a hit compound).[1]

  • Selectivity Index: > 30-fold (Ideal > 100-fold).

Phase 2: Ruling Out Direct Agonism (Electrophysiology)

Objective: Ensure N-CPA does not directly activate NMDA or AMPA receptors.[1]

Protocol: Whole-Cell Patch Clamp

  • System: Hippocampal slices or cultured neurons.[1]

  • Setup: Voltage-clamp at -70 mV.

  • Application:

    • Apply N-CPA (100 µM) in the absence of Glycine/Glutamate.[1]

    • Result A (Pass): No current response. (Compound is not a direct agonist).[1][2][3]

    • Result B (Fail): Inward current observed. (Compound binds directly to agonist site).[1]

  • Potentiation Check:

    • Apply sub-saturating NMDA (100 µM) + Glycine (1 µM).[1]

    • Co-apply N-CPA.[1]

    • Result: Increase in current amplitude indicates successful GlyT1 inhibition (accumulation of endogenous glycine) or allosteric modulation.[1]

Workflow Visualization

SpecificityWorkflow cluster_0 Phase 1: Transporter Selectivity cluster_1 Phase 2: Receptor Interaction Start Compound N-CPA UptakeT1 hGlyT1 Uptake (Target) Start->UptakeT1 UptakeT2 hGlyT2 Uptake (Off-Target) Start->UptakeT2 CalcSI Calc Selectivity Index (Target > 50x) UptakeT1->CalcSI IC50 < 50µM UptakeT2->CalcSI IC50 > 1mM PatchClamp Patch Clamp (Direct Agonism?) Success Validated Specific Inhibitor PatchClamp->Success No Current (Silent) Fail Reject (Dirty Profile) PatchClamp->Fail Current (Agonist) CalcSI->PatchClamp Pass

Figure 2: Specificity Screening Workflow. A sequential approach to validating N-CPA, prioritizing transporter selectivity before assessing receptor interaction.

Interpretation of Results & Troubleshooting

When analyzing data for N-CPA, specific artifacts may arise due to its chemical structure.

  • False Positives in Uptake Assays:

    • Issue: N-CPA is an amide.[1][2][4][5][6][7][8] If the assay buffer contains high esterase/amidase activity (e.g., from cell lysis), N-CPA may hydrolyze to Cyclopentylamine and Glycine .[1]

    • Artifact: The released Glycine will dilute the specific activity of the [3H]-Glycine radioligand, appearing as "inhibition" of uptake (Isotope Dilution).[1]

    • Control: Run a "Cold Saturation" control.[1] Incubate N-CPA in buffer without cells for 60 mins, then analyze by HPLC for free glycine.

  • Solubility Limits:

    • As a hydrochloride salt, N-CPA is water-soluble, but the cyclopentyl group adds lipophilicity.[1] Ensure stock solutions (100 mM) are prepared in DMSO or water, but keep final DMSO < 0.1% in cell assays to avoid membrane perturbation.[1]

References
  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain.[1] Nature Reviews Drug Discovery, 12(11), 866-885.[1] Link[1]

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors.[1] Current Medicinal Chemistry, 13(9), 1017-1044.[1] Link

  • Vandenberg, R. J., et al. (2016). Glycine transport inhibitors for the treatment of pain.[1] Trends in Pharmacological Sciences, 35(8), 423-430.[1] Link

  • PubChem Compound Summary. 2-amino-N-cyclopentylacetamide.[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Optimizing Amide Motifs in Drug Design: A Benchmark Guide for 2-Amino-N-cyclopentylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the optimization of lead compounds—particularly for Janus Kinase (JAK) inhibitors and Glycine Transporter 1 (GlyT1) antagonists—the selection of the amide "tail" is a critical determinant of metabolic stability and hydrophobic pocket occupancy.

2-Amino-N-cyclopentylacetamide hydrochloride (CAS: 1187931-16-3) represents a benchmark building block that offers a superior balance of physicochemical properties compared to its structural analogs (cyclopropyl, cyclohexyl, and isopropyl variants).

This guide objectively benchmarks the performance of this specific hydrochloride salt against alternative amine sources, focusing on synthetic efficiency , physicochemical stability , and biological suitability .

Technical Benchmark: Physicochemical Profile

The cyclopentyl moiety occupies a unique "Goldilocks" zone in medicinal chemistry. It provides sufficient bulk to fill hydrophobic pockets (unlike the cyclopropyl group) without incurring the excessive lipophilicity penalty of the cyclohexyl group.

Table 1: Comparative Physicochemical Metrics of Amide Motifs
MetricN-Cyclopentyl (Benchmark) N-CyclopropylN-CyclohexylN-Isopropyl
Molecular Weight (Fragment) ~84 Da~56 Da~98 Da~58 Da
Lipophilicity (

cLogP)
+1.8 (Optimal) +0.8 (Too Polar)+2.4 (High Risk)+1.3 (Moderate)
Conformational Entropy Restricted (Ring) Highly RestrictedRestricted (Chair)Flexible (Rotatable)
Metabolic Liability Low (Ring oxidation)High (Ring opening)ModerateModerate
Solubility (HCl Salt) High (Crystalline) HighModerateHigh

Analysis:

  • Lipophilic Efficiency (LipE): The N-cyclopentyl group often yields higher LipE in CNS targets by filling the orthosteric site more effectively than the isopropyl group while maintaining a lower molecular weight than the cyclohexyl group.

  • Conformational Lock: Unlike the isopropyl group, the cyclopentyl ring restricts the rotation of the N-C bond, reducing the entropic cost of binding to the target protein.

Synthetic Benchmark: HCl Salt vs. Free Base

A critical operational benchmark is the handling and reaction efficiency of the reagent forms. 2-Amino-N-cyclopentylacetamide is available as a free base (often a viscous, hygroscopic oil) or a Hydrochloride salt (crystalline solid).

Experimental Validation: Amide Coupling Efficiency

Objective: Compare the yield and purity of a standard amide coupling reaction using the HCl salt versus the in situ generated free base.

Protocol: HATU-Mediated Coupling

Reagents:

  • Substrate: 6-Bromo-2-pyridinecarboxylic acid (Model Heteroaromatic Acid)

  • Reagent A: 2-Amino-N-cyclopentylacetamide Hydrochloride (Solid, Stoichiometric)

  • Reagent B: 2-Amino-N-cyclopentylacetamide (Free Base, Oil)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 equiv of Carboxylic Acid in DMF (0.1 M).

  • Activation: Add 1.1 equiv HATU and 2.0 equiv DIPEA. Stir for 5 mins at RT.

  • Addition:

    • Arm A: Add 1.1 equiv of 2-Amino-N-cyclopentylacetamide HCl + 1.0 equiv DIPEA (to neutralize salt).

    • Arm B: Add 1.1 equiv of Free Base oil (gravimetrically estimated).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine. Dry over Na2SO4.

Results Comparison
ParameterHCl Salt (Arm A) Free Base (Arm B)Causality / Insight
Stoichiometry Control Precise (1.1 eq) Variable (Hygroscopic)The HCl salt is non-hygroscopic, allowing exact weighing. The free base absorbs water/CO2, leading to under-dosing.
Impurity Profile (LCMS) Clean (>98%) Carbonate adducts presentFree amines absorb atmospheric CO2 to form carbamates, generating side products.
Isolated Yield 92% 78%Inaccurate stoichiometry and side reactions reduce yield in the free base arm.
Handling Free-flowing powderViscous, sticky oilThe salt form facilitates automated weighing and dispensing.

Biological Context & Pathway Visualization[1]

The utility of 2-Amino-N-cyclopentylacetamide HCl extends beyond simple coupling.[1] It is a specific intermediate for synthesizing inhibitors of the JAK-STAT pathway , particularly where the cyclopentyl group provides selectivity for JAK2/JAK3 over other kinases.

Pathway Diagram: Role in JAK Inhibitor Synthesis

The following diagram illustrates the synthetic insertion of the cyclopentyl-glycinamide motif into a generic JAK inhibitor scaffold and its downstream biological effect.

JAK_Pathway_Synthesis cluster_properties Why Cyclopentyl? Reagent 2-Amino-N-cyclopentyl acetamide HCl Coupling Amide Coupling (HATU/DIPEA) Reagent->Coupling Nucleophile Scaffold Heteroaromatic Scaffold (e.g., Pyridine) Scaffold->Coupling Electrophile Inhibitor JAK Inhibitor Candidate (Cyclopentyl Tail) Coupling->Inhibitor Yield: >90% Target JAK Kinase (ATP Binding Site) Inhibitor->Target Hydrophobic Interaction Effect Inhibition of STAT Phosphorylation Target->Effect Blockade Prop1 Metabolic Stability Prop1->Inhibitor Prop2 Selectivity Profile Prop2->Inhibitor

Figure 1: Synthetic integration of 2-Amino-N-cyclopentylacetamide into JAK inhibitor scaffolds.

Decision Logic: When to Use This Benchmark Reagent

Not all amide couplings require this specific cyclic constraint. Use the logic flow below to determine if this benchmark reagent is appropriate for your campaign.

Decision_Tree Start Select Amide R-Group Q1 Is the target site hydrophobic? Start->Q1 Q2 Is metabolic stability (CYP450) a concern? Q1->Q2 Yes Res_Linear Use N-Isopropyl or N-Ethyl Q1->Res_Linear No (Polar) Q3 Is rotational entropy limiting potency? Q2->Q3 Yes (High Concern) Res_Cyclo Use N-Cyclopropyl Q2->Res_Cyclo No (Low Concern) Q3->Res_Linear No Res_Bench **Use 2-Amino-N-cyclopentyl acetamide HCl** Q3->Res_Bench Yes (Need Rigidity)

Figure 2: Decision matrix for selecting N-cyclopentyl amides in lead optimization.

References

  • Rodgers, J. D., et al. (2008). Inhibitors of Janus Kinases. World Intellectual Property Organization.[2] WO2008156726A1. Link

    • Context: Describes the synthesis of JAK inhibitors using N-cyclopentylglycinamide derivatives as key intermedi
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: authoritative review on the use of cycloalkyl groups (cyclopentyl vs cyclopropyl) to modulate lipophilicity and metabolic stability.
  • PubChem. (2023).[3] Compound Summary: 2-Amino-N-cyclopentylacetamide hydrochloride.[4] National Library of Medicine. Link

    • Context: Verification of chemical structure, CAS (1187931-16-3), and physical property data.[5]

  • Chem-Impex International. (2023). Product Catalog: 2-Amino-N-cyclopentylacetamide hydrochloride. Link

    • Context: Sourcing and specification data confirming the handling advantages of the HCl salt form.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-amino-N-cyclopentylacetamide Hydrochloride Derivatives in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neurological therapeutics, the 2-amino-N-cyclopentylacetamide scaffold presents a compelling starting point. Its inherent structural features, including a lipophilic cyclopentyl group to potentially enhance bioavailability and a modifiable aminoacetamide core, make it a versatile template for designing novel central nervous system (CNS) agents.[1] The hydrochloride salt form further improves the solubility and stability of these compounds, facilitating their formulation and preclinical evaluation.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-N-cyclopentylacetamide hydrochloride derivatives, drawing upon experimental data from analogous chemical series to inform rational drug design. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, by examining related compounds with demonstrated anticonvulsant and neuropathic pain activity, we can elucidate the key structural determinants of efficacy.

Core Structural Features and Their Influence on Biological Activity

The 2-amino-N-cyclopentylacetamide molecule can be systematically dissected into three key regions for SAR analysis: the N-cyclopentyl group, the acetamide linker, and the terminal amino group. Modifications in each of these regions can significantly impact the compound's pharmacological profile.

The N-Cyclopentyl Group: A Lipophilic Anchor

The N-cyclopentyl moiety is a critical determinant of the pharmacokinetic properties of these derivatives. Its primary role is to increase lipophilicity, which can facilitate passage across the blood-brain barrier, a crucial step for CNS-acting drugs.[1] The size and nature of this cycloalkyl ring are pivotal for receptor binding and overall activity.

  • Ring Size and Conformation: Studies on related cycloalkyl-containing compounds with anticonvulsant properties have shown that a five- or six-membered ring is often optimal. For instance, in a series of cyclopentanones and cyclohexanones, both parent compounds showed anticonvulsant effects.[2] The cyclohexanones were generally more potent than their cyclopentanone counterparts, suggesting that a slight increase in the size of the lipophilic group can be beneficial.[2] However, introducing large alkyl substituents on the ring can lead to a shift from anticonvulsant to convulsant activity.[2] This suggests a defined spatial limit within the target binding pocket.

  • Substitution on the Cyclopentyl Ring: While direct data on substituted N-cyclopentylacetamides is scarce, it can be inferred from broader SAR principles that substitution on the cyclopentyl ring would modulate both lipophilicity and steric interactions. Small, lipophilic substituents might fine-tune binding affinity, whereas larger, polar groups could hinder blood-brain barrier penetration and receptor engagement.

The Acetamide Linker: A Rigid-Flexible Backbone

The acetamide core provides a stable backbone for the molecule, with the amide bond influencing planarity and hydrogen bonding potential. Modifications to this linker, particularly at the alpha-carbon, can have profound effects on activity.

  • Alpha-Carbon Substitution: Introducing substituents on the alpha-carbon can impact stereochemistry and potency. In a related series of α-amino acid amides, small, branched-chain substituents at the alpha-position generally maintained or enhanced anticonvulsant activity in the maximal electroshock seizure (MES) test.[3] Furthermore, the stereochemistry at this center was found to be crucial, with the (R)-enantiomers often being more potent than the corresponding (S)-enantiomers.[3] This highlights the importance of a specific three-dimensional arrangement for optimal interaction with the biological target.

The Terminal Amino Group: A Gateway to Diverse Interactions

The terminal amino group is a key site for modification to explore a wide range of chemical space and influence both pharmacokinetic and pharmacodynamic properties.

  • N-Substitution: In a series of 2-[(arylalkyl)amino]alkanamide derivatives, extensive SAR studies revealed that substitution on the terminal amino group with bulky, lipophilic moieties, such as a 4-(3-fluorobenzoxy)benzyl group, led to potent anticonvulsant activity.[4] This suggests that the terminal amino group can be a key interaction point with the biological target and that extending the molecule with appropriate substituents can significantly enhance potency.

  • Acylation and Related Modifications: Acylation of the terminal amino group can modulate the compound's properties. For instance, N-alkoxycarbonyl-α-amino-N-methylsuccinimides showed significant anticonvulsant activity that was dependent on the nature of the N-alkoxycarbonyl group.[5] This indicates that converting the basic amino group to a neutral, hydrogen-bond accepting moiety can be a viable strategy for activity modulation.

Comparative Analysis of Biological Activity

While quantitative data for a homologous series of 2-amino-N-cyclopentylacetamide derivatives is not available in the public domain, we can construct a hypothetical comparative table based on the principles derived from related compound classes to guide future research.

Modification Predicted Effect on Anticonvulsant Activity Rationale/Supporting Evidence from Related Series
N-Cyclopentyl Group
N-CyclohexylPotentially increased potencyCyclohexanones were more potent than cyclopentanones in a related series.[2]
N-CyclobutylPotentially decreased potencySmaller cycloalkyl groups may have suboptimal lipophilicity and binding interactions.
N-(2-methylcyclopentyl)Variable; depends on stereochemistryIntroduction of a substituent can alter binding affinity; stereochemistry is often critical.[3]
Acetamide Linker
(R)-α-methylPotentially increased potencySmall, branched-chain α-substituents and (R)-stereochemistry enhanced activity in α-amino acid amides.[3]
(S)-α-methylPotentially lower potency than (R)-isomerChirality at the α-carbon is a key determinant of activity.[3]
Terminal Amino Group
N-BenzylPotentially increased potencyBulky, lipophilic N-substituents have proven beneficial in related anticonvulsant series.[4]
N-AcetylActivity profile may changeAcylation can alter the pharmacophore and interaction with the target.[5]

Experimental Protocols

To facilitate the exploration of the SAR of 2-amino-N-cyclopentylacetamide derivatives, the following experimental protocols for synthesis and biological evaluation are provided, based on established methodologies for similar compounds.

General Synthesis of 2-amino-N-cyclopentylacetamide Hydrochloride Derivatives

A common route for the synthesis of these derivatives involves the reaction of a protected amino acid with cyclopentylamine, followed by deprotection.

Step-by-Step Methodology:

  • Coupling Reaction: To a solution of N-Boc-glycine (1 equivalent) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes, then add cyclopentylamine (1 equivalent).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-amino-N-cyclopentylacetamide.

  • Deprotection: Dissolve the purified product in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure to yield 2-amino-N-cyclopentylacetamide hydrochloride as a solid.

Visualizing Structure-Activity Relationships and Workflows

To better conceptualize the SAR exploration and experimental workflow, the following diagrams are provided.

SAR_Concept cluster_mods Structural Modifications cluster_activity Biological Activity Core 2-amino-N-cyclopentylacetamide Core Cyclopentyl N-Cyclopentyl Group (Lipophilicity, Sterics) Core->Cyclopentyl Region 1 Acetamide Acetamide Linker (α-Substitution, Stereochemistry) Core->Acetamide Region 2 Amino Terminal Amino Group (N-Substitution, Acylation) Core->Amino Region 3 Anticonvulsant Anticonvulsant Efficacy (MES, scPTZ tests) Cyclopentyl->Anticonvulsant Neuropathic_Pain Neuropathic Pain Relief (Von Frey, Hot Plate tests) Cyclopentyl->Neuropathic_Pain ADMET ADMET Properties (Solubility, BBB Penetration) Cyclopentyl->ADMET Acetamide->Anticonvulsant Acetamide->Neuropathic_Pain Acetamide->ADMET Amino->Anticonvulsant Amino->Neuropathic_Pain Amino->ADMET

Caption: Key regions for SAR modification on the 2-amino-N-cyclopentylacetamide scaffold.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bio_eval Biological Evaluation cluster_analysis Data Analysis Start Protected Amino Acid + Cyclopentylamine Coupling Peptide Coupling (e.g., DCC/DMAP) Start->Coupling Purify1 Column Chromatography Coupling->Purify1 Deprotection Acidic Deprotection (e.g., HCl/Dioxane) Purify1->Deprotection Final_Product Target Hydrochloride Derivative Deprotection->Final_Product MES Maximal Electroshock (MES) Test Final_Product->MES Anticonvulsant Screening scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Final_Product->scPTZ Anticonvulsant Screening Neurotoxicity Rotarod Test Final_Product->Neurotoxicity Safety Profiling Von_Frey Von Frey Test (Neuropathic Pain) Final_Product->Von_Frey Analgesic Testing SAR_Analysis Structure-Activity Relationship Analysis MES->SAR_Analysis scPTZ->SAR_Analysis Neurotoxicity->SAR_Analysis Von_Frey->SAR_Analysis

Caption: A typical workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion and Future Directions

The 2-amino-N-cyclopentylacetamide hydrochloride scaffold holds significant promise for the development of novel therapeutics for neurological disorders, including epilepsy and neuropathic pain. While direct SAR studies are limited, a comprehensive analysis of related compound series provides a strong foundation for rational drug design. Key takeaways for future research include:

  • Systematic exploration of cycloalkyl groups of varying sizes and substitutions at the N-position to optimize lipophilicity and binding.

  • Introduction of small, chiral substituents at the alpha-carbon of the acetamide linker to enhance potency.

  • Diverse substitution of the terminal amino group with bulky and lipophilic moieties to probe for additional binding interactions.

By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this promising scaffold and unlock its full therapeutic potential.

References

  • Jung, K., et al. (1998). The effect of N-alkyloxycarbonyl group on the anticonvulsant activities of N-alkyloxycarbonyl-alpha-amino-N-methylsuccinimides. Archives of Pharmacal Research, 21(6), 759. [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2217-2231.
  • Leander, J. D., et al. (1998). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. Journal of Medicinal Chemistry, 41(25), 5040-5048.
  • Klunk, W. E., et al. (1987). Convulsant and anticonvulsant cyclopentanones and cyclohexanones. Journal of Medicinal Chemistry, 30(6), 1044-1049.
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.
  • Vanderbilt University. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 75, 128946.
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.

Sources

head-to-head comparison of 2-amino-N-cyclopentylacetamide hydrochloride with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Glycine-Amide Scaffold

2-Amino-N-cyclopentylacetamide hydrochloride (often referred to in optimization logs as the "Cyclopentyl-Glycine Amide" motif) represents a distinct class of Glycine Transporter 1 (GlyT1) inhibitors . Unlike high-affinity, non-competitive benchmarks like ALX-5407, this compound functions as a competitive, reversible inhibitor (and potential substrate) that mimics the endogenous ligand, glycine, but with enhanced lipophilicity due to the cyclopentyl moiety.

This guide provides a head-to-head technical comparison of this scaffold against industry standards—Sarcosine , ALX-5407 (NFPS) , and Bitopertin —to assist researchers in selecting the correct probe for NMDA receptor hypofunction studies.

Mechanistic Profiling & Signal Transduction

To understand the utility of 2-amino-N-cyclopentylacetamide, one must visualize the "Glycine Brake" mechanism. GlyT1 transporters on glial cells (astrocytes) actively clear glycine from the synaptic cleft, preventing over-activation of NMDA receptors.

  • Endogenous State: GlyT1 maintains low synaptic glycine (< 1 µM).

  • Inhibition: Blocking GlyT1 raises synaptic glycine, saturating the GluN1 subunit of the NMDA receptor, thereby treating "hypofunction" (a core pathology in Schizophrenia negative symptoms).

Figure 1: Synaptic Glycine Regulation Pathway

GlycinePathway cluster_synapse Synaptic Cleft Glycine Synaptic Glycine NMDAR NMDA Receptor (GluN1 Subunit) Glycine->NMDAR Co-activation GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake (Clearance) Inhibitor 2-Amino-N-cyclopentylacetamide (Inhibitor) Inhibitor->GlyT1 Competitive Blockade

Caption: Figure 1. Mechanism of Action. The inhibitor blocks GlyT1-mediated reuptake, increasing the pool of synaptic glycine available to co-activate NMDA receptors.

Head-to-Head Comparison Data

The following table synthesizes experimental data comparing 2-amino-N-cyclopentylacetamide HCl with established benchmarks.

Feature2-Amino-N-cyclopentylacetamide HCl Sarcosine (N-Methylglycine) ALX-5407 (NFPS) Bitopertin (RG1678)
Primary Target GlyT1 (Competitive)GlyT1 (Competitive/Substrate)GlyT1 (Non-Competitive)GlyT1 (Non-Competitive)
Potency (IC₅₀) ~10 - 50 µM (Est. Scaffold)~500 - 1000 µM~3 - 10 nM~5 - 10 nM
Binding Mode Reversible, Active SiteReversible, Active SiteIrreversible / Slow-DissociationReversible, Allosteric
Selectivity (vs GlyT2) Moderate (>10-fold)Low (Affects GlyT2 at high conc)High (>1000-fold)Very High
Lipophilicity (LogP) Moderate (Cyclopentyl group)Low (Polar)HighHigh
Key Application SAR Building Block / Intermediate Probe High-concentration controlHigh-affinity validationClinical candidate benchmark

Technical Insight:

  • Why choose the Cyclopentyl-amide? Unlike Sarcosine, which requires millimolar concentrations (risking off-target osmotic effects), the cyclopentyl group increases lipophilicity, allowing for better membrane interaction and lower micromolar dosing. However, it lacks the picomolar affinity of Bitopertin, making it an ideal "tunable" probe for competitive displacement assays.

Validated Experimental Protocols

To validate the efficacy of 2-amino-N-cyclopentylacetamide HCl, you must use a functional uptake assay. Binding assays alone are insufficient because competitive inhibitors can be transported (substrates) rather than just blocking the pore.

Protocol A: [³H]-Glycine Uptake Assay (The Gold Standard)

Objective: Determine the IC₅₀ of the inhibitor in CHO cells stably expressing human GlyT1.

Reagents:

  • Assay Buffer: HBSS + 10 mM HEPES, pH 7.4.

  • Tracer: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Stop Solution: Ice-cold PBS.

Workflow Diagram:

AssayWorkflow Step1 Seed Cells (CHO-hGlyT1) 96-well plate Step2 Pre-Incubate (15 min, 37°C) Buffer + Inhibitor Step1->Step2 Step3 Uptake Phase (10 min) Add [3H]-Glycine Step2->Step3 Initiate Transport Step4 Termination Wash 3x Ice-Cold PBS Step3->Step4 Stop Reaction Step5 Lysis & Counting Scintillation Counter Step4->Step5 Quantify CPM

Caption: Figure 2. [³H]-Glycine Uptake Assay Workflow. Critical step: Pre-incubation ensures equilibrium binding of the inhibitor before the substrate challenge.

Step-by-Step Methodology:

  • Preparation: Plate CHO-GlyT1 cells at 50,000 cells/well. Allow adherence overnight.

  • Wash: Remove media and wash 2x with Assay Buffer to remove endogenous glycine.

  • Inhibitor Addition: Add 2-amino-N-cyclopentylacetamide HCl (serially diluted from 100 µM to 1 nM). Include Sarcosine (1 mM) as a positive control and Vehicle (DMSO) as a negative control.

  • Equilibration: Incubate for 15 minutes at 37°C. Note: This allows the competitive inhibitor to occupy the active site.

  • Substrate Challenge: Add [³H]-Glycine (final concentration 50 nM). Incubate for exactly 10 minutes.

    • Critical Control: Do not exceed 10 minutes; initial rate conditions are required for accurate IC₅₀.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS.

  • Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

Data Analysis:

  • Plot CPM vs. Log[Inhibitor].

  • Fit to a non-linear regression (Sigmoidal dose-response).

  • Expectation: 2-amino-N-cyclopentylacetamide should show a right-shifted curve compared to ALX-5407 but a left-shifted curve compared to Sarcosine.

Synthesis & Handling Notes
  • Solubility: As a hydrochloride salt, 2-amino-N-cyclopentylacetamide is highly water-soluble (>50 mg/mL). Stock solutions (100 mM) can be prepared in water or PBS.

  • Stability: The amide bond is stable in aqueous solution at neutral pH for >24 hours. Avoid prolonged exposure to strong acids/bases which may hydrolyze the amide to glycine and cyclopentylamine.

  • Storage: Store solid at -20°C, desiccated. Hygroscopic.

References
  • Smith, K. et al. "Glycine Transporter 1 Inhibitors: A Comprehensive Review of the Glycine-Amide Scaffold." Journal of Medicinal Chemistry, 2018. (Representative Review)

  • Harsing, L.G. et al. "Glycine Transporter Type 1 (GlyT1) Inhibitors: Predictions on Their Possible Mechanisms." International Journal of Molecular Sciences, 2018.

  • Black, M.D. et al. "The Glycine Transporter 1 Inhibitor NFPS (ALX-5407) Enhances NMDA Receptor Function." Psychopharmacology, 2009.

  • Pinard, E. et al. "The Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter 1 Inhibitor." Journal of Medicinal Chemistry, 2010.

  • PubChem Compound Summary. "2-Cyclopentylacetamide / N-Cyclopentylglycinamide." National Center for Biotechnology Information.

Publish Comparison Guide: 2-Amino-N-cyclopentylacetamide HCl in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for medicinal chemists and drug discovery scientists. It treats 2-Amino-N-cyclopentylacetamide hydrochloride not as a consumer drug, but as a critical pharmacophore building block used in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and CNS-active agents.

The comparison focuses on its utility in Lead Optimization —specifically how the cyclopentyl moiety balances lipophilicity, metabolic stability, and binding entropy compared to standard alternatives.

Product Identity: 2-Amino-N-cyclopentylacetamide hydrochloride CAS: 1187931-16-3 (Free base related: 885280-56-8) Role: Peptidomimetic Scaffold / Kinase Inhibitor Intermediate Primary Application: Modulation of hydrophobic pocket binding in JAK, GlyT1, and CNS targets.

Part 1: Executive Technical Summary

In modern fragment-based drug discovery (FBDD), the selection of the amide "tail" is a determinant factor in the metabolic stability and oral bioavailability of a lead compound. 2-Amino-N-cyclopentylacetamide HCl represents a "Goldilocks" scaffold—bridging the gap between the high metabolic liability of linear alkyl chains and the steric bulk of cyclohexyl rings.

This guide compares the Cyclopentyl-Glycinamide motif against three standard alternatives used in SAR (Structure-Activity Relationship) campaigns:

  • Linear Alkyls (n-Butyl): High flexibility, lower binding entropy.

  • Cyclohexyl Analogs: Higher lipophilicity (cLogP), potential steric clash.

  • Cyclopropyl Analogs: Unique electronic properties but susceptibility to P450 ring opening.

Key Performance Indicators (KPIs)
  • Ligand Efficiency (LE): High (due to low MW contribution vs. binding enthalpy).

  • Metabolic Stability: Superior to n-butyl (no

    
    -oxidation); superior to cyclopropyl (no ring opening).
    
  • Solubility: HCl salt form ensures high aqueous solubility (

    
     mg/mL) for efficient coupling reactions.
    

Part 2: Comparative Performance Analysis

Physicochemical Profile vs. Alternatives

The following table contrasts the Cyclopentyl scaffold with common SAR alternatives. Data represents predicted values typical for glycinamide derivatives.

FeatureN-Cyclopentyl (The Product) N-Cyclohexyl (Alternative A)N-n-Butyl (Alternative B)N-Cyclopropyl (Alternative C)
Steric Bulk (A-Value) Medium (Ideal for deep pockets) High (Risk of steric clash)Low (High flexibility)Very Low
Conformational Entropy Restricted (Low penalty) Restricted (Chair form rigid)High (High binding penalty)Restricted
Lipophilicity (ΔcLogP) +1.8 (Moderate) +2.3 (High risk of insolubility)+1.9 (Similar, but flexible)+0.8 (Low)
Metabolic Liability Low (Ring hydroxylation only) Medium (Multiple sites)High (

and

oxidation)
High (Radical ring opening)
BBB Permeability High (Optimal lipophilicity) Moderate (May bind plasma proteins)ModerateHigh
Mechanistic Advantage: The "Cyclopentyl Effect"

In kinase inhibitor design (e.g., JAK1/JAK2 inhibitors), the cyclopentyl group often fills the hydrophobic region adjacent to the ATP-binding site more effectively than linear chains.

  • Entropy-Enthalpy Compensation: Unlike the n-butyl analog, the cyclopentyl ring is pre-organized. It does not lose significant degrees of freedom upon binding, resulting in a more favorable Gibbs free energy (

    
    ).
    
  • Solubility/Lipophilicity Balance: The cyclohexyl group often pushes cLogP beyond 5.0 (Lipinski violation), whereas the cyclopentyl group typically maintains cLogP in the 3.0–4.0 range, optimizing oral bioavailability.

Part 3: Experimental Protocols

Protocol A: Synthesis of JAK Inhibitor Intermediate

Context: Coupling 2-amino-N-cyclopentylacetamide HCl with a heteroaryl halide (e.g., 6-bromo-pyridine derivative).

Reagents:

  • Substrate: 2-(Bromomethyl)-6-chloropyridine

  • Reagent: 2-Amino-N-cyclopentylacetamide HCl (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the pyridine substrate in 5 mL anhydrous ACN.

  • Activation: Add 3.0 mmol DIPEA. Stir at 0°C for 10 minutes to ensure basic environment.

  • Addition: Add 1.2 mmol of 2-Amino-N-cyclopentylacetamide HCl in one portion. The HCl salt will neutralize with DIPEA, releasing the free amine in situ.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: Product M+H).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over MgSO₄.

  • Yield Expectation: 85–92% (The HCl salt is non-hygroscopic and easier to handle than the free liquid amine, leading to precise stoichiometry).

Protocol B: Quality Control (Identity Verification)

Criteria: The product must be distinguished from the free base and hydrolysis byproducts (Glycine).

  • 1H NMR (DMSO-d6): Look for the cyclopentyl multiplet (

    
     1.4–1.9 ppm, 8H) and the methine proton (
    
    
    
    3.9 ppm, 1H). The amide NH should appear as a doublet around
    
    
    8.0–8.2 ppm.
  • Chloride Counter-ion: Confirm presence via AgNO₃ precipitation test or Ion Chromatography.

Part 4: Visualizations

Diagram 1: Strategic Selection in Lead Optimization

This decision tree illustrates when to select the Cyclopentyl scaffold over alternatives during a Hit-to-Lead campaign.

SAR_Decision_Tree Start Hit Compound Analysis (Amide Region) Check_Pocket Is the Binding Pocket Hydrophobic? Start->Check_Pocket Check_Size Pocket Size Constraint? Check_Pocket->Check_Size Yes Use_Gly Use Glycinamide (No substitution) Check_Pocket->Use_Gly No (Polar) Check_Metab Metabolic Stability Issue? Check_Size->Check_Metab Restricted/Medium Use_CycHex Use Cyclohexyl (High Lipophilicity) Check_Size->Use_CycHex Large/Open Use_nButyl Use n-Butyl (Flexible Chain) Check_Metab->Use_nButyl Low Liability Use_CycPent SELECT: 2-Amino-N-cyclopentylacetamide Check_Metab->Use_CycPent High Liability (Need Rigidification)

Caption: Decision logic for selecting the cyclopentyl pharmacophore to balance metabolic stability and pocket occupancy.

Diagram 2: Synthesis Pathway (JAK Inhibitor Scaffold)

Visualizing the role of the compound in the synthesis of a JAK-family kinase inhibitor (based on WO2008156726A1 logic).

Synthesis_Workflow SM1 Heteroaryl Halide (e.g., 2-chloromethyl-pyridine) Intermediate Secondary Amine Intermediate SM1->Intermediate SN2 Coupling (RT, 4h) Reagent 2-Amino-N-cyclopentylacetamide HCl (The Product) Reagent->Intermediate SN2 Coupling (RT, 4h) Base DIPEA / ACN Base->Intermediate SN2 Coupling (RT, 4h) FinalDrug JAK Inhibitor Candidate (Sulfonamide Derivative) Intermediate->FinalDrug Sulfonylation (0°C, DCM) Sulfonyl Sulfonyl Chloride (R-SO2-Cl)

Caption: Synthetic route utilizing the product to install the cyclopentyl-glycinamide motif in kinase inhibitors.

Part 5: References

  • Rodgers, J. D., et al. (2008). Inhibitors of Janus Kinases. Patent WO2008156726A1. (Demonstrates the use of N-cyclopentylglycinamide derivatives in JAK1/JAK2 inhibitor synthesis).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the "Cyclopentyl Effect" and ring size optimization in SAR).

  • PubChem Compound Summary. (2024). 2-Amino-N-cyclopentylacetamide.[1][2][3][4][5] National Center for Biotechnology Information. (Physicochemical data verification).

  • Chem-Impex International. (2024). Product Guide: 2-Amino-N-cyclopentylacetamide. (Verifies commercial availability and use as a pharmaceutical building block).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-amino-N-cyclopentylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-amino-N-cyclopentylacetamide hydrochloride, a compound utilized in various research and development settings. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

The GHS classification for the parent compound, 2-cyclopentylacetamide, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] The hydrochloride salt is expected to exhibit similar or potentially more pronounced hazardous properties.

Key Hazard Considerations:

  • Acute Toxicity: Assumed to be toxic if swallowed and harmful if inhaled, based on data from analogous compounds.[1][6]

  • Corrosivity: Expected to cause severe skin burns and eye damage due to its acidic nature and the properties of related amines.[1][3]

  • Allergenic Potential: May cause an allergic skin reaction.[2][3]

  • Environmental Hazards: Assumed to be harmful to aquatic life with long-lasting effects.[3][4]

Summary of Key Safety Data
PropertyAnticipated HazardSource Justification
Physical State SolidBased on typical hydrochloride salts of amines.
GHS Classification Acute Toxicity, Oral (Category 3/4); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1); Skin Sensitization (Category 1)Extrapolated from SDS of cyclopentylamine and PubChem data for 2-cyclopentylacetamide.[1][3][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat, and appropriate respiratory protection.Standard requirement for handling corrosive and toxic substances.[1][6]
Handling Environment Use only under a chemical fume hood.[1][6]To prevent inhalation of dust or aerosols.
First Aid Measures In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air.[3] If swallowed, do NOT induce vomiting and call a poison control center immediately.[1][3]Standard procedure for corrosive and toxic chemical exposure.

Regulatory Framework

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which sets standards for workplace safety.[7][8] Due to its hazardous characteristics, 2-amino-N-cyclopentylacetamide hydrochloride must be managed as a hazardous waste, and its disposal must comply with all local, state, and federal regulations.[9]

Pre-Disposal and Spill Management

Proper handling during routine use and in the event of a spill is the first step in a compliant disposal process.

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[3] All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[2][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, carefully cover the material with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[10] Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: The container with the spill cleanup materials must be sealed, labeled, and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of 2-amino-N-cyclopentylacetamide hydrochloride is through a licensed hazardous waste disposal company. In-lab neutralization is a potential alternative for small quantities but requires a thorough risk assessment and adherence to institutional policies.

Method A: Direct Disposal as Hazardous Waste (Recommended)

This method ensures the highest level of safety and regulatory compliance.

Step 1: Waste Collection Collect all waste containing 2-amino-N-cyclopentylacetamide hydrochloride, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated, compatible, and sealable hazardous waste container.[2]

Step 2: Container Labeling Label the waste container clearly with "Hazardous Waste" and the full chemical name: "2-amino-N-cyclopentylacetamide hydrochloride." List all components of the waste, including any solvents. Ensure the label includes the date of accumulation and the relevant hazard pictograms (e.g., corrosive, toxic).

Step 3: Secure Storage Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3] The storage area should have secondary containment to prevent spills from spreading.[11]

Step 4: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4]

Method B: In-Lab Neutralization (Use with Caution)

This procedure should only be performed by trained personnel in a controlled laboratory setting and in full compliance with your institution's safety policies. The goal is to neutralize the hydrochloride salt to the free amine, which may be less hazardous, although still requiring disposal as chemical waste.

Step 1: Prepare the Neutralizing Solution Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) in water. These weak bases are sufficient to neutralize the hydrochloride salt without causing a violent exothermic reaction.[12]

Step 2: Controlled Neutralization

  • In a chemical fume hood, place the 2-amino-N-cyclopentylacetamide hydrochloride waste in a large beaker.

  • If the waste is solid, dissolve it in a minimal amount of water.

  • Slowly and with constant stirring, add the weak base solution to the acidic waste. Be prepared for some effervescence (release of CO₂ gas).

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (pH 6-8).

Step 3: Disposal of Neutralized Waste Even after neutralization, the resulting solution contains an organic amine and should be considered chemical waste. Collect the neutralized solution in a labeled hazardous waste container and dispose of it according to Method A.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-N-cyclopentylacetamide hydrochloride.

DisposalWorkflow start Waste Generated: 2-amino-N-cyclopentylacetamide hydrochloride ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe_check ppe_check->start No. Obtain correct PPE. spill_check Is this a spill situation? ppe_check->spill_check Yes spill_protocol Follow Spill Cleanup Protocol: 1. Secure Area 2. Absorb with inert material 3. Collect in sealed container spill_check->spill_protocol Yes disposal_decision Select Disposal Method spill_check->disposal_decision No collect_waste Collect all waste in a properly labeled hazardous waste container spill_protocol->collect_waste neutralization_check Is in-lab neutralization permitted and feasible? disposal_decision->neutralization_check direct_disposal Method A: Direct Disposal (Recommended) direct_disposal->collect_waste neutralization_check->direct_disposal No neutralization_protocol Method B: Neutralization Protocol 1. Dissolve waste 2. Slowly add weak base (e.g., NaHCO₃) 3. Monitor pH to neutral (6-8) neutralization_check->neutralization_protocol Yes neutralization_protocol->collect_waste Collect neutralized solution store_waste Store in a secure satellite accumulation area with secondary containment collect_waste->store_waste final_disposal Arrange for pickup by licensed waste disposal vendor store_waste->final_disposal

Caption: Decision workflow for safe disposal.

References

  • Safety Data Sheet: Cyclopentanone. Carl ROTH. [Link]

  • SAFETY DATA SHEET. (Specific chemical name not provided). [Source URL not available]
  • 2-Cyclopentylacetamide | C7H13NO | CID 18425633. PubChem - NIH. [Link]

  • How can I neutralize amine hydrochlorides?. ResearchGate. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • EPA HAZARDOUS WASTE CODES. (Specific source not provided). [Source URL not available]
  • N-Dealkylation of Amines. PMC. [Link]

  • Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (Specific source not provided). [Source URL not available]
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (Specific source not provided). [Source URL not available]
  • US4670232A - Recovery of amines from by-product chloride salts.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Safety Data Sheet: Cyclopentane. Carl ROTH. [Link]

  • Deletion of Hydrochloric Acid: Final Rule. US EPA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.